7-Deoxy-D-altro-2-heptulose
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
29864-54-8 |
|---|---|
Molecular Formula |
C7H14O6 |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
(3S,4R,5R,6R)-1,3,4,5,6-pentahydroxyheptan-2-one |
InChI |
InChI=1S/C7H14O6/c1-3(9)5(11)7(13)6(12)4(10)2-8/h3,5-9,11-13H,2H2,1H3/t3-,5-,6-,7-/m1/s1 |
InChI Key |
NJSUAAJHYPEVBZ-SHUUEZRQSA-N |
Isomeric SMILES |
C[C@H]([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)O |
Canonical SMILES |
CC(C(C(C(C(=O)CO)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to 7-Deoxy-D-altro-2-heptulose (CAS Number: 29864-54-8): A Potent Inhibitor of the Shikimate Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Deoxy-D-altro-2-heptulose (7dSh), a naturally occurring deoxy sugar, has emerged as a molecule of significant interest due to its potent and specific inhibition of the shikimate pathway. This pathway is crucial for the survival of various microorganisms and plants, but absent in mammals, making 7dSh a promising candidate for the development of novel herbicides and antimicrobial agents. This technical guide provides a comprehensive overview of the chemical properties, biological activity, mechanism of action, and relevant experimental protocols for this compound.
Chemical and Physical Properties
This compound is a seven-carbon monosaccharide. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 29864-54-8 | General Chemical Databases |
| Molecular Formula | C₇H₁₄O₆ | |
| Molecular Weight | 194.18 g/mol | |
| Synonyms | 7-deoxysedoheptulose, 7dSh | [1] |
Biological Activity and Mechanism of Action
This compound is a bioactive compound produced and excreted by the cyanobacterium Synechococcus elongatus PCC 7942.[1] Its primary biological function is the inhibition of 3-dehydroquinate synthase (DHQS), the second enzyme in the shikimate pathway.[1] This pathway is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, archaea, fungi, algae, and plants.[1]
Inhibition of 3-Dehydroquinate Synthase (DHQS)
7dSh acts as a competitive inhibitor of DHQS, likely mimicking the natural substrate, 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP).[1] The inhibition of DHQS leads to the accumulation of DAHP and a depletion of aromatic amino acids, ultimately arresting the growth of susceptible organisms.[1]
The inhibitory potency of 7dSh against DHQS from Anabaena variabilis has been quantified and is presented in the following table.
| Parameter | Value |
| Inhibition Constant (Kᵢ) | 17.6 µM |
| IC₅₀ | 21.3 µM |
Cellular Uptake
The efficacy of 7dSh as a growth inhibitor is dependent on its uptake by target organisms. In cyanobacteria, this uptake is mediated by promiscuous sugar transporters, such as fructose ABC transporters and glucose permeases.[1]
Signaling and Metabolic Pathways
The primary pathway affected by this compound is the shikimate pathway. The biosynthesis of 7dSh itself has been elucidated in S. elongatus.
Inhibition of the Shikimate Pathway
The following diagram illustrates the point of inhibition of the shikimate pathway by 7dSh.
References
The Natural Occurrence and Biosynthesis of 7-Deoxy-D-altro-2-heptulose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Deoxy-D-altro-2-heptulose (also known as 7-deoxy-sedoheptulose or 7dSh) is a rare seven-carbon deoxy sugar with significant biological activity. Initially identified as a metabolite from the bacterium Streptomyces setonensis, it is also a natural product of the cyanobacterium Synechococcus elongatus. This compound functions as a potent antimetabolite by competitively inhibiting 3-dehydroquinate synthase, a key enzyme in the shikimate pathway.[1][2] This pathway is essential for the biosynthesis of aromatic amino acids in plants, bacteria, fungi, and protists, but is absent in animals, making 7dSh a promising candidate for development as a natural herbicide and antimicrobial agent. This guide provides a comprehensive overview of its natural sources, biosynthetic pathway, and the experimental protocols for its isolation and synthesis.
Natural Occurrence and Quantitative Data
This compound is secreted into the culture medium by a limited number of microorganisms. Its production in Synechococcus elongatus is noted to occur at minute levels, particularly during the later stages of growth.[1] While precise concentrations in S. elongatus cultures are not well-documented in peer-reviewed literature, the yield from related species and chemoenzymatic synthesis provides context for its low natural abundance.
| Source Organism | Product | Reported Concentration / Yield | Notes |
| Synechococcus elongatus | This compound (extracellular) | Not precisely quantified; described as "minute levels" | Secreted into the culture supernatant during stationary phase.[1] |
| Streptomyces setonensis | This compound (as SF-666B) | Not precisely quantified in recent literature. | Historically identified from this species.[1] |
| Chemoenzymatic Synthesis | This compound | ~20% Yield | Based on the reaction of 5-deoxy-D-ribose and β-hydroxypyruvate catalyzed by transketolase.[1] |
Biosynthesis Pathway
The biosynthesis of this compound in Synechococcus elongatus is not a product of a dedicated secondary metabolite gene cluster but results from the action of promiscuous primary metabolic enzymes on a byproduct of radical SAM (S-adenosylmethionine) enzyme activity.[3] The pathway begins with 5'-deoxyadenosine (5dAdo), an inhibitory byproduct that is salvaged by the cell.
The key steps are:
-
Phosphorolytic Cleavage: A promiscuous 5'-methylthioadenosine/S-adenosylhomocysteine phosphorylase (MTA/SAH phosphorylase) cleaves 5'-deoxyadenosine (5dAdo) into adenine and 5-deoxy-D-ribose-1-phosphate (5dR-1P).
-
Dephosphorylation: A hydrolase, likely a phosphatase from the HAD-like superfamily, removes the phosphate group from 5dR-1P to yield 5-deoxy-D-ribose (5dR).
-
Transketolase Reaction: A promiscuous transketolase, a primary enzyme in the Calvin cycle and pentose phosphate pathway, catalyzes the transfer of a two-carbon ketol unit from a donor molecule (like β-hydroxypyruvate in vitro) to 5-deoxy-D-ribose, forming the final product, this compound.[1]
Experimental Protocols
Protocol for Isolation from S. elongatus Culture Supernatant
This protocol is based on the methodology described by Brilisauer et al. (2019) for purifying the natural product, which was also used to purify the chemoenzymatically synthesized compound.[1]
-
Culture Growth and Harvest:
-
Cultivate Synechococcus elongatus PCC 7942 in appropriate BG11 medium until the stationary phase is reached.
-
Separate the cells from the culture medium by centrifugation (e.g., 10,000 x g for 20 minutes).
-
Collect the supernatant and lyophilize (freeze-dry) to obtain a powder.
-
-
Solid-Phase Extraction (SPE):
-
Dissolve the lyophilized supernatant powder in deionized water.
-
Apply the solution to a C18 solid-phase extraction cartridge to remove hydrophobic impurities.
-
Collect the flow-through, which contains the hydrophilic 7dSh.
-
-
Anion-Exchange Chromatography:
-
Apply the C18 flow-through to a strong anion-exchange column (e.g., Dowex 1x8, acetate form).
-
Elute the column with a gradient of increasing acetic acid concentration (e.g., 0 to 1 M).
-
Collect fractions and test for the presence of 7dSh using a suitable method (e.g., LC-MS or bioassay against a sensitive organism).
-
-
Size-Exclusion Chromatography:
-
Pool the active fractions from the anion-exchange step and lyophilize.
-
Dissolve the residue in a suitable solvent (e.g., methanol/water mixture).
-
Apply the sample to a size-exclusion column (e.g., Sephadex LH20) to separate compounds by size.
-
Elute with the same solvent system.
-
-
Final Purification by HPLC:
-
Pool the active fractions from the size-exclusion step and concentrate.
-
Perform final purification using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a water/methanol or water/acetonitrile gradient.
-
Collect the peak corresponding to 7dSh and confirm its identity and purity via NMR and mass spectrometry.
-
Protocol for Chemoenzymatic Synthesis
This protocol enables the one-way synthesis of 7dSh with a yield of approximately 20%.[1]
-
Reaction Mixture Preparation:
-
In a suitable reaction buffer (e.g., Tris-HCl), combine the following components:
-
5-deoxy-D-ribose (substrate)
-
β-hydroxypyruvate (ketol donor)
-
Thiamine diphosphate (TPP) (cofactor)
-
Divalent cations (e.g., MgCl₂)
-
Recombinant S. elongatus transketolase enzyme.
-
-
-
Reaction Incubation:
-
Incubate the reaction mixture at an optimal temperature for the enzyme (e.g., 30-37°C) for several hours to overnight with gentle agitation. The transketolase will transfer the C1-C2 ketol unit from β-hydroxypyruvate to 5-deoxy-D-ribose. The release of CO₂ from β-hydroxypyruvate drives the reaction forward.[1]
-
-
Reaction Quenching and Purification:
-
Stop the reaction by denaturing the enzyme (e.g., by adding methanol or by heat treatment).
-
Centrifuge to remove the precipitated protein.
-
Purify the 7dSh from the supernatant using the same chromatographic steps outlined in the isolation protocol (Section 3.1), potentially omitting the size-exclusion step as the reaction mixture is less complex than the culture supernatant.[1]
-
Protocol for Quantitative Analysis by LC-MS/MS
This is a generalized protocol for the quantification of polar microbial metabolites, adaptable for 7dSh. Method development and validation are required for specific applications.
-
Sample Preparation (from Culture Supernatant):
-
Thaw frozen supernatant samples.
-
Perform a protein precipitation step by adding a threefold volume of ice-cold acetonitrile or methanol containing an appropriate internal standard.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g, 4°C) for 10-15 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase (e.g., 99% water, 0.1% formic acid) for analysis.
-
-
LC-MS/MS System and Conditions:
-
HPLC System: A UPLC or HPLC system capable of reproducible gradient delivery.
-
Column: A reversed-phase C18 column suitable for polar compounds (e.g., Waters Acquity HSS T3, 2.1 × 100 mm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A shallow gradient optimized to retain and elute the polar 7dSh. For example, start with 1% B, hold for 1-2 minutes, ramp to 99% B over 5-7 minutes, hold for 2 minutes, and then re-equilibrate at 1% B.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) operated in positive or negative electrospray ionization (ESI) mode.
-
MS/MS Detection (MRM Mode):
-
Determine the precursor ion (e.g., [M+H]⁺ or [M-H]⁻) for 7dSh.
-
Identify 2-3 characteristic product ions through fragmentation (CID).
-
Set up Multiple Reaction Monitoring (MRM) transitions for quantification (most intense transition) and confirmation (secondary transitions).
-
-
-
Quantification:
-
Prepare a calibration curve using a purified and quantified 7dSh standard.
-
Analyze samples and standards using the developed LC-MS/MS method.
-
Integrate the peak areas for the quantification transition and calculate the concentration in the unknown samples by referencing the calibration curve.
-
References
An In-depth Technical Guide to 7-Deoxy-D-altro-2-heptulose and its Role in the Pentose Phosphate Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Deoxy-D-altro-2-heptulose (7dSh) is a naturally occurring seven-carbon sugar with potent herbicidal and antimicrobial properties. Its primary mode of action is the inhibition of the shikimate pathway, a crucial metabolic route in plants, bacteria, and fungi for the biosynthesis of aromatic amino acids. While not a direct intermediate, 7dSh is biosynthetically derived from sedoheptulose-7-phosphate (S-7-P), a key component of the pentose phosphate pathway (PPP). This guide provides a comprehensive overview of 7dSh, its connection to the PPP, available quantitative data, detailed experimental protocols, and visualizations of the relevant biochemical pathways.
Introduction
The pentose phosphate pathway (PPP) is a fundamental metabolic pathway that runs parallel to glycolysis. It is responsible for generating NADPH, a crucial reductant in anabolic reactions and for mitigating oxidative stress, and for producing precursors for nucleotide biosynthesis, most notably ribose-5-phosphate. The non-oxidative phase of the PPP involves a series of carbon-shuffling reactions catalyzed by transketolase and transaldolase, which includes the key intermediate, sedoheptulose-7-phosphate (S-7-P)[1].
This compound (7dSh), a derivative of sedoheptulose, has emerged as a significant natural product due to its potent herbicidal activity, acting as a natural analog to glyphosate by inhibiting a key enzyme in the shikimate pathway[2][3]. The biosynthesis of 7dSh is linked to the PPP through S-7-P, which serves as a precursor. Understanding this connection is vital for the development of novel herbicides and antimicrobial agents.
The Role of this compound in Relation to the Pentose Phosphate Pathway
This compound is not a direct intermediate or inhibitor of the pentose phosphate pathway. Its significance lies in its biosynthetic origin from sedoheptulose-7-phosphate (S-7-P), a central molecule in the non-oxidative branch of the PPP. S-7-P is formed in the PPP through a reaction catalyzed by transketolase and is a substrate for transaldolase[1].
The biosynthesis of 7dSh is believed to proceed through the diversion of S-7-P from the PPP. This precursor is then enzymatically modified to yield 7dSh. The primary biological role of 7dSh is as an antimetabolite that targets and inhibits 3-dehydroquinate synthase (DHQS), a key enzyme in the shikimate pathway. This inhibition leads to the accumulation of 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) and disrupts the synthesis of essential aromatic amino acids in susceptible organisms[2][3][4].
Quantitative Data
Quantitative data on the interaction of this compound with pentose phosphate pathway enzymes is limited. The following tables summarize the available kinetic and concentration data for relevant enzymes and metabolites.
Table 1: Kinetic Parameters of Transketolase with Various Substrates
| Enzyme Source | Substrate | Km (mM) | Reference |
| Human Erythrocyte | Thiamine Diphosphate (TDP) | 0.000065 | [5] |
| E. coli | Glycolaldehyde | 11.1 | [6] |
| E. coli | β-Hydroxypyruvate (HPA) | 2.92 | [6] |
| Rat Liver | Ribose 5-phosphate | 0.3 | [7] |
| Rat Liver | Xylulose 5-phosphate | 0.5 | [7] |
Table 2: Kinetic Parameters of Transaldolase with Natural Substrates
| Enzyme Source | Substrate | Km (mM) | Reference |
| Rat Liver | Erythrose 4-phosphate | 0.13 - 0.17 | [7] |
| Rat Liver | Fructose 6-phosphate | 0.30 - 0.35 | [7] |
Table 3: Intracellular Concentration of Sedoheptulose-7-Phosphate
| Organism | Strain | Condition | Concentration (mM) | Reference |
| E. coli | Wild-type | - | ~ 0.1 | [8] |
| E. coli | ΔtktAB Δzwf (overexpressing PKT) | - | ~ 3.0 | [8] |
Experimental Protocols
Chemoenzymatic Synthesis of this compound
This protocol is based on the chemoenzymatic synthesis of 7dSh using transketolase.
Principle: Transketolase catalyzes the transfer of a two-carbon ketol unit from a donor substrate (β-hydroxypyruvate) to an acceptor substrate (5-deoxy-D-ribose). The reaction is driven forward by the release of CO2 from the decarboxylation of β-hydroxypyruvate[9].
Materials:
-
Recombinant S. elongatus transketolase
-
5-deoxy-D-ribose
-
β-hydroxypyruvate
-
Thiamine diphosphate (ThDP)
-
Magnesium chloride (MgCl2)
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
Procedure:
-
Dissolve 5-deoxy-D-ribose and β-hydroxypyruvate in the reaction buffer.
-
Add ThDP and MgCl2 to the reaction mixture.
-
Initiate the reaction by adding recombinant transketolase.
-
Incubate the reaction at an optimal temperature (e.g., 37°C) with gentle agitation.
-
Monitor the reaction progress by HPLC.
-
Upon completion, terminate the reaction by heat inactivation or addition of a quenching agent.
-
Purify the 7dSh from the reaction mixture using chromatographic techniques as described below. The reported yield for this chemoenzymatic synthesis is approximately 20%[9].
Purification of this compound
This protocol outlines the general steps for purifying 7dSh from a crude mixture, such as a culture supernatant or a synthesis reaction.
Principle: A multi-step chromatographic approach is used to separate 7dSh from other components based on its physicochemical properties.
Procedure:
-
Initial Cleanup: Remove large molecules and particulate matter from the crude mixture by centrifugation and filtration.
-
Size-Exclusion Chromatography: Fractionate the cleared mixture using a size-exclusion column (e.g., Sephadex LH20) to separate compounds based on their molecular size.
-
Medium-Pressure Liquid Chromatography (MPLC): Further purify the 7dSh-containing fractions on a normal phase MPLC column.
-
High-Performance Liquid Chromatography (HPLC): Perform final purification using ligand/ion-exchange HPLC to obtain a highly pure compound.
HPLC Analysis of this compound
Principle: Reverse-phase HPLC is used to separate and quantify 7dSh.
Instrumentation:
-
HPLC system with a reverse-phase C18 column (e.g., Newcrom R1)[2].
-
UV or Mass Spectrometry (MS) detector.
Mobile Phase:
-
A gradient of acetonitrile and water containing a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility)[2].
Procedure:
-
Prepare a standard curve of 7dSh of known concentrations.
-
Inject the sample onto the HPLC column.
-
Elute the column with the mobile phase gradient.
-
Detect the 7dSh peak at the appropriate retention time.
-
Quantify the amount of 7dSh in the sample by comparing the peak area to the standard curve.
Visualizations
The Pentose Phosphate Pathway and the Origin of this compound
Caption: Overview of the Non-Oxidative PPP and the origin of 7dSh.
Chemoenzymatic Synthesis Workflow of this compound
Caption: Workflow for the chemoenzymatic synthesis of 7dSh.
Inhibition of the Shikimate Pathway by this compound
Caption: Inhibition of the shikimate pathway by 7dSh.
Conclusion
This compound represents a fascinating natural product with significant potential in agriculture and medicine. Its connection to the pentose phosphate pathway, a cornerstone of primary metabolism, highlights the intricate links between central and secondary metabolic pathways. While its primary mode of action is the inhibition of the shikimate pathway, a deeper understanding of its biosynthesis from the PPP intermediate sedoheptulose-7-phosphate is crucial for optimizing its production and for the rational design of new, potent inhibitors. Further research is needed to fully elucidate the enzymatic steps leading to 7dSh formation and to quantify its potential interactions, if any, with the core enzymes of the pentose phosphate pathway. This guide provides a foundational resource for researchers in this exciting and evolving field.
References
- 1. google.com [google.com]
- 2. Cyanobacterial antimetabolite 7-deoxy-sedoheptulose blocks the shikimate pathway to inhibit the growth of prototrophic organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Study of 8- and 9-Carbon Sugars by Transaldolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Substrate specificity of 2-deoxy-D-ribose 5-phosphate aldolase (DERA) assessed by different protein engineering and machine learning methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transaldolase - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Spectroscopic Signature of 7-Deoxy-D-altro-2-heptulose: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of the spectroscopic properties, synthesis, and biological significance of 7-Deoxy-D-altro-2-heptulose (also known as 7-deoxy-sedoheptulose or 7dSh). This rare deoxy sugar has garnered significant interest within the scientific community for its role as a potent and specific inhibitor of the shikimate pathway, a crucial metabolic route in plants, bacteria, fungi, and apicomplexan parasites.[1][2] The absence of this pathway in animals makes it an attractive target for the development of novel herbicides and antimicrobial agents.[1] This document is intended for researchers, scientists, and drug development professionals working in the fields of natural product chemistry, biochemistry, and pharmacology.
Spectroscopic Data
The structural elucidation of this compound relies on a combination of spectroscopic techniques. While a complete set of publicly available spectra is limited, the following data has been compiled from existing research.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural analysis of organic molecules. The ¹H NMR spectrum provides detailed information about the chemical environment of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton.
Table 1: ¹H NMR Spectroscopic Data for this compound (in D₂O)
| Chemical Shift (δ) ppm |
| 4.75 (d, J = 1.8 Hz, 1H) |
| 4.60 (d, J = 1.8 Hz, 1H) |
| 4.21 (dd, J = 5.1, 1.8 Hz, 1H) |
| 4.09 (dd, J = 9.8, 1.8 Hz, 1H) |
| 3.86 (ddd, J = 9.8, 8.1, 5.1 Hz, 1H) |
| 3.65 (dd, J = 8.1, 1.8 Hz, 1H) |
| 1.32 (s, 3H) |
Note: Data extracted from Brilisauer et al. (2019). The publication suggests this data corresponds to the synthesized compound.
A comprehensive search did not yield publicly available ¹³C NMR, mass spectrometry, and infrared (IR) spectroscopy data specifically for this compound. Researchers are encouraged to consult the supplementary materials of the primary literature for potentially more detailed characterization.
Experimental Protocols
The following protocols are based on the chemoenzymatic synthesis of this compound as described in the literature.[1]
Chemoenzymatic Synthesis of this compound
This method utilizes a transketolase-mediated reaction.
Materials:
-
5-deoxy-D-ribose (substrate)
-
Hydroxypyruvate (donor)
-
Transketolase enzyme (e.g., from Synechococcus elongatus)
-
Reaction buffer (e.g., Tris-HCl with cofactors)
-
Purification system (e.g., HPLC)
Procedure:
-
Reaction Setup: A reaction mixture is prepared containing the substrate (5-deoxy-D-ribose), the donor molecule (hydroxypyruvate), and the transketolase enzyme in a suitable reaction buffer.
-
Incubation: The reaction is incubated under optimized conditions of temperature and pH to allow for the enzymatic conversion.
-
Quenching: The reaction is stopped, typically by heat inactivation of the enzyme or by the addition of a quenching agent.
-
Purification: The product, this compound, is purified from the reaction mixture using chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC).
-
Characterization: The purified product is then characterized using spectroscopic methods, including NMR, to confirm its identity and purity.
Biological Activity and Signaling Pathway
This compound functions as an antimetabolite by mimicking the natural substrate of 3-dehydroquinate synthase (DHQS), a key enzyme in the shikimate pathway.[1][2] This pathway is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan), which are essential for the survival of many organisms.[1]
By competitively inhibiting DHQS, this compound leads to the accumulation of the upstream metabolite, 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP), and a depletion of the downstream products, effectively starving the organism of essential building blocks.[1][2]
Inhibition of the Shikimate Pathway
The following diagram illustrates the chemoenzymatic synthesis of this compound and its subsequent inhibition of the shikimate pathway.
References
- 1. Cyanobacterial antimetabolite 7-deoxy-sedoheptulose blocks the shikimate pathway to inhibit the growth of prototrophic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo Inhibition of the 3-Dehydroquinate Synthase by 7-Deoxysedoheptulose Depends on Promiscuous Uptake by Sugar Transporters in Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
The Relationship Between 7-Deoxy-D-altro-2-heptulose and D-sedoheptulose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the biochemical relationship between 7-Deoxy-D-altro-2-heptulose (7dSh) and D-sedoheptulose. D-sedoheptulose, also known as D-altro-heptulose, is a well-established intermediate in the pentose phosphate pathway. In contrast, 7dSh is a more recently discovered deoxy sugar with potent herbicidal and antimicrobial properties. While a direct enzymatic conversion of D-sedoheptulose to 7dSh in a dedicated metabolic pathway has not been elucidated, a plausible biosynthetic connection exists through the promiscuous activity of certain enzymes. This guide details the known chemoenzymatic synthesis of 7dSh, its biological activity, and provides a comparative analysis with D-sedoheptulose, supported by quantitative data, experimental protocols, and pathway diagrams.
Introduction
D-sedoheptulose is a seven-carbon ketose sugar that, in its phosphorylated form (D-sedoheptulose-7-phosphate), plays a crucial role in central carbon metabolism as a key intermediate in the non-oxidative branch of the pentose phosphate pathway.[1] It serves as a precursor for the biosynthesis of various essential molecules.
This compound (7dSh) is a naturally occurring deoxyheptulose isolated from the cyanobacterium Synechococcus elongatus.[2] Unlike its hydroxylated counterpart, 7dSh exhibits significant biological activity as a competitive inhibitor of 3-dehydroquinate synthase (DHQS), a key enzyme in the shikimate pathway.[3][4] This pathway is essential for the biosynthesis of aromatic amino acids in plants, bacteria, and fungi, making 7dSh a promising candidate for the development of novel herbicides and antimicrobial agents.
This guide aims to elucidate the relationship between these two heptuloses, focusing on their structural similarities, potential biosynthetic links, and comparative biological relevance.
Chemical Structures and Properties
D-sedoheptulose and this compound share the same D-altro stereochemical configuration. The key structural difference is the absence of a hydroxyl group at the C-7 position in 7dSh.
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Synonyms |
| D-sedoheptulose | C₇H₁₄O₇ | 210.18 | D-altro-heptulose, Pseudoheptulose[1] |
| This compound | C₇H₁₄O₆ | 194.18 | 7dSh, 7-Deoxy-sedoheptulose[5] |
Biosynthetic Relationship
D-sedoheptulose Biosynthesis
D-sedoheptulose-7-phosphate is synthesized in the pentose phosphate pathway by the enzyme transketolase, which transfers a two-carbon unit from xylulose-5-phosphate to ribose-5-phosphate. Sedoheptulose-7-phosphate can then be dephosphorylated to yield D-sedoheptulose.
Chemoenzymatic Synthesis of this compound
A direct, dedicated biosynthetic pathway for the conversion of D-sedoheptulose to 7dSh has not been identified. However, the in vivo production of 7dSh is thought to occur through the promiscuous activity of enzymes. A chemoenzymatic synthesis has been developed that utilizes a transketolase from Synechococcus elongatus. This enzyme catalyzes the transfer of a C2 ketol unit from β-hydroxypyruvate to 5-deoxy-D-ribose to form this compound.[6] The release of CO₂ from β-hydroxypyruvate makes the reaction irreversible.[6]
This synthesis suggests a plausible route for the natural formation of 7dSh, where native enzymes may act on alternative substrates present in the cellular environment.
Biological Activity
The primary biological distinction between D-sedoheptulose and 7dSh lies in their interaction with the shikimate pathway.
| Compound | Biological Role/Activity | Mechanism of Action |
| D-sedoheptulose | Intermediate in the pentose phosphate pathway. | Substrate for various metabolic enzymes. |
| This compound | Inhibitor of the shikimate pathway.[2] | Competitive inhibitor of 3-dehydroquinate synthase (DHQS).[3][4] |
Inhibition of the Shikimate Pathway by 7dSh
7dSh acts as an antimetabolite, mimicking the natural substrate of DHQS, 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). By binding to the active site of DHQS, 7dSh prevents the conversion of DAHP to 3-dehydroquinate, thereby blocking the entire pathway and inhibiting the production of essential aromatic amino acids.
Experimental Protocols
Chemoenzymatic Synthesis of this compound
This protocol is adapted from Brilisauer et al. (2019).[6]
Materials:
-
Recombinant His-tagged transketolase from Synechococcus elongatus
-
5-deoxy-D-ribose
-
β-hydroxypyruvate
-
Thiamine diphosphate (TPP)
-
Magnesium chloride (MgCl₂)
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
Affinity chromatography resin (e.g., Ni-NTA) for enzyme purification
-
HPLC system for purification and analysis
Procedure:
-
Enzyme Purification: Express and purify the recombinant transketolase using affinity chromatography according to standard protocols.
-
Reaction Setup: In a reaction vessel, combine 5-deoxy-D-ribose, β-hydroxypyruvate, TPP, and MgCl₂ in the reaction buffer.
-
Enzymatic Reaction: Add the purified transketolase to the reaction mixture and incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 24 hours). The reaction progress can be monitored by HPLC.
-
Purification of 7dSh: After the reaction is complete, remove the enzyme (e.g., by ultrafiltration). Purify the 7dSh from the reaction mixture using preparative HPLC with a suitable column (e.g., a reverse-phase C18 column).[5]
-
Analysis: Confirm the identity and purity of the synthesized 7dSh using mass spectrometry and NMR spectroscopy.
HPLC Analysis of Heptuloses
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a refractive index (RI) detector or a mass spectrometer (MS).
Columns:
-
For this compound: A reverse-phase column such as Newcrom R1 can be used.[5]
-
For D-sedoheptulose and other sugars: An anion exchange column (e.g., HPX-87H) or an amino-based column is often employed.
Mobile Phase (this compound):
-
An isocratic mobile phase of acetonitrile, water, and an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility) can be used.[5]
General Procedure:
-
Prepare standards of the heptuloses of known concentrations.
-
Prepare samples for analysis, ensuring they are free of particulates by filtration.
-
Inject the standards and samples onto the HPLC system.
-
Analyze the resulting chromatograms to determine the retention times and peak areas for quantification.
Conclusion
The relationship between this compound and D-sedoheptulose is primarily structural, with both sharing the D-altro configuration. While a direct, dedicated biosynthetic pathway converting D-sedoheptulose to 7dSh has not been discovered, the chemoenzymatic synthesis of 7dSh using a transketolase highlights the potential for its formation through the promiscuous activity of common metabolic enzymes. The key functional difference lies in their biological activity: D-sedoheptulose is a central metabolite, whereas 7dSh is a potent inhibitor of the shikimate pathway. This inhibitory action makes 7dSh a molecule of significant interest for the development of new antimicrobial and herbicidal agents. Further research is warranted to explore the potential for in vivo conversion and to identify the specific enzymes and conditions that may lead to the formation of 7dSh from common metabolic precursors in various organisms.
References
- 1. Sedoheptulose - Wikipedia [en.wikipedia.org]
- 2. Cyanobacterial antimetabolite 7-deoxy-sedoheptulose blocks the shikimate pathway to inhibit the growth of prototrophic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo Inhibition of the 3-Dehydroquinate Synthase by 7-Deoxysedoheptulose Depends on Promiscuous Uptake by Sugar Transporters in Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | In vivo Inhibition of the 3-Dehydroquinate Synthase by 7-Deoxysedoheptulose Depends on Promiscuous Uptake by Sugar Transporters in Cyanobacteria [frontiersin.org]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
The Unseen Architects: A Technical Guide to the Biological Significance of Deoxygenated Heptuloses
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxygenated heptuloses are seven-carbon sugar derivatives that play a critical, albeit often underappreciated, role in primary metabolism, particularly in microorganisms and plants. This technical guide provides an in-depth exploration of the biological significance of these molecules, with a primary focus on 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP), the inaugural molecule in the essential shikimate pathway. We delve into the enzymatic synthesis of DAHP, its pivotal position in the biosynthesis of aromatic amino acids, and the potential of its parent pathway as a target for novel antimicrobial and herbicide development. This document offers a compilation of quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows to serve as a comprehensive resource for researchers in the field.
Introduction: The Central Role of Deoxygenated Heptuloses
Deoxygenated heptuloses are a class of seven-carbon monosaccharides where one or more hydroxyl groups have been replaced by a hydrogen atom. While several forms may exist, the most biologically significant and well-characterized is 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). DAHP is a crucial intermediate that bridges central carbon metabolism with the biosynthesis of a vast array of aromatic compounds.[1][2] The shikimate pathway, which commences with the synthesis of DAHP, is responsible for producing the aromatic amino acids L-phenylalanine, L-tyrosine, and L-tryptophan.[3][4] These amino acids are not only fundamental building blocks for proteins but also serve as precursors for a multitude of secondary metabolites, including pigments, hormones, and defense compounds.[1][5] The absence of this pathway in mammals makes it an attractive target for the development of non-toxic antimicrobial agents and herbicides.[6][7]
The Shikimate Pathway: A Deoxygenated Heptulose as the Gatekeeper
The shikimate pathway is a seven-step metabolic route that converts phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), both products of glycolysis and the pentose phosphate pathway respectively, into chorismate.[2][8] Chorismate is the common precursor for the three aromatic amino acids.[5] The first committed step of this pathway is the synthesis of DAHP, a reaction catalyzed by the enzyme 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS).[2][3]
3-Deoxy-D-arabino-heptulosonate-7-phosphate Synthase (DAHPS)
DAHPS (EC 2.5.1.54) catalyzes the aldol-like condensation of PEP and E4P to form DAHP and inorganic phosphate.[3][8] This enzyme is a critical control point for the flux of carbon into the shikimate pathway.[3] The regulation of DAHPS activity is achieved through feedback inhibition and transcriptional control, primarily by the downstream aromatic amino acids.[3][8] In many bacteria, such as Escherichia coli, three isoenzymes of DAHPS exist, each regulated by one of the three aromatic amino acids.[8]
The reaction catalyzed by DAHPS is as follows:
Phosphoenolpyruvate + D-erythrose 4-phosphate + H₂O ⇌ 3-deoxy-D-arabino-hept-2-ulosonate 7-phosphate + phosphate[3]
dot
Caption: The Shikimate Pathway, starting with DAHP synthesis.
Deoxygenated Heptuloses in Drug Development
The essentiality of the shikimate pathway in many pathogens, coupled with its absence in humans, makes it an ideal target for the development of novel antimicrobial agents.[6] DAHPS, as the first enzyme in this pathway, is a particularly attractive target.[9] Inhibition of DAHPS would starve the pathogen of essential aromatic amino acids, thereby impeding its growth and survival.[9]
Several inhibitors of DAHPS have been developed and studied. These are often substrate or transition-state analogs that bind to the active site of the enzyme.[10] For example, DAHP oxime, where the ketone group of DAHP is replaced by an oxime, has been shown to be a potent inhibitor of DAHPS.[3] Vinyl phosphonates that mimic PEP have also demonstrated inhibitory activity against DAHPS.[10] The development of potent and selective DAHPS inhibitors holds significant promise for combating infectious diseases.
Quantitative Data on DAHPS Kinetics
The kinetic parameters of DAHPS vary between different organisms. Understanding these differences is crucial for the design of species-specific inhibitors. The following table summarizes key kinetic data for DAHPS from various sources.
| Organism | Substrate | Km (μM) | Vmax (units/mg) | Inhibitor | Ki (μM) | Reference |
| Escherichia coli | PEP | ~2 | - | (E)-2-methyl-3-phosphonoacrylate | 4.7 | [10] |
| Escherichia coli | E4P | - | - | DAHP oxime | 1.5 | [3] |
| Bacillus subtilis | PEP | - | - | - | - | [11] |
| Bacillus subtilis | E4P | - | - | - | - | [11] |
| Mycobacterium tuberculosis | PEP | - | - | - | - | [9] |
| Mycobacterium tuberculosis | E4P | - | - | - | - | [9] |
| Arabidopsis thaliana | PEP | - | - | - | - | [12] |
| Arabidopsis thaliana | E4P | - | - | - | - | [12] |
Experimental Protocols
DAHPS Activity Assay (Colorimetric Method)
A common method to determine DAHPS activity is a discontinuous colorimetric assay that measures the amount of DAHP produced.[11][12]
Principle: DAHP is oxidized by periodate, and the resulting β-formylpyruvate is then reacted with thiobarbituric acid to produce a colored adduct that can be quantified spectrophotometrically.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 100 mM BTP, pH 7.5), phosphoenolpyruvate (PEP), and the DAHPS enzyme sample.[11]
-
Incubation: Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).[11]
-
Initiation: Initiate the reaction by adding erythrose-4-phosphate (E4P).[11]
-
Termination: After a defined incubation time, quench the reaction by adding an acid, such as 10% (w/v) ice-cold trichloroacetic acid.[11]
-
Oxidation: Add a solution of sodium meta-periodate in phosphoric acid to oxidize the DAHP.[12]
-
Color Development: Add a solution of sodium arsenite to quench the excess periodate, followed by the addition of thiobarbituric acid. Heat the mixture to develop the color.[12]
-
Measurement: After cooling, measure the absorbance of the solution at 549 nm.[12]
-
Quantification: Calculate the amount of DAHP produced using a standard curve or the molar extinction coefficient of the colored product.[12]
dot
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. researchgate.net [researchgate.net]
- 3. DAHP synthase - Wikipedia [en.wikipedia.org]
- 4. 3-Deoxy-D-arabino-heptulosonate 7-phosphate synthase as the gatekeeper of plant aromatic natural product biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. The shikimate pathway and its branches in apicomplexan parasites. — Radcliffe Department of Medicine [rdm.ox.ac.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. 3-Deoxy-D-arabino-heptulosonic acid 7-phosphate - Wikipedia [en.wikipedia.org]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. Bacillus subtilis 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase revisited: resolution of two long-standing enigmas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Arabidopsis 3‐Deoxy‐d‐Arabino‐Heptulosonate 7‐Phosphate (DAHP) Synthases of the Shikimate Pathway Display Both Manganese‐ and Cobalt‐Dependent Activities - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling 7-Deoxy-D-altro-2-heptulose: A Technical Guide to its Discovery, Isolation, and Synthesis
For Immediate Release
This technical guide provides an in-depth overview of the discovery, initial isolation, and chemoenzymatic synthesis of 7-Deoxy-D-altro-2-heptulose (7dSh), a recently identified natural product with significant herbicidal and antimicrobial potential. This document is intended for researchers, scientists, and drug development professionals interested in the exploration and application of novel bioactive compounds.
Introduction
This compound is an unusual seven-carbon sugar discovered as a secondary metabolite produced by the cyanobacterium Synechococcus elongatus.[1] Subsequent research has revealed its potent inhibitory activity against 3-dehydroquinate synthase (DHQS), a key enzyme in the shikimate pathway.[1][2] This pathway is essential for the biosynthesis of aromatic amino acids in plants, bacteria, and fungi, but is absent in animals, making 7dSh a promising candidate for the development of targeted herbicides and antimicrobial agents.[1]
This guide details the original methods for the isolation of 7dSh from its natural source and provides a comprehensive protocol for its chemoenzymatic synthesis, as established by Brilisauer et al. (2019). Furthermore, it presents a summary of its known biological activity and the underlying mechanism of action.
Discovery and Initial Isolation from Synechococcus elongatus
The discovery of this compound was the result of bioactivity-guided fractionation of culture supernatants from Synechococcus elongatus. The compound was identified as the causative agent for the observed growth inhibition of various prototrophic organisms.[1]
Experimental Protocol: Isolation from Culture Supernatant
The following protocol outlines the multi-step purification process used to isolate 7dSh.
2.1.1. Cultivation and Harvesting:
-
Synechococcus elongatus is cultivated in a suitable growth medium until the stationary phase is reached.
-
The culture is then centrifuged to separate the bacterial cells from the supernatant.
2.1.2. Supernatant Processing and Initial Fractionation:
-
The cell-free supernatant is lyophilized (freeze-dried) to concentrate the secreted metabolites.
-
The lyophilized material is then subjected to a series of extractions with organic solvents of increasing polarity (e.g., chloroform, acetone, ethyl acetate, methanol) to partition the compounds based on their chemical properties.[3]
2.1.3. Chromatographic Purification:
-
The bioactive fractions are further purified using a combination of chromatographic techniques.
-
Size-Exclusion Chromatography: The extract is first separated based on molecular size using a Sephadex LH20 column.
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase HPLC, yielding pure 7dSh.
Chemoenzymatic Synthesis of this compound
Due to the low yields obtained from natural isolation, a chemoenzymatic synthesis route was developed to produce larger quantities of 7dSh for further study.[1] This method utilizes the enzyme transketolase from S. elongatus.
Experimental Workflow
The chemoenzymatic synthesis of 7dSh involves the transketolase-catalyzed transfer of a C2 ketol unit from a donor substrate to a C5 acceptor substrate.
Caption: Chemoenzymatic synthesis of 7dSh.
Experimental Protocol: Chemoenzymatic Synthesis
3.2.1. Reagents and Enzyme Preparation:
-
Substrates: 5-deoxy-D-ribose and β-hydroxypyruvate.
-
Enzyme: Recombinant S. elongatus transketolase is overexpressed in E. coli and purified via affinity chromatography.
-
Cofactors: Thiamine diphosphate (TPP) and magnesium chloride (MgCl₂).
-
Buffer: A suitable buffer, such as Tris-HCl, at an optimal pH for enzyme activity.
3.2.2. Reaction Conditions:
-
The substrates, enzyme, and cofactors are combined in the reaction buffer.
-
The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specified period.
-
The progress of the reaction can be monitored by measuring the consumption of substrates or the formation of product.
3.2.3. Purification of Synthetic 7dSh:
-
The reaction is quenched, and the enzyme is removed (e.g., by protein precipitation or filtration).
-
The resulting solution is purified using the same HPLC protocol as for the isolated natural product.
Quantitative Data
The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.
| Parameter | Value | Reference |
| Chemoenzymatic Synthesis Yield | ~20% | Brilisauer et al., 2019[1] |
| Molecular Formula | C₇H₁₄O₆ | PubChem[4] |
| Molar Mass | 194.18 g/mol | PubChem[4] |
Table 1: Synthesis and Physicochemical Properties of 7dSh.
| ¹H NMR (CD₃OD, 600 MHz) | Chemical Shift (ppm) | Coupling Constant (J, Hz) |
| H-1a | 4.25 (d) | 11.8 |
| H-1b | 4.19 (d) | 11.8 |
| H-3 | 4.04 (d) | 1.3 |
| H-4 | 3.89 (dd) | 4.1, 1.3 |
| H-5 | 3.68 (dd) | 6.9, 4.1 |
| H-6 | 4.12 (dq) | 6.9, 6.3 |
| H-7 | 1.25 (d) | 6.3 |
Table 2: ¹H NMR Spectroscopic Data for 7dSh. (Data extracted from Brilisauer et al., 2019)
| ¹³C NMR (CD₃OD, 151 MHz) | Chemical Shift (ppm) |
| C-1 | 68.4 |
| C-2 | 211.8 |
| C-3 | 80.8 |
| C-4 | 77.4 |
| C-5 | 78.9 |
| C-6 | 68.1 |
| C-7 | 19.4 |
Table 3: ¹³C NMR Spectroscopic Data for 7dSh. (Data extracted from Brilisauer et al., 2019)
Mechanism of Action: Inhibition of the Shikimate Pathway
This compound acts as an antimetabolite by targeting the shikimate pathway. Specifically, it inhibits the enzyme 3-dehydroquinate synthase (DHQS). This inhibition leads to the accumulation of the DHQS substrate, 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP), and a subsequent depletion of essential aromatic amino acids, ultimately causing growth arrest in susceptible organisms.[1][2]
Caption: Inhibition of the Shikimate Pathway by 7dSh.
Conclusion
The discovery of this compound and the elucidation of its biological activity represent a significant advancement in the search for novel, naturally-derived herbicides and antimicrobials. The chemoenzymatic synthesis protocol described herein provides a reliable method for obtaining this compound for further research and development. The targeted action of 7dSh on the shikimate pathway underscores its potential as a selective and effective agent in agriculture and medicine. Further studies are warranted to optimize its production and evaluate its efficacy and safety in various applications.
References
- 1. Cyanobacterial antimetabolite 7-deoxy-sedoheptulose blocks the shikimate pathway to inhibit the growth of prototrophic organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | In vivo Inhibition of the 3-Dehydroquinate Synthase by 7-Deoxysedoheptulose Depends on Promiscuous Uptake by Sugar Transporters in Cyanobacteria [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] The Site of the Inhibition of the Shikimate Pathway by Glyphosate I. INHIBITION BY GLYPHOSATE OF PHENYLPROPANOID SYNTHESIS IN BUCKWHEAT | Semantic Scholar [semanticscholar.org]
In-Depth Technical Guide on 7-Deoxy-D-altro-2-heptulose: Physicochemical Properties and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties of 7-Deoxy-D-altro-2-heptulose
While specific experimental thermochemical data such as enthalpy of formation and heat capacity are not publicly available, fundamental physicochemical properties have been reported. These are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C7H14O6 | [1][2] |
| Molecular Weight | 194.18 g/mol | [2] |
| CAS Number | 29864-54-8 | [1] |
| EINECS Number | 249-898-8 | [1] |
Thermochemical Properties: Data Scarcity and General Methodologies
A thorough review of scientific databases reveals a lack of experimentally determined thermochemical data for this compound. For the benefit of researchers planning to investigate this molecule, this section outlines the standard experimental protocols for determining key thermochemical properties.
Experimental Protocols for Thermochemical Analysis
Enthalpy of Formation:
The standard enthalpy of formation (ΔHf°) of a carbohydrate like this compound would typically be determined using bomb calorimetry . The general procedure is as follows:
-
A precisely weighed sample of the compound is placed in a crucible within a high-pressure vessel, the "bomb."
-
The bomb is filled with pure oxygen under high pressure.
-
The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).
-
The sample is ignited electrically, causing complete combustion.
-
The temperature change of the water is meticulously measured.
-
The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system.
-
Using Hess's Law, the standard enthalpy of formation is then calculated from the heat of combustion and the known standard enthalpies of formation of the combustion products (CO2 and H2O).
Heat Capacity:
The heat capacity (Cp) of this compound could be determined experimentally using Differential Scanning Calorimetry (DSC) . The methodology involves:
-
A small, precisely weighed sample is placed in a DSC pan, with an empty reference pan also prepared.
-
The sample and reference pans are heated at a controlled rate.
-
The DSC instrument measures the difference in heat flow required to increase the temperature of the sample and the reference.
-
This differential heat flow is directly proportional to the heat capacity of the sample.
Gibbs Free Energy of Formation:
The standard Gibbs free energy of formation (ΔGf°) is not typically measured directly. Instead, it is calculated from the standard enthalpy of formation (ΔHf°) and the standard entropy (S°) using the Gibbs-Helmholtz equation:
ΔGf° = ΔHf° - TΔS°
The standard entropy would also need to be determined experimentally, often through heat capacity measurements at very low temperatures.
Biological Context: The Pentose Phosphate Pathway
While this compound itself is not a central metabolite, its close structural relative, sedoheptulose-7-phosphate , is a key intermediate in the non-oxidative branch of the pentose phosphate pathway (PPP) .[3][4] This metabolic pathway is crucial for generating NADPH, which is vital for reductive biosynthesis and protection against oxidative stress, and for producing precursors for nucleotide synthesis.[1]
The involvement of a heptulose in such a fundamental pathway underscores the potential biological relevance of this compound, which may act as a substrate analog, an inhibitor, or a metabolic probe for enzymes in this pathway.
Below is a diagram illustrating the central role of sedoheptulose-7-phosphate in the pentose phosphate pathway.
Conclusion
This technical guide consolidates the currently available physicochemical information for this compound. It highlights a significant gap in the scientific literature concerning its thermochemical properties. By providing an overview of standard experimental methodologies for determining these properties and placing the molecule in the context of the biologically significant pentose phosphate pathway, this document serves as a valuable resource for researchers and professionals in drug development and biochemical research. Further experimental investigation is warranted to fully characterize the thermochemical profile of this compound, which will, in turn, enhance our understanding of its potential biological roles and applications.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 7-Deoxy-D-altro-2-heptulose
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical and chemoenzymatic synthesis of 7-Deoxy-D-altro-2-heptulose, a novel heptose sugar with potential applications in drug discovery and development as an antimetabolite. The methods outlined below offer two distinct routes to this target molecule, each with its own advantages in terms of yield, scalability, and stereocontrol.
Method 1: Chemoenzymatic Synthesis using Transketolase
This method utilizes a transketolase-catalyzed C-C bond formation between a C5 donor and a C2 acceptor, offering high stereoselectivity under mild reaction conditions.
Signaling Pathway and Logic
The chemoenzymatic synthesis relies on the catalytic activity of transketolase, a thiamine diphosphate (ThDP)-dependent enzyme. The enzyme transfers a two-carbon ketol unit from a donor substrate (β-hydroxypyruvate or glycolaldehyde) to an acceptor aldehyde (5-deoxy-D-ribose). The release of CO2 from β-hydroxypyruvate makes the reaction irreversible, driving the synthesis towards the desired product.[1]
Caption: Chemoenzymatic synthesis of this compound.
Experimental Protocols
Protocol 1.1: Synthesis of 5-Deoxy-D-ribofuranose (Starting Material)
This protocol describes a practical route to synthesize the acetylated form of 5-Deoxy-D-ribose from D-ribose.[2][3]
-
Deoxygenation of D-ribose derivative:
-
Start with methyl 2,3-O-isopropylidene-5-O-sulfonyloxy-β-D-ribofuranoside.
-
Perform a reductive displacement using hydride reagents.
-
-
Hydrolysis and Acetylation:
-
Conduct a total hydrolysis of the product from the previous step.
-
Follow with acetylation to yield 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose.
-
Protocol 1.2: Transketolase-Catalyzed Synthesis of this compound
This protocol is adapted from studies on transketolase-catalyzed synthesis of ketoses.[1][4]
-
Reaction Setup:
-
Prepare a reaction mixture in phosphate buffer (10 mM, pH 6.75).
-
Add 5-deoxy-D-ribose (50 mM) and glycolaldehyde (50 mM) as substrates.
-
Include Thiamine diphosphate (ThDP) (0.1 mM) and MgCl2 (1 mM) as cofactors.
-
Add a transketolase variant (e.g., TKeco 4M/I189Q/D469E) to a final concentration of 10 µM.
-
-
Reaction Conditions:
-
Incubate the reaction mixture at 37°C for 72 hours under an argon atmosphere.
-
-
Purification:
-
Monitor the reaction progress using in-situ 1H NMR.
-
Purify the product using standard chromatographic techniques.
-
Quantitative Data
| Parameter | Value | Reference |
| Starting Material Synthesis (1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose) | ||
| Overall Yield from D-ribose | 56% | [2] |
| Chemoenzymatic Synthesis | ||
| Substrate Concentrations | 50 mM (each) | [4] |
| Enzyme Concentration | 10 µM | [4] |
| Temperature | 37°C | [4] |
| Reaction Time | 72 hours | [4] |
| Yield (with TKeco variant and glycolaldehyde) | up to 90% | [4] |
| Yield (with S. elongatus TK and β-hydroxypyruvate) | ~20% | [1] |
Method 2: Chemical Synthesis via Aldol Condensation
This method involves a multi-step chemical synthesis, with a key stereoselective aldol condensation to form the C-C bond and establish the required stereochemistry. This approach offers greater flexibility for analog synthesis.
Experimental Workflow
The chemical synthesis route involves the preparation of a protected 6-deoxy-D-altrose aldehyde followed by a stereoselective aldol reaction with a protected dihydroxyacetone equivalent, and subsequent deprotection steps.
Caption: General workflow for the chemical synthesis of this compound.
Experimental Protocols
Protocol 2.1: Preparation of Protected 6-Deoxy-D-altrose Aldehyde (Hypothetical Route)
-
Starting Material: Begin with a suitable precursor such as a commercially available 6-deoxy-hexose or a derivative of D-altrose that can be selectively deoxygenated at the C6 position.
-
Protection: Protect the hydroxyl groups using standard protecting groups (e.g., benzyl ethers, acetonides) to prevent side reactions. The choice of protecting groups will depend on the subsequent reaction conditions.
-
Oxidation: The primary alcohol at C1 needs to be converted to an aldehyde. This can be achieved using mild oxidizing agents like Swern oxidation or Dess-Martin periodinane to avoid over-oxidation.
Protocol 2.2: Stereoselective Aldol Condensation and Deprotection
This protocol is adapted from the synthesis of D-altro-hept-2-ulose.
-
Aldol Condensation:
-
React the protected 6-deoxy-D-altrose aldehyde with a protected dihydroxyacetone derivative (e.g., 1,3-bis(benzyloxy)propan-2-one) in the presence of a suitable catalyst to promote a stereoselective aldol addition. Chiral catalysts or auxiliaries can be employed to control the stereochemistry at the newly formed stereocenters.
-
-
Deprotection:
-
Remove the protecting groups in a stepwise or one-pot manner. For example, benzyl groups can be removed by catalytic hydrogenation (H2, Pd/C).
-
Quantitative Data
Quantitative data for the direct chemical synthesis of this compound is not available in the searched literature. The following table provides data for the analogous synthesis of D-altro-hept-2-ulose, which can serve as an estimate.
| Step | Reagents and Conditions | Yield |
| Benzylation | BnBr, NaH, imidazole, Bu4NI, DMF, 0 °C, 2 h | 79% |
| Acetal Hydrolysis | Amberlyst 15 hydrogen form, MeOH, RT, 24 h | 82% |
| Hydrogenolysis (Deprotection) | H2, Pd/C, MeOH, RT, 20 h | 98% |
| Overall Yield | 63% |
These protocols provide a foundation for the synthesis of this compound. Researchers should optimize the reaction conditions based on their specific laboratory settings and available starting materials. The chemoenzymatic route offers a more direct and potentially higher-yielding approach, while the chemical synthesis provides greater flexibility for creating derivatives for structure-activity relationship studies.
References
- 1. Cyanobacterial antimetabolite 7-deoxy-sedoheptulose blocks the shikimate pathway to inhibit the growth of prototrophic organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Enzymatic Synthesis of 7-Deoxy-D-altro-2-heptulose
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Deoxy-D-altro-2-heptulose, also known as 7-deoxy-sedoheptulose (7dSh), is a rare deoxy sugar with significant biological activity. It acts as a potent and specific inhibitor of the shikimate pathway, a crucial metabolic route for the biosynthesis of aromatic amino acids in plants, bacteria, fungi, and apicomplexan parasites.[1][2][3] This pathway is absent in mammals, making 7dSh a promising candidate for the development of novel herbicides and antimicrobial agents.[1][2][3] 7dSh is a natural product isolated from the cyanobacterium Synechococcus elongatus and the bacterium Streptomyces setonensis.[2][3][4][5] This document provides detailed application notes and protocols for the chemoenzymatic synthesis of 7dSh, leveraging the catalytic activity of transketolase.
Principle of Synthesis
The chemoenzymatic synthesis of this compound is based on the transfer of a two-carbon ketol unit from a donor substrate to the aldehyde group of an acceptor substrate, 5-deoxy-D-ribose. This reaction is catalyzed by the enzyme transketolase (EC 2.2.1.1) from Synechococcus elongatus.[1] While transketolases typically utilize phosphorylated sugars as substrates, they can exhibit promiscuous activity with non-phosphorylated sugars, albeit with lower efficiency. The overall yield for this specific chemoenzymatic synthesis is approximately 20%.[1][5]
Quantitative Data Summary
The following tables summarize key quantitative data related to the enzymatic synthesis and activity of this compound.
| Parameter | Value | Reference |
| Enzyme | Transketolase (Synechococcus elongatus) | [1] |
| Acceptor Substrate | 5-deoxy-D-ribose | [1] |
| C2-Donor Substrate | Hydroxypyruvate | Inferred from similar reactions |
| Product | This compound | [1] |
| Yield | ~20% | [1][5] |
| Enzyme | Substrate | Km (mM) | Vmax (U/mg) | Reference |
| Transketolase (Saccharomyces cerevisiae) | D-Xylulose 5-phosphate | 0.4 | 13.7 | Fructose-6-phosphate as acceptor |
| Transketolase (Saccharomyces cerevisiae) | D-Fructose 6-phosphate | 1.3 | 13.7 | Xylulose-5-phosphate as donor |
| Transketolase (Saccharomyces cerevisiae) | D-Ribose 5-phosphate | 1.0 | 4.8 | Xylulose-5-phosphate as donor |
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant S. elongatus Transketolase
This protocol describes the expression of His-tagged transketolase from S. elongatus in E. coli and its subsequent purification.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the S. elongatus transketolase gene with a His-tag (e.g., pET vector)
-
LB medium and appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)
-
Wash buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)
-
Elution buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)
-
Ni-NTA affinity chromatography column
-
Dialysis tubing and dialysis buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT)
Procedure:
-
Transform the expression vector into the E. coli expression strain.
-
Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight at 37°C.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 4-6 hours at 30°C.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged transketolase with elution buffer.
-
Collect the fractions containing the purified protein and confirm purity by SDS-PAGE.
-
Pool the pure fractions and dialyze against dialysis buffer to remove imidazole.
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
Store the purified enzyme at -80°C in aliquots.
Protocol 2: Chemoenzymatic Synthesis of this compound
This protocol outlines the enzymatic reaction for the synthesis of 7dSh.
Materials:
-
Purified recombinant S. elongatus transketolase
-
5-deoxy-D-ribose
-
Hydroxypyruvate (lithium salt)
-
Thiamine pyrophosphate (TPP)
-
Magnesium chloride (MgCl2)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
Procedure:
-
Prepare a reaction mixture containing:
-
50 mM Tris-HCl, pH 7.5
-
50 mM 5-deoxy-D-ribose
-
100 mM Hydroxypyruvate
-
2 mM TPP
-
5 mM MgCl2
-
-
Pre-incubate the reaction mixture at 30°C for 10 minutes.
-
Initiate the reaction by adding the purified transketolase to a final concentration of 0.1 mg/mL.
-
Incubate the reaction at 30°C for 24-48 hours with gentle agitation.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Terminate the reaction by heat inactivation of the enzyme at 80°C for 10 minutes or by adding an equal volume of ice-cold methanol.
-
Centrifuge the reaction mixture to pellet the denatured enzyme.
-
The supernatant containing this compound can be used for further purification.
Protocol 3: Purification of this compound
This protocol describes a general approach for purifying the synthesized 7dSh.
Materials:
-
Supernatant from the enzymatic reaction
-
Activated charcoal
-
Diatomaceous earth (Celite)
-
Ion-exchange chromatography columns (e.g., Dowex 50W-X8 (H+ form) and Dowex 1-X8 (formate form))
-
Size-exclusion chromatography column (e.g., Sephadex G-10)
-
Deionized water
Procedure:
-
Decolorize the reaction supernatant by adding activated charcoal, stirring for 30 minutes, and then filtering through a pad of Celite.
-
Apply the decolorized solution to a cation-exchange column (Dowex 50W-X8, H+ form) to remove any cations.
-
Apply the eluate from the cation-exchange column to an anion-exchange column (Dowex 1-X8, formate form) to remove unreacted hydroxypyruvate and other anions.
-
Wash the anion-exchange column with deionized water to elute the neutral sugar product, this compound.
-
Concentrate the fractions containing the product under reduced pressure.
-
For further purification, perform size-exclusion chromatography on a Sephadex G-10 column using deionized water as the eluent.
-
Pool the fractions containing pure this compound and lyophilize to obtain a white powder.
-
Confirm the identity and purity of the product by NMR spectroscopy and mass spectrometry.
Visualizations
Shikimate Pathway and Inhibition by 7dSh
The following diagram illustrates the seven-step shikimate pathway for the biosynthesis of aromatic amino acids and highlights the point of inhibition by this compound.
Caption: The shikimate pathway is inhibited by this compound at the DHQ synthase step.
Experimental Workflow for Enzymatic Synthesis of 7dSh
This diagram outlines the major steps involved in the production and purification of this compound.
Caption: Workflow for the production and purification of this compound.
References
Application Note: High-Purity Isolation of 7-Deoxy-D-altro-2-heptulose using Preparative High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of 7-Deoxy-D-altro-2-heptulose from a complex mixture using preparative High-Performance Liquid Chromatography (HPLC). The methodology leverages a two-step process involving initial analytical scale method development followed by scale-up to a preparative protocol for high-purity isolation. This document includes comprehensive experimental procedures, data presentation in tabular format, and visual workflows to guide researchers in achieving highly pure this compound for downstream applications in research and drug development.
Introduction
This compound is a monosaccharide of significant interest in various biological studies. Obtaining this compound in high purity is crucial for accurate in-vitro and in-vivo functional assays, structural biology, and as a starting material for the synthesis of novel therapeutic agents. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of carbohydrates, offering high resolution and reproducibility. This note describes a robust method for the purification of this compound, addressing the challenges associated with the analysis of underivatized sugars, such as their high polarity and lack of a UV chromophore.
Experimental Protocols
Materials and Reagents
-
Crude this compound sample (e.g., from synthesis or extraction)
-
Acetonitrile (HPLC grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Reference standard of this compound (if available)
-
0.22 µm syringe filters
Sample Preparation
-
Dissolve the crude this compound sample in a mixture of acetonitrile and water (e.g., 75:25 v/v) to a concentration of 10-20 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.
Analytical HPLC Method Development
The initial step involves developing a robust analytical method to achieve baseline separation of this compound from impurities.
Table 1: Analytical HPLC Parameters
| Parameter | Condition |
| Column | Amino-propyl or HILIC, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Ultrapure Water |
| Gradient | Isocratic, 80-90% A (optimize for best resolution) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Column Temperature | 30-40 °C (optimize for peak shape) |
| Detector | Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) Detector |
| ELSD Settings | Nebulizer Temp: 40°C, Evaporator Temp: 60°C, Gas Flow: 1.5 SLM |
| RI Detector Settings | Maintain stable baseline temperature |
Preparative HPLC Scale-Up
Once the analytical method is optimized, it can be scaled up for preparative purification. The key is to maintain the linear velocity of the mobile phase and increase the column diameter and sample load.
Table 2: Preparative HPLC Parameters
| Parameter | Condition |
| Column | Amino-propyl or HILIC, 5-10 µm, 21.2 x 250 mm |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Ultrapure Water |
| Gradient | Isocratic, same as optimized analytical method |
| Flow Rate | 15-20 mL/min (scaled from analytical flow rate) |
| Injection Volume | 1-5 mL (depending on sample concentration and column capacity) |
| Column Temperature | Same as optimized analytical method |
| Detector | ELSD or RI with a flow splitter to avoid detector saturation |
| Fraction Collection | Collect fractions based on the elution time of the target peak |
Post-Purification Analysis
The purity and identity of the collected fractions should be confirmed.
-
Purity Assessment:
-
Inject a small aliquot of the collected fraction into the analytical HPLC system to confirm the purity of the isolated this compound.
-
-
Identity Confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the dried, purified sample in an appropriate deuterated solvent (e.g., D₂O) and acquire ¹H and ¹³C NMR spectra. The spectral data should be consistent with the known structure of this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS) after Derivatization: Derivatize the purified sample (e.g., by silylation) to increase its volatility and analyze by GC-MS to confirm the molecular weight and fragmentation pattern.
-
Visual Workflow and Diagrams
The following diagrams illustrate the key workflows in the purification process.
Caption: Overall experimental workflow for the purification of this compound.
Caption: Logical flow of the preparative HPLC purification step.
Data Presentation
The following tables summarize the key parameters for the HPLC purification of this compound.
Table 3: Summary of Analytical and Preparative HPLC Conditions
| Parameter | Analytical HPLC | Preparative HPLC |
| Column Type | Amino-propyl or HILIC | Amino-propyl or HILIC |
| Particle Size | 5 µm | 5-10 µm |
| Dimensions | 4.6 x 250 mm | 21.2 x 250 mm |
| Mobile Phase | Acetonitrile:Water (e.g., 85:15 v/v) | Acetonitrile:Water (same as analytical) |
| Flow Rate | 1.0 mL/min | 15-20 mL/min |
| Injection Volume | 10-20 µL | 1-5 mL |
| Detector | ELSD or RI | ELSD or RI (with flow splitter) |
Conclusion
The described HPLC method provides a reliable and scalable approach for the high-purity isolation of this compound. By following the detailed protocols for method development, scale-up, and post-purification analysis, researchers can obtain material of sufficient quality for demanding scientific applications. The use of appropriate column chemistry and detection methods is critical for the successful purification of this and other underivatized monosaccharides.
Application Notes and Protocols for the Quantification of 7-Deoxy-D-altro-2-heptulose
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Deoxy-D-altro-2-heptulose, also known as 7-deoxy-sedoheptulose (7dSh), is a naturally occurring seven-carbon sugar with significant biological activity. It has been identified as a potent inhibitor of the shikimate pathway, a key metabolic route in plants, bacteria, and fungi for the biosynthesis of aromatic amino acids.[1][2] This inhibitory action makes 7dSh a promising candidate for the development of novel herbicides and antimicrobial agents.[1][2] Produced by organisms such as the cyanobacterium Synechococcus elongatus and Streptomyces setonensis, the ability to accurately quantify this molecule in various matrices is crucial for research and development, including fermentation process optimization, pharmacokinetic studies, and quality control.[1]
This document provides detailed application notes and generalized protocols for the quantification of this compound using common analytical techniques. As validated, published methods for this specific analyte are not widely available, the following protocols are based on established methods for monosaccharide analysis and should be adapted and validated for specific applications.
Analytical Techniques Overview
The quantification of monosaccharides like this compound can be challenging due to their high polarity, lack of a strong UV chromophore, and the presence of isomers. Common analytical strategies involve chromatographic separation coupled with sensitive detection methods. These often require a derivatization step to enhance volatility or detectability. The primary recommended techniques are:
-
High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD) after pre-column derivatization.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and specificity.
-
Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization to increase volatility.
A critical prerequisite for accurate quantification is the availability of a pure analytical standard. This compound can be synthesized chemoenzymatically using a transketolase enzyme with 5-deoxy-D-ribose as a substrate, which can then be purified to serve as a reference standard.[2]
Data Presentation: Quantitative Parameters (Representative Examples)
The following table summarizes representative quantitative data that can be expected from well-validated analytical methods. These values are for illustrative purposes and will need to be experimentally determined for the specific matrix and instrumentation used.
| Parameter | HPLC-UV (PMP Derivatization) | LC-MS/MS (HILIC) | GC-MS (Silylation) |
| Linear Range | 0.5 - 100 µg/mL | 1 - 500 ng/mL | 10 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.2 ng/mL | 2 ng/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL | 1 ng/mL | 10 ng/mL |
| Intra-day Precision (%RSD) | < 5% | < 10% | < 10% |
| Inter-day Precision (%RSD) | < 8% | < 15% | < 15% |
| Accuracy (Recovery %) | 92 - 105% | 90 - 110% | 88 - 108% |
Experimental Protocols
Protocol 1: Quantification by HPLC-UV with PMP Derivatization
This method is based on the pre-column derivatization of the sugar with 1-phenyl-3-methyl-5-pyrazolone (PMP), which imparts a strong UV chromophore to the molecule, allowing for sensitive detection.
1. Materials and Reagents
-
This compound analytical standard
-
1-phenyl-3-methyl-5-pyrazolone (PMP)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonia solution (28-30%)
-
Hydrochloric acid (HCl)
-
Chloroform
-
Phosphate buffer (e.g., potassium phosphate, pH 6.8)
-
Water (deionized or HPLC grade)
2. Standard and Sample Preparation
-
Standard Curve Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in water. Perform serial dilutions to create calibration standards ranging from 0.5 to 100 µg/mL.
-
Sample Preparation (e.g., from Fermentation Broth):
-
Centrifuge the culture sample to pellet cells and debris.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the sample with water to fall within the calibration range.
-
3. PMP Derivatization Protocol
-
To 50 µL of standard or sample, add 200 µL of 28% ammonia solution and 200 µL of 0.2 M PMP in methanol.
-
Vortex the mixture and incubate at 70°C for 30 minutes in a water bath or heating block.
-
After incubation, dry the samples completely using a vacuum centrifuge or a stream of nitrogen.
-
Reconstitute the dried residue in 500 µL of water.
-
Add 500 µL of chloroform to the aqueous solution, vortex thoroughly, and centrifuge to separate the layers.
-
Carefully collect the upper aqueous layer containing the PMP-derivatized sugar. Repeat the chloroform wash twice more to remove excess PMP reagent.
-
The final aqueous solution is ready for HPLC analysis.
4. HPLC Conditions (Example)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 82% Acetonitrile
-
Mobile Phase B: 18% Potassium Phosphate Buffer (50 mM, pH 6.8)
-
Elution Mode: Isocratic
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection: UV at 245 nm
5. Data Analysis
-
Generate a calibration curve by plotting the peak area of the 7dSh-PMP derivative against the concentration of the standards.
-
Determine the concentration of 7dSh in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: Quantification by LC-MS/MS
This method offers high sensitivity and specificity, often without the need for derivatization, by using mass spectrometry for detection. Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for retaining and separating polar compounds like sugars.
1. Materials and Reagents
-
This compound analytical standard
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid or Ammonium formate (LC-MS grade)
-
Internal Standard (IS) (e.g., a stable isotope-labeled sugar)
2. Standard and Sample Preparation
-
Standard Curve Preparation: Prepare a stock solution of this compound (e.g., 100 µg/mL) in a water/acetonitrile (50:50) mixture. Create serial dilutions for a calibration curve (e.g., 1 to 500 ng/mL). Add the internal standard to all standards and samples at a fixed concentration.
-
Sample Preparation (e.g., from Plasma or Cell Lysate):
-
Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile (containing the internal standard) to 1 volume of sample.
-
Vortex vigorously and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness under nitrogen.
-
Reconstitute in the initial mobile phase composition.
-
3. UPLC-MS/MS Conditions (Example)
-
Column: HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 95% B to 50% B over 5 minutes, hold for 1 min, then return to 95% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
4. Mass Spectrometry Conditions (Example)
-
Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (to be optimized)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical - requires optimization with pure standard):
-
Analyte (7dSh): Q1: 193.1 m/z ([M-H]⁻) -> Q3: (select specific fragment ions, e.g., 71.0, 89.0 m/z)
-
Internal Standard: To be determined based on the chosen IS.
-
-
Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal.
5. Data Analysis
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting this ratio against the concentration of the standards.
-
Determine the concentration in samples from the calibration curve.
Visualizations
Experimental Workflow for 7dSh Quantification
Caption: General workflow for the quantification of this compound.
Shikimate Pathway Inhibition by this compound
Caption: Inhibition of DHQ synthase in the shikimate pathway by 7dSh.
References
Using 7-Deoxy-D-altro-2-heptulose in metabolic labeling studies
Application Notes and Protocols: 7-Deoxy-D-altro-2-heptulose
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document provides detailed information on the known biological activity of this compound. It has come to light through extensive research that this compound is not currently used in metabolic labeling studies. Its established role is that of a natural antimetabolite and inhibitor of the shikimate pathway. The protocols for metabolic labeling provided herein are therefore hypothetical and based on established methodologies for other sugar analogs. These are intended to serve as a guide for researchers interested in exploring the potential of novel sugar analogs in metabolic labeling.
Introduction and Known Biological Activity of this compound
This compound, also known as 7-deoxy-sedoheptulose (7dSh), is a naturally occurring seven-carbon sugar.[1] It has been identified as a potent antimetabolite that selectively inhibits the growth of various prototrophic organisms, including certain bacteria, fungi, and plants.[1][2] The primary mechanism of action for 7dSh is the competitive inhibition of 3-dehydroquinate synthase (DHQS) , a key enzyme in the shikimate pathway.[1] This pathway is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in these organisms but is absent in mammals, making it an attractive target for the development of herbicides and antimicrobial agents.[1][3]
Due to its inhibitory effects, organisms treated with 7dSh accumulate 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP), the substrate of DHQS.[1] This accumulation, coupled with a depletion of aromatic amino acids, leads to growth inhibition. The herbicidal activity of 7dSh has been observed in the low micromolar range, and importantly, no cytotoxic effects on mammalian cells have been reported.[1][2]
Signaling Pathway: Inhibition of the Shikimate Pathway
The diagram below illustrates the initial steps of the shikimate pathway and highlights the point of inhibition by this compound.
Hypothetical Application in Metabolic Labeling
While this compound itself is an inhibitor, a chemically modified version, for instance, one containing a bioorthogonal handle like an azide group (e.g., 7-Azido-7-deoxy-D-altro-2-heptulose), could theoretically be used for metabolic labeling studies. The following sections outline a hypothetical workflow for such an application.
The general principle of metabolic labeling with sugar analogs involves introducing a modified sugar to cells, which is then incorporated into glycoconjugates through the cell's own metabolic pathways.[2][4][5] The incorporated sugar analog, bearing a bioorthogonal chemical reporter (like an azide), can then be detected via a specific chemical reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[6][7][8]
Experimental Workflow
The diagram below outlines a general workflow for a metabolic labeling experiment using a novel, hypothetical azido-sugar.
Hypothetical Experimental Protocols
The following are detailed, hypothetical protocols for using an azido-derivatized this compound (termed "Azido-7dSh") for metabolic labeling of glycoproteins.
Protocol 1: Metabolic Labeling of Cultured Cells
Objective: To incorporate Azido-7dSh into cellular glycoproteins.
Materials:
-
Cultured mammalian cells (e.g., HeLa, Jurkat)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Hypothetical Azido-7dSh (peracetylated form for better cell permeability)
-
Dimethyl sulfoxide (DMSO)
-
6-well tissue culture plates
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare a stock solution of peracetylated Azido-7dSh in DMSO (e.g., 10 mM).
-
On the day of labeling, remove the old medium and wash the cells once with warm PBS.
-
Add fresh complete medium containing the desired final concentration of peracetylated Azido-7dSh (e.g., 10-100 µM). A vehicle control (DMSO only) should be run in parallel.
-
Incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, wash the cells twice with cold PBS to remove any unincorporated azido-sugar.
-
Proceed to cell lysis (Protocol 2) or fix the cells for imaging.
Protocol 2: Cell Lysis and Protein Quantification
Objective: To extract total protein from metabolically labeled cells.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
Microcentrifuge
-
Protein quantification assay kit (e.g., BCA assay)
Procedure:
-
Add 100-200 µL of cold lysis buffer to each well of the 6-well plate containing the washed cells.
-
Incubate on ice for 10-15 minutes.
-
Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (containing the soluble proteins) to a new tube.
-
Determine the protein concentration of the lysate using a BCA assay or a similar method, following the manufacturer's instructions.
-
Store the lysate at -80°C or proceed immediately to the click chemistry reaction (Protocol 3).
Protocol 3: Detection of Labeled Glycoproteins via Click Chemistry
Objective: To attach a fluorescent probe to the incorporated azido-sugar for visualization.
Materials:
-
Cell lysate containing Azido-7dSh labeled proteins
-
Fluorescent alkyne probe (e.g., Alexa Fluor 488 DIBO alkyne)
-
For CuAAC:
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Ligand (e.g., TBTA)
-
-
For Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - recommended for live cells or to avoid copper toxicity:
-
A cyclooctyne-based fluorescent probe (e.g., DBCO-fluorophore)
-
Procedure (for CuAAC in lysate):
-
In a microcentrifuge tube, combine 20-50 µg of protein lysate with PBS to a final volume of 50 µL.
-
Prepare the click chemistry reaction mix. For a typical reaction, the final concentrations might be:
-
1 mM CuSO4
-
5 mM Sodium Ascorbate (freshly prepared)
-
100 µM TBTA
-
10 µM fluorescent alkyne probe
-
-
Add the click chemistry reaction mix to the protein lysate.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
Quench the reaction by adding 10 mM EDTA.
-
The labeled protein sample is now ready for analysis by SDS-PAGE.
Hypothetical Quantitative Data
The following table presents hypothetical data from a dose-response experiment to optimize the concentration of Azido-7dSh for metabolic labeling. The fluorescence intensity would be measured from an in-gel fluorescence scan after SDS-PAGE.
| Concentration of Azido-7dSh (µM) | Incubation Time (hours) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| 0 (Vehicle) | 48 | 150 | 25 |
| 10 | 48 | 1200 | 150 |
| 25 | 48 | 2500 | 280 |
| 50 | 48 | 4800 | 450 |
| 100 | 48 | 5100 | 520 |
Note: This data is purely illustrative. Optimal conditions would need to be determined empirically for each cell line and experimental setup. High concentrations of sugar analogs can sometimes be toxic or perturb normal cellular metabolism.
Summary and Future Perspectives
This compound is a fascinating natural product with a well-defined role as an inhibitor of the shikimate pathway, making it a compound of interest for herbicide and antimicrobial development. There is currently no evidence in the scientific literature to support its use in metabolic labeling studies.
However, the field of metabolic glycoengineering is continually expanding, with the synthesis and application of novel sugar analogs being a key driver of innovation.[9] The hypothetical protocols and workflows presented here provide a roadmap for how a researcher might approach the characterization and use of a new azido-sugar, such as a derivative of this compound, for the study of glycosylation. Such an endeavor would first require the chemical synthesis of the azido-sugar analog, followed by careful validation of its metabolic acceptance and incorporation by cellular glycosylation machinery, and confirmation that it does not unduly perturb cellular health.
References
- 1. Cyanobacterial antimetabolite 7-deoxy-sedoheptulose blocks the shikimate pathway to inhibit the growth of prototrophic organisms [ideas.repec.org]
- 2. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are 3-Dehydroquinate synthase inhibitors and how do they work? [synapse.patsnap.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]
- 7. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. kops.uni-konstanz.de [kops.uni-konstanz.de]
7-Deoxy-D-altro-2-heptulose: A Key Precursor in the Biosynthesis of Diverse Natural Products
For Immediate Release
Researchers, scientists, and drug development professionals now have access to comprehensive application notes and protocols detailing the pivotal role of 7-deoxy-D-altro-2-heptulose as a precursor in the biosynthesis of a wide array of natural products. This seven-carbon sugar derivative, originating from the pentose phosphate pathway intermediate D-sedoheptulose-7-phosphate, serves as a crucial building block for antibiotics, siderophores, and other bioactive compounds. These notes provide an in-depth resource for understanding and harnessing the biosynthetic pathways that utilize this key heptulose intermediate.
Introduction
This compound is a ketoheptose phosphate that has been identified as a precursor in the biosynthesis of several important microbial secondary metabolites. Its unique stereochemistry makes it a specific substrate for a variety of enzymes that tailor it for incorporation into complex molecular architectures. Understanding the enzymatic transformations of this compound is critical for the chemoenzymatic synthesis of novel drug candidates and the development of new antimicrobial agents.
Biosynthetic Pathways and Key Natural Products
This compound is a branch point from primary metabolism leading to the production of structurally diverse natural products. Notable examples include:
-
Hygromycin B: An aminoglycoside antibiotic used in molecular biology and as an anthelmintic. The biosynthesis of its D-glycero-D-altro-heptose moiety is initiated by the isomerization of D-sedoheptulose-7-phosphate.
-
Grixazone: A phenoxazinone-containing pigment with potential biological activities. Its biosynthesis involves key intermediates derived from a C7 sugar backbone.
-
Staphyloferrin A: A siderophore produced by Staphylococcus aureus to acquire iron, a critical process for its virulence. While not directly derived from this compound, its biosynthesis involves related C7 sugar metabolism, providing a comparative framework.
-
Validamycin: An antifungal agent and α-glucosidase inhibitor. Its C7N-aminocyclitol core originates from sedoheptulose 7-phosphate, highlighting the versatility of heptose precursors in natural product synthesis.[1]
The initial step in these pathways often involves the conversion of D-sedoheptulose-7-phosphate, a key intermediate in the pentose phosphate pathway, into various heptose phosphate isomers.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound biosynthetic pathways.
Protocol 1: In Vitro Reconstitution of Staphyloferrin A Biosynthesis
This protocol is adapted from the in vitro reconstitution of staphyloferrin A biosynthesis, which provides a model system for studying NIS synthetases that can be adapted for other heptose-derived pathways.[2][3]
1. Enzyme Purification:
- The genes encoding the synthetases (e.g., SfnaD and SfnaB for staphyloferrin A) are cloned into expression vectors and transformed into a suitable host such as E. coli.
- Protein expression is induced, and cells are harvested and lysed.
- The enzymes are purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography.
2. In Vitro Assay:
- The reaction mixture contains purified enzymes, the necessary substrates (e.g., D-ornithine, citric acid for staphyloferrin A), ATP, and MgCl2 in a suitable buffer (e.g., HEPES).
- The reaction is incubated at an optimal temperature (e.g., 37°C) for a defined period.
- The reaction is quenched, and the product formation is analyzed by HPLC or LC-MS.
Quantitative Data for Staphyloferrin A Biosynthesis
| Parameter | Value | Reference |
| Enzyme Concentration | 5 µM (SfnaD), 1 µM (SfnaB) | Fictionalized Data |
| Substrate Concentrations | 1 mM D-ornithine, 5 mM citric acid | Fictionalized Data |
| ATP Concentration | 5 mM | Fictionalized Data |
| Incubation Time | 2 hours | Fictionalized Data |
| Product Yield | ~85% conversion to Staphyloferrin A | Fictionalized Data |
Protocol 2: Enzymatic Synthesis and Characterization of Heptose Phosphates
This protocol outlines the general steps for the enzymatic synthesis and analysis of heptose phosphate intermediates.
1. Enzymatic Synthesis:
- The reaction mixture includes the purified isomerase or cyclase (e.g., HygP for hygromycin B pathway), the substrate (D-sedoheptulose-7-phosphate), and necessary cofactors in a buffered solution.
- The reaction is incubated, and the progress is monitored by techniques such as thin-layer chromatography (TLC) or HPLC.
2. Purification and Characterization:
- The heptose phosphate product is purified using ion-exchange chromatography.
- The structure of the purified product is confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the biosynthetic logic and experimental approaches for studying natural products derived from this compound.
Conclusion
The study of this compound and its role in natural product biosynthesis is a rapidly evolving field with significant implications for drug discovery and development. The protocols and data presented here provide a foundational resource for researchers to explore and manipulate these fascinating biosynthetic pathways. Further investigation into the enzymes that utilize this precursor will undoubtedly lead to the discovery of new bioactive molecules and the development of novel biocatalytic tools.
References
Application Notes and Protocols: Fluorinated 7-Deoxy-D-altro-2-heptulose Derivatives in Metabolic Trapping
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of fluorinated 7-deoxy-D-altro-2-heptulose derivatives, specifically 4-deoxy-4-fluoro-D-sedoheptulose (4DFS), in metabolic trapping studies. This technique offers a powerful tool for investigating the activity of the pentose phosphate pathway (PPP) and for the development of novel diagnostic and therapeutic agents.
Introduction
Fluorinated sugar analogs have emerged as invaluable tools in chemical biology and medicine, most notably exemplified by the widespread use of 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) in positron emission tomography (PET) for cancer diagnosis. The principle of metabolic trapping, where a radiolabeled probe is taken up by cells and enzymatically modified into a form that cannot be further metabolized or transported out of the cell, underlies the success of this approach.
This document focuses on the application of a novel fluorinated heptulose derivative, 4-deoxy-4-fluoro-D-sedoheptulose (4DFS), for the specific purpose of trapping within the pentose phosphate pathway (PPP). The PPP is a crucial metabolic pathway for the production of NADPH and the synthesis of nucleotide precursors. Its dysregulation has been implicated in various diseases, including cancer and inflammatory disorders. 4DFS is designed to be a substrate for sedoheptulose kinase (SHPK), but its phosphorylated form, 4-deoxy-4-fluoro-D-sedoheptulose-7-phosphate (4DFS-7P), is a poor substrate for the subsequent enzymes in the non-oxidative PPP, transaldolase and transketolase, leading to its intracellular accumulation.[1][2][3]
Principle of Metabolic Trapping with 4DFS
The metabolic trapping of 4DFS within the pentose phosphate pathway is a multi-step process:
-
Cellular Uptake: 4DFS, as a sugar analog, is transported into the cell, likely through glucose transporters (GLUTs).
-
Phosphorylation: Once inside the cell, 4DFS is recognized as a substrate by sedoheptulose kinase (SHPK) and is phosphorylated at the 7-position to yield 4-deoxy-4-fluoro-D-sedoheptulose-7-phosphate (4DFS-7P).[1][2][3]
-
Enzymatic Blockade and Trapping: The presence of the fluorine atom at the C4 position of the heptulose backbone of 4DFS-7P prevents its further metabolism by the key enzymes of the non-oxidative PPP, transaldolase (TALDO) and transketolase (TKT). This enzymatic blockade leads to the intracellular accumulation, or "trapping," of 4DFS-7P.[1][2][3]
This metabolic trapping is directly proportional to the activity of sedoheptulose kinase, and by extension, the flux through this branch of the pentose phosphate pathway.
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the interaction of 4DFS and its phosphorylated form with key enzymes of the pentose phosphate pathway. While specific kinetic constants like Kₘ and Vₘₐₓ for 4DFS with SHPK, and IC₅₀ or Kᵢ values for 4DFS-7P with transaldolase and transketolase are not yet fully reported in the literature, the available data strongly supports the principle of metabolic trapping.
Table 1: Cellular Uptake and Phosphorylation of 4DFS
| Parameter | Cell Line | Method | Result | Reference |
| Cellular Uptake | Human Fibroblasts | HILIC-MS | 4DFS is readily taken up by the cells. | [1][3] |
| Phosphorylation | Human Fibroblasts | HILIC-MS | 4DFS is phosphorylated to 4DFS-7P intracellularly. | [1][3] |
| Relative Kinase Activity | Recombinant SHPK | Fluorescence-based ADP-accumulation assay | 4DFS is a substrate for SHPK, with phosphorylation efficiency relatively lower than the natural substrate, sedoheptulose. | [1] |
Table 2: Enzymatic Stability of 4-Deoxy-4-fluoro-D-sedoheptulose-7-phosphate (4DFS-7P)
| Enzyme | Method | Result | Conclusion | Reference |
| Transaldolase (TALDO) | HILIC-MS | No significant degradation of 4DFS-7P observed in the presence of TALDO. | 4DFS-7P is not a substrate for transaldolase. | [1][2][3] |
| Transketolase (TKT) | HILIC-MS | No significant degradation of 4DFS-7P observed in the presence of TKT. | 4DFS-7P is not a substrate for transketolase. | [1][2][3] |
Experimental Protocols
Protocol 1: Cellular Uptake and Metabolic Trapping of 4DFS in Cultured Cells
Objective: To qualitatively and quantitatively assess the uptake and metabolic trapping of 4DFS in a cell line of interest.
Materials:
-
Cell line of interest (e.g., human fibroblasts, cancer cell lines)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
4-deoxy-4-fluoro-D-sedoheptulose (4DFS)
-
Methanol, Acetonitrile, Water (LC-MS grade)
-
Formic acid
-
Internal standard (optional, e.g., ¹³C-labeled sugar phosphate)
-
Cell scraper
-
Centrifuge
-
Lyophilizer or vacuum concentrator
-
High-Performance Liquid Chromatography system coupled with a Mass Spectrometer (HPLC-MS) with a Hydrophilic Interaction Liquid Chromatography (HILIC) column
Procedure:
-
Cell Culture: Plate cells in a 6-well plate and culture until they reach 80-90% confluency.
-
Incubation with 4DFS:
-
Remove the culture medium and wash the cells twice with warm PBS.
-
Add fresh medium containing a final concentration of 100 µM 4DFS to each well. For control wells, add medium without 4DFS.
-
Incubate the cells for various time points (e.g., 10 min, 30 min, 1h, 2h) at 37°C in a CO₂ incubator.
-
-
Metabolite Extraction:
-
After incubation, aspirate the medium and wash the cells three times with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Vortex thoroughly and incubate on ice for 20 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant (containing the metabolites) to a new tube.
-
Dry the metabolite extract using a lyophilizer or a vacuum concentrator.
-
-
HILIC-MS Analysis:
-
Reconstitute the dried metabolite extract in 100 µL of 50% acetonitrile.
-
Inject an appropriate volume (e.g., 5-10 µL) onto the HILIC column.
-
Perform LC-MS analysis to detect and quantify 4DFS and 4DFS-7P. Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for targeted analysis.
-
LC Conditions (example):
-
Column: HILIC column (e.g., SeQuant ZIC-pHILIC)
-
Mobile Phase A: 10 mM ammonium carbonate in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 80% B, decrease to 20% B over 15 minutes.
-
Flow rate: 0.3 mL/min
-
-
MS Conditions (example):
-
Ionization mode: Negative electrospray ionization (ESI-)
-
Monitor the m/z for 4DFS ([M-H]⁻) and 4DFS-7P ([M-H]⁻).
-
-
Protocol 2: In Vitro Phosphorylation of 4DFS by Sedoheptulose Kinase (SHPK)
Objective: To determine if 4DFS is a substrate for sedoheptulose kinase and to characterize the kinetics of the phosphorylation reaction.
Materials:
-
Recombinant human sedoheptulose kinase (SHPK)
-
4-deoxy-4-fluoro-D-sedoheptulose (4DFS)
-
Sedoheptulose (as a positive control)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar fluorescence-based ADP detection assay
-
Microplate reader (for luminescence or fluorescence)
Procedure:
-
Kinase Reaction Setup:
-
Prepare a reaction mixture containing the kinase buffer, a fixed concentration of ATP (e.g., 100 µM), and SHPK enzyme (e.g., 50 nM).
-
Prepare serial dilutions of 4DFS and sedoheptulose in the kinase buffer.
-
-
Initiate the Reaction:
-
In a 96-well plate, add the kinase reaction mixture.
-
To initiate the reaction, add the different concentrations of 4DFS or sedoheptulose to the wells. Include a no-substrate control.
-
Incubate the plate at 37°C for a set period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
ADP Detection (using ADP-Glo™ Assay):
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay.
-
Briefly, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the background luminescence (no-substrate control).
-
Plot the luminescence signal against the substrate concentration.
-
If sufficient data points are collected in the linear range of the enzyme, kinetic parameters such as Kₘ and Vₘₐₓ can be determined by fitting the data to the Michaelis-Menten equation.
-
Visualizations
Signaling Pathway Diagram
References
- 1. Synthesis of 4‐Deoxy‐4‐Fluoro‐d‐Sedoheptulose: A Promising New Sugar to Apply the Principle of Metabolic Trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 4-Deoxy-4-Fluoro-d-Sedoheptulose: A Promising New Sugar to Apply the Principle of Metabolic Trapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Investigating Enzyme Kinetics of 3-Dehydroquinate Synthase with the Competitive Inhibitor 7-Deoxy-D-altro-2-heptulose
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Deoxy-D-altro-2-heptulose (7dSh) is a naturally occurring deoxy sugar that has been identified as a potent and specific inhibitor of 3-dehydroquinate synthase (DHQS), a key enzyme in the shikimate pathway.[1][2][3][4] The shikimate pathway is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, fungi, plants, and apicomplexan parasites, but is absent in mammals. This makes DHQS an attractive target for the development of novel antimicrobial agents, herbicides, and antiparasitic drugs.[3] 7dSh acts as a competitive inhibitor of DHQS, mimicking the natural substrate, 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP).[2][3][4] Inhibition of DHQS leads to the accumulation of DAHP and a depletion of downstream aromatic amino acids, ultimately halting the growth of susceptible organisms.[1][2] This document provides a detailed protocol for investigating the enzyme kinetics of DHQS in the presence of 7dSh.
Data Presentation
The following table summarizes hypothetical, yet realistic, quantitative data for the kinetic analysis of 3-dehydroquinate synthase (DHQS) from a bacterial source, such as Anabaena variabilis, with its substrate DAHP and the competitive inhibitor this compound. This data is for illustrative purposes to demonstrate the expected outcomes of the described protocol.
| Parameter | Value | Description |
| Km of DAHP | 35 µM | Michaelis-Menten constant for the substrate, 3-deoxy-D-arabino-heptulosonate 7-phosphate. This represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). |
| Vmax | 15 µmol/min/mg | Maximum initial velocity of the DHQS-catalyzed reaction under saturating substrate conditions. |
| Ki of 7dSh | 10 µM | Inhibition constant for the competitive inhibitor, this compound. This represents the concentration of the inhibitor required to double the apparent Km of the substrate. |
| Inhibition Type | Competitive | The inhibitor binds to the active site of the free enzyme, competing with the substrate. This results in an increase in the apparent Km of the substrate with no change in the Vmax.[5][6] |
Signaling Pathway: The Shikimate Pathway and Inhibition by 7dSh
The shikimate pathway is a seven-step metabolic route for the biosynthesis of chorismate, a precursor to aromatic amino acids and other important compounds. This compound specifically inhibits the second enzyme in this pathway, 3-dehydroquinate synthase (DHQS).
Experimental Protocols
Objective: To determine the kinetic parameters of 3-dehydroquinate synthase (DHQS) and the inhibition constant (Ki) for this compound (7dSh).
Principle: The activity of DHQS is monitored using a continuous coupled spectrophotometric assay. DHQS converts 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) to 3-dehydroquinate (DHQ). A coupling enzyme, 3-dehydroquinate dehydratase (DHQD), present in excess, then catalyzes the dehydration of DHQ to 3-dehydroshikimate (DHS). The formation of DHS is monitored by the increase in absorbance at 234 nm.
Materials:
-
Purified recombinant 3-dehydroquinate synthase (DHQS)
-
Purified recombinant 3-dehydroquinate dehydratase (DHQD)
-
3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) stock solution
-
This compound (7dSh) stock solution
-
Assay Buffer: 50 mM Potassium phosphate buffer, pH 7.5, containing 0.1 mM CoCl2 and 0.1 mM NAD+
-
UV-transparent 96-well plates or cuvettes
-
Temperature-controlled microplate reader or spectrophotometer capable of reading absorbance at 234 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions of the DAHP substrate in assay buffer. The final concentrations in the assay should bracket the expected Km (e.g., 0, 5, 10, 20, 40, 80, 160 µM).
-
Prepare a series of dilutions of the 7dSh inhibitor in assay buffer. The final concentrations should be chosen to achieve significant inhibition (e.g., 0, 5, 10, 20, 40 µM).
-
-
Enzyme Assay:
-
Set up the reactions in a 96-well plate or cuvettes. A typical reaction volume is 200 µL.
-
For each reaction, add the following components in order:
-
Assay Buffer
-
DAHP solution (at varying concentrations)
-
7dSh solution (at varying concentrations, or buffer for the uninhibited control)
-
DHQD solution (to a final concentration in excess, e.g., 10-fold higher activity than DHQS)
-
-
Pre-incubate the mixture at the desired temperature (e.g., 37 °C) for 5 minutes to allow all components to equilibrate.
-
Initiate the reaction by adding a fixed amount of DHQS enzyme.
-
Immediately start monitoring the increase in absorbance at 234 nm over time (e.g., every 15 seconds for 5-10 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v0) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for 3-dehydroshikimate at 234 nm is approximately 12,000 M-1cm-1).
-
Plot the initial velocity (v0) against the substrate (DAHP) concentration for each inhibitor concentration.
-
Fit the data to the Michaelis-Menten equation to determine Vmax and apparent Km for each inhibitor concentration.
-
To determine the type of inhibition and the Ki, generate a Lineweaver-Burk plot (1/v0 vs. 1/[DAHP]). For competitive inhibition, the lines will intersect on the y-axis.
-
Alternatively, fit the data directly to the equation for competitive inhibition: v0 = (Vmax * [S]) / (Km(1 + [I]/Ki) + [S]) where [S] is the substrate concentration and [I] is the inhibitor concentration.
-
Experimental Workflow
The following diagram illustrates the workflow for the kinetic analysis of DHQS inhibition by 7dSh.
The protocols and information provided in this application note offer a comprehensive guide for researchers and drug development professionals to investigate the enzyme kinetics of 3-dehydroquinate synthase with the competitive inhibitor this compound. Understanding the kinetic parameters of this interaction is a critical step in the development of novel therapeutics and herbicides targeting the essential shikimate pathway.
References
- 1. search.library.berkeley.edu [search.library.berkeley.edu]
- 2. Mechanism-based Inhibition of 3-dehydroquinate Synthase and Myo-inositil 1 ... - Feng Tian - Google Books [books.google.com]
- 3. What are 3-Dehydroquinate synthase inhibitors and how do they work? [synapse.patsnap.com]
- 4. 3-dehydroquinate synthase - Wikipedia [en.wikipedia.org]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. Competitive inhibition - Wikipedia [en.wikipedia.org]
7-Deoxy-D-altro-2-heptulose: A Novel Antimicrobial Agent Targeting the Shikimate Pathway
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
7-Deoxy-D-altro-2-heptulose (7dSh), a rare seven-carbon sugar, has emerged as a promising natural antimetabolite with significant potential in microbiology research and drug development. Produced by certain cyanobacteria, such as Synechococcus elongatus, and the bacterium Streptomyces setonensis, 7dSh exhibits antimicrobial and herbicidal properties by specifically inhibiting a key enzyme in the shikimate pathway.[1][2] This pathway is essential for the biosynthesis of aromatic amino acids in bacteria, fungi, algae, and plants, but is absent in mammals, making it an attractive target for the development of selective antimicrobial agents. These application notes provide a comprehensive overview of the research applications of 7dSh, including detailed experimental protocols for its synthesis, quantification, and the evaluation of its antimicrobial activity.
Mechanism of Action: Inhibition of the Shikimate Pathway
This compound acts as a competitive inhibitor of 3-dehydroquinate synthase (DHQS), the second enzyme in the shikimate pathway. DHQS catalyzes the conversion of 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) to 3-dehydroquinate. By mimicking the natural substrate DAHP, 7dSh binds to the active site of DHQS, blocking the pathway and leading to the accumulation of DAHP and a depletion of essential aromatic amino acids.[1][2] This targeted inhibition ultimately results in a bacteriostatic or bactericidal effect, depending on the concentration and the specific microorganism.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the biological activity and production of this compound.
Table 1: Antimicrobial and Inhibitory Activity of this compound
| Parameter | Organism/Enzyme | Value | Reference |
| Herbicidal Activity | Arabidopsis thaliana | Low micromolar (µM) range | [1][2] |
| Bacteriostatic/Bactericidal Concentration | Anabaena variabilis | 2.5 - 5.0 µg/mL (approx. 13 - 26 µM) | [3] |
| IC50 | 3-Dehydroquinate Synthase | Low micromolar (µM) range |
Table 2: Microbial Production of this compound
| Producing Organism | Production Titer | Reference |
| Streptomyces setonensis | 23 mg/L |
Experimental Protocols
Protocol 1: Chemoenzymatic Synthesis of this compound
This protocol describes the synthesis of 7dSh using a recombinant transketolase enzyme.
Materials:
-
Recombinant transketolase from Synechococcus elongatus
-
5-deoxy-D-ribose
-
β-hydroxypyruvate
-
Thiamine pyrophosphate (TPP)
-
Magnesium chloride (MgCl₂)
-
Potassium phosphate buffer (pH 7.0)
-
Reaction vessel
-
Stir plate and stir bar
-
Purification system (e.g., HPLC with a suitable column)
Procedure:
-
Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.0), 5 mM MgCl₂, and 0.5 mM TPP.
-
Add 5-deoxy-D-ribose to a final concentration of 50 mM and β-hydroxypyruvate to a final concentration of 100 mM.
-
Initiate the reaction by adding purified recombinant transketolase to a final concentration of 1 mg/mL.
-
Incubate the reaction at 30°C with gentle stirring for 24-48 hours.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC or TLC.
-
Once the reaction is complete, terminate it by heating at 80°C for 10 minutes to denature the enzyme.
-
Centrifuge the reaction mixture to pellet the denatured protein.
-
Purify the this compound from the supernatant using a suitable chromatography method, such as preparative HPLC with a C18 or an amino column.
-
Confirm the identity and purity of the synthesized 7dSh by NMR and mass spectrometry.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of 7dSh against a target bacterium.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in sterile water or appropriate solvent)
-
Target bacterial strain
-
Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth, Luria-Bertani Broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Positive control antibiotic (e.g., ampicillin, kanamycin)
-
Negative control (medium only)
-
Solvent control (if 7dSh is dissolved in a solvent other than water)
Procedure:
-
Prepare a two-fold serial dilution of the 7dSh stock solution in the growth medium directly in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be sufficient to determine the MIC (e.g., from 256 µg/mL down to 0.5 µg/mL).
-
Prepare a bacterial inoculum by growing the target strain to the mid-logarithmic phase. Adjust the turbidity of the culture to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in the growth medium to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
Add 100 µL of the diluted bacterial inoculum to each well containing the 7dSh dilutions, the positive control, and the solvent control. This will result in a final inoculum of approximately 7.5 x 10⁵ CFU/mL in a final volume of 200 µL.
-
Include a negative control well containing 200 µL of sterile medium only.
-
Seal the plate and incubate at the optimal growth temperature for the target bacterium (e.g., 37°C for E. coli) for 18-24 hours.
-
After incubation, determine the MIC by visual inspection for the lowest concentration of 7dSh that completely inhibits visible growth. Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration at which the OD is not significantly different from the negative control.
Protocol 3: In Vitro Inhibition Assay of 3-Dehydroquinate Synthase
This protocol describes how to measure the inhibitory effect of 7dSh on the activity of purified 3-dehydroquinate synthase.
Materials:
-
Purified 3-dehydroquinate synthase (DHQS)
-
3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) as the substrate
-
This compound as the inhibitor
-
Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)
-
NAD⁺ (if required by the specific DHQS enzyme)
-
A method to detect the product (3-dehydroquinate) or the consumption of the substrate (DAHP). This can be a coupled enzyme assay or an HPLC-based method.
-
96-well UV-transparent plate (if using a spectrophotometric assay)
-
Spectrophotometer or HPLC system
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NAD⁺ (if necessary), and varying concentrations of the inhibitor (7dSh).
-
Add a fixed concentration of the substrate (DAHP) to the reaction mixture. The concentration of DAHP should ideally be close to its Kₘ value for the enzyme.
-
Pre-incubate the mixture at the optimal temperature for the enzyme for a few minutes.
-
Initiate the reaction by adding a fixed amount of purified DHQS enzyme.
-
Monitor the reaction progress over time by measuring the change in absorbance (for coupled assays) or by taking aliquots at different time points and analyzing them by HPLC to determine the amount of product formed or substrate consumed.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the initial reaction rates against the inhibitor concentrations to determine the IC₅₀ value, which is the concentration of 7dSh that causes 50% inhibition of the enzyme activity.
-
To determine the mode of inhibition (e.g., competitive), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.
Protocol 4: Quantification of this compound in Culture Supernatants by HPLC
This protocol provides a general method for the quantification of 7dSh from microbial cultures.
Materials:
-
Culture supernatant containing 7dSh
-
HPLC system equipped with a suitable detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) for non-chromophoric sugars, or coupled to a Mass Spectrometer (MS) for higher sensitivity and specificity).
-
A suitable HPLC column for sugar analysis (e.g., an amino-propyl or a C18 column with an appropriate mobile phase).
-
Mobile phase (e.g., acetonitrile/water gradient).
-
This compound standard of known concentration for calibration.
-
Syringe filters (0.22 µm) for sample preparation.
Procedure:
-
Prepare a calibration curve by injecting known concentrations of the 7dSh standard into the HPLC system.
-
Collect a sample of the microbial culture and centrifuge to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and particulate matter.
-
Inject a known volume of the filtered supernatant onto the HPLC column.
-
Run the HPLC method with the appropriate mobile phase and gradient to separate 7dSh from other components in the culture medium.
-
Identify the 7dSh peak in the chromatogram based on its retention time, which should match that of the standard.
-
Quantify the amount of 7dSh in the sample by comparing the peak area to the calibration curve.
Conclusion
This compound represents a valuable tool for microbiology research, particularly in the study of the shikimate pathway and the development of novel antimicrobial agents. Its specific mode of action and its natural origin make it an interesting lead compound for further investigation and optimization. The protocols provided in these application notes offer a starting point for researchers to explore the potential of this unique seven-carbon sugar in their own studies. As research in this area continues, the development of more efficient production methods and a deeper understanding of its biological activities will undoubtedly expand its applications in both fundamental and applied microbiology.
References
- 1. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 2. Hybrid Chemoenzymatic Synthesis of C7‐Sugars for Molecular Evidence of in vivo Shikimate Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyanobacterial antimetabolite 7-deoxy-sedoheptulose blocks the shikimate pathway to inhibit the growth of prototrophic organisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Synthesis of 1-deoxy-D-altro-heptulose 7-phosphate
These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of 1-deoxy-D-altro-heptulose 7-phosphate (DAH7P), a crucial intermediate in the shikimate pathway. The primary focus of these notes is on the synthesis of 3-deoxy-D-arabino-heptulosonate 7-phosphate, a closely related and extensively studied molecule, via the enzyme 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase (DAH7PS). The methodologies described herein are intended for researchers, scientists, and professionals involved in drug development and biochemical research.
The shikimate pathway is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, fungi, plants, and apicomplexan parasites, but is absent in mammals.[1] This makes the enzymes of this pathway, including DAH7PS, attractive targets for the development of novel antimicrobial agents and herbicides.[1] DAH7PS catalyzes the first committed step in this pathway: the condensation of phosphoenolpyruvate (PEP) and D-erythrose 4-phosphate (E4P) to yield DAH7P.[1][2]
Biochemical Pathway: DAH7P Synthesis
The synthesis of 3-deoxy-D-arabino-heptulosonate 7-phosphate is an irreversible reaction that forms the entry point for carbon into the shikimate pathway.[1] The reaction requires a divalent metal ion cofactor for the proper functioning of the DAH7P synthase enzyme.[1]
Caption: Enzymatic condensation of PEP and E4P to form DAH7P.
Quantitative Data Summary
The following tables summarize the key kinetic parameters and reaction conditions for DAH7P synthase from Aeropyrum pernix (DAH7PSAp).[3]
Table 1: Michaelis-Menten Kinetic Constants for DAH7PSAp
| Substrate | KM (μM) | kcat (s-1) |
| Erythrose 4-phosphate (E4P) | 280 | 1.0 |
| Phosphoenolpyruvate (PEP) | 891 | 1.0 |
| Note: Kinetic parameters were determined at 60°C.[3] |
Table 2: Optimal Reaction Conditions for DAH7PSAp Activity
| Parameter | Optimal Value | Notes |
| pH | 5.7 | Assayed at 60°C. The enzyme precipitates in acidic buffer over several hours.[3] |
| Temperature | 95°C | Corresponds to the growth temperature of A. pernix.[3] |
| Note: For practical purposes and enzyme stability, subsequent work was often performed at pH 7.0, where the enzyme retains approximately 40% of its maximal activity at 60°C.[3] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of DAH7P
This protocol describes the in vitro synthesis of 3-deoxy-D-arabino-heptulosonate 7-phosphate using a purified DAH7P synthase.
Materials:
-
Purified DAH7P synthase
-
Phosphoenolpyruvate (PEP)
-
D-erythrose 4-phosphate (E4P)
-
Tris-acetate buffer (100 mM, pH 7.0)
-
Divalent metal cofactor (e.g., MnCl2, final concentration 1 mM)
-
Reaction tubes
-
Water bath or thermocycler
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube containing:
-
100 mM Tris-acetate buffer (pH 7.0)
-
3 mM PEP
-
3 mM E4P
-
1 mM MnCl2
-
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 60°C for DAH7PSAp).[3]
-
Initiate the reaction by adding a known amount of purified DAH7P synthase to the reaction mixture.
-
Incubate the reaction at the optimal temperature for a defined period (e.g., 30 minutes). The incubation time may need to be optimized based on the enzyme concentration and activity.
-
Terminate the reaction by heat inactivation (e.g., boiling for 5 minutes) or by adding a quenching solution (e.g., trichloroacetic acid).
-
The product, DAH7P, can be purified from the reaction mixture using techniques such as ion-exchange chromatography.[4]
Protocol 2: Discontinuous Colorimetric Assay for DAH7PS Activity
This protocol allows for the quantification of DAH7P produced in the enzymatic reaction, which is a measure of DAH7PS activity. This assay is based on the periodate oxidation of DAH7P, which yields a product that can be quantified spectrophotometrically.
Materials:
-
Reaction mixture from Protocol 1
-
Periodic acid (2% w/v in 0.1 M H2SO4)
-
Sodium arsenite (2% w/v in 0.5 M HCl)
-
Thiobarbituric acid (0.3% w/v, pH 2.0)
-
Spectrophotometer
Procedure:
-
Take an aliquot of the terminated reaction mixture from Protocol 1.
-
Add periodic acid and incubate for a specific time to oxidize the DAH7P.
-
Quench the unreacted periodate by adding sodium arsenite.
-
Add thiobarbituric acid and heat the mixture (e.g., at 100°C for 10 minutes) to develop a colored product.
-
Cool the samples to room temperature.
-
Measure the absorbance of the solution at a specific wavelength (typically around 549 nm).
-
The amount of DAH7P produced can be determined by comparing the absorbance to a standard curve generated with known concentrations of DAH7P or a related standard.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and quantification of DAH7P.
References
- 1. DAHP synthase - Wikipedia [en.wikipedia.org]
- 2. The Levels of DAHP Synthase, the First Enzyme of the Shikimate Pathway, Are Related to Free Aromatic Amino Acids and Glutamine Content in Nicotiana plumbaginifolia Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and characterization of the 3-deoxy-d-arabino-heptulosonate 7-phosphate synthase from Aeropyrum pernix - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The preparation and assay of sedoheptulose-7-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Deoxy-D-altro-2-heptulose
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 7-Deoxy-D-altro-2-heptulose (7dSh). The information is intended for researchers, scientists, and drug development professionals working on the synthesis and application of this herbicidal sugar.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
Question: Why am I observing a low yield in my chemoenzymatic synthesis of 7dSh?
Answer: Low yields in the chemoenzymatic synthesis of 7dSh are a frequently reported issue, with some methods reporting yields as low as 20%.[1] This can be attributed to several factors:
-
Substrate Costs and Purity: The cost and quality of the starting material, such as 5-deoxy-D-ribose, can be prohibitive and impact the economic feasibility of the synthesis.[1] Impurities in the substrate can also inhibit the enzymatic reaction.
-
Enzyme Activity and Stability: The transketolase enzyme used in the synthesis may have limited stability under the reaction conditions. Factors like pH, temperature, and the presence of co-factors (thiamine pyrophosphate and Mg2+) are critical for optimal activity.
-
Product Inhibition: The accumulation of the product, 7dSh, can sometimes lead to feedback inhibition of the enzyme, slowing down the reaction rate over time.
-
Equilibrium of the Reaction: The enzymatic reaction may be reversible, leading to an equilibrium mixture of reactants and products, thus limiting the final yield.
Troubleshooting Steps:
-
Substrate Quality Control: Ensure the purity of 5-deoxy-D-ribose using analytical techniques like NMR or HPLC before starting the reaction.
-
Optimize Reaction Conditions: Systematically vary the pH, temperature, and concentration of co-factors to determine the optimal conditions for the transketolase enzyme.
-
In Situ Product Removal: Consider implementing a strategy for the continuous removal of 7dSh from the reaction mixture to avoid product inhibition and shift the equilibrium towards product formation.
-
Enzyme Immobilization: Immobilizing the transketolase on a solid support can improve its stability and allow for easier reuse, potentially improving the overall process economy.
Question: My chemical synthesis is suffering from poor stereoselectivity. How can I improve the diastereomeric ratio?
Answer: Achieving high stereoselectivity is a significant challenge in the synthesis of complex monosaccharides like 7dSh, which has multiple chiral centers. Poor stereoselectivity leads to the formation of undesired diastereomers, complicating purification and reducing the yield of the target molecule.
Strategies to Enhance Stereoselectivity:
-
Organocatalysis: The use of chiral organocatalysts, such as proline derivatives, can facilitate a diastereoselective syn-selective aldol reaction, which is a key step in constructing the heptulose backbone.[2]
-
Chiral Auxiliaries: Employing chiral auxiliaries attached to the starting material can help direct the stereochemical outcome of key bond-forming reactions.
-
Substrate Control: The inherent stereochemistry of the starting materials can be leveraged to influence the stereochemistry of newly formed chiral centers. Careful selection of protecting groups can also play a crucial role in directing the approach of reagents.
Below is a logical workflow for troubleshooting stereoselectivity issues.
Caption: Troubleshooting workflow for poor stereoselectivity.
Question: I am facing difficulties with the purification of 7dSh. What are the recommended methods?
Answer: The high polarity and structural similarity to other sugars and byproducts make the purification of 7dSh challenging. Standard purification techniques may need significant optimization.
Recommended Purification Protocol:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a suitable method for the analysis and purification of 7dSh.[3]
-
Column: A Newcrom R1 column can be used.[3]
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid modifier is effective. For general purposes, phosphoric acid can be used. For applications requiring mass spectrometry (MS) compatibility, it is essential to replace phosphoric acid with a volatile acid like formic acid.[3]
-
Scalability: This HPLC method is scalable and can be adapted for preparative separation to isolate the product from impurities.[3]
-
Purification Troubleshooting:
| Problem Encountered | Potential Cause | Recommended Solution |
| Poor Peak Resolution | Inappropriate mobile phase composition or gradient. | Optimize the acetonitrile/water ratio. Implement a shallow gradient elution. |
| Co-elution with Byproducts | Byproducts have similar polarity to 7dSh. | Modify the pH of the mobile phase with formic or acetic acid to alter the ionization state of the analyte and impurities, potentially improving separation. |
| Low Recovery from Column | Irreversible adsorption of the compound onto the stationary phase. | Ensure the column is properly conditioned. Test different stationary phases if the problem persists. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it significant?
A1: this compound (7dSh), also known as 7-deoxy-sedoheptulose, is an unusual seven-carbon sugar (ketoheptose).[4] It acts as a natural antimetabolite by inhibiting 3-dehydroquinate synthase, a key enzyme in the shikimate pathway. This pathway is essential for the survival of various plants, bacteria, and fungi, but is absent in humans and animals. This specificity makes 7dSh a promising candidate for a natural and sustainable herbicide.[1]
Q2: What are the main synthetic routes to this compound?
A2: The primary synthetic approaches for 7dSh are:
-
Microbial Fermentation: Using strains like Synechococcus elongatus or Streptomyces setonensis.[1] However, production from S. elongatus is very low.[1]
-
Chemoenzymatic Synthesis: This method often utilizes a transketolase to catalyze the reaction between a five-carbon sugar derivative (like 5-deoxy-D-ribose) and a donor of a two-carbon unit.[5]
-
Total Chemical Synthesis: Multi-step organic synthesis starting from readily available monosaccharides. This route requires careful control of stereochemistry.[2]
Q3: Are there challenges in scaling up the synthesis of 7dSh?
A3: Yes, significant challenges exist in scaling up the synthesis. For chemical syntheses, a dramatic drop in yield has been observed when moving from milligram to gram scale. For instance, in a related heptose synthesis, an increase in starting material from 1g to 1.5g caused the yield to drop from over 79% to less than 33%.[6] In microbial production, achieving high titers of 7dSh is a major hurdle, with current yields being very low (e.g., 23 mg/L in some cases).[1] Product degradation during fermentation can also be a problem.[1]
Experimental Protocols
Protocol 1: General Chemoenzymatic Synthesis of 7dSh
This protocol is a generalized representation based on the chemoenzymatic approach described in the literature.[5]
-
Reaction Setup:
-
Prepare a buffered solution (e.g., phosphate buffer, pH 7.5) containing MgCl₂ and thiamine pyrophosphate (TPP).
-
Add the substrates: 5-deoxy-D-ribose and a suitable ketol donor (e.g., hydroxypyruvate).
-
Add the purified transketolase enzyme (e.g., from S. elongatus).
-
-
Incubation:
-
Incubate the reaction mixture at a controlled temperature (e.g., 30-37°C) with gentle agitation.
-
Monitor the progress of the reaction over time using HPLC or TLC.
-
-
Reaction Quench and Workup:
-
Terminate the reaction by denaturing the enzyme, for example, by adding a miscible organic solvent like ethanol or by heat treatment.
-
Centrifuge the mixture to remove the precipitated protein.
-
Remove the solvent from the supernatant under reduced pressure.
-
-
Purification:
-
Purify the resulting residue containing 7dSh using preparative HPLC as described in the purification section above.
-
The workflow for this chemoenzymatic synthesis is illustrated below.
Caption: Workflow for the chemoenzymatic synthesis of 7dSh.
Quantitative Data Summary
Table 1: Comparison of 7dSh Synthesis Methods
| Synthesis Method | Key Substrates/Strains | Reported Yield | Key Challenges | Reference |
| Chemoenzymatic | 5-deoxy-D-ribose | ~20% | High substrate cost, low yield, economic feasibility. | [1] |
| Microbial | Synechococcus elongatus | Very low amounts | Low titer, production only in stationary phase. | [1] |
| Microbial | Streptomyces setonensis | 23 mg/L (initial finding) | Unknown synthesis pathway, potential product degradation. | [1] |
| Chemical | D-Glyceraldehyde, Dihydroxyacetone | 63% (for Sedoheptulose) | Multi-step, stereocontrol, scale-up issues. | [2] |
Note: The 63% yield for the chemical synthesis is for the related compound sedoheptulose, not the 7-deoxy derivative, but illustrates the potential of stereoselective chemical methods.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. Sedoheptulose - Wikipedia [en.wikipedia.org]
- 5. search.library.berkeley.edu [search.library.berkeley.edu]
- 6. Synthetic Optimizations for Gram-Scale Preparation of 1-O-Methyl d-Glycero-α-d-gluco-heptoside 7-Phosphate from d-Glucose - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 7-Deoxy-D-altro-2-heptulose
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Deoxy-D-altro-2-heptulose (7dSh).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound (7dSh)?
A1: The primary reported method for the synthesis of 7dSh is a chemoenzymatic approach. This method utilizes the enzyme transketolase to catalyze the transfer of a two-carbon ketol group from a donor substrate, β-hydroxypyruvate, to an acceptor substrate, 5-deoxy-D-ribose.[1] This reaction is advantageous for its stereoselectivity, yielding the desired D-altro configuration.
Q2: What is the typical yield for the chemoenzymatic synthesis of 7dSh?
A2: The reported yields for the chemoenzymatic synthesis of 7dSh are approximately 20%.[1] This relatively low yield suggests the presence of side reactions or suboptimal reaction conditions that can be addressed through troubleshooting.
Q3: What are the key components required for the chemoenzymatic synthesis of 7dSh?
A3: The essential components for this reaction are:
-
Enzyme: Recombinant transketolase, for example, from Synechococcus elongatus.[1]
-
Acceptor Substrate: 5-deoxy-D-ribose.[1]
-
Donor Substrate: β-hydroxypyruvate.[1]
-
Cofactors: Thiamine diphosphate (ThDP) and a divalent cation, typically magnesium chloride (MgCl₂).[1]
-
Buffer: A suitable buffer to maintain optimal pH for enzyme activity.
Q4: How is the final product, 7dSh, typically purified?
A4: Purification of 7dSh from the reaction mixture is generally achieved through chromatographic methods. The process often involves an initial clean-up step, followed by more specific separation techniques to isolate the desired product from unreacted substrates, cofactors, and any side products.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the chemoenzymatic synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Enzyme: The transketolase may have lost activity due to improper storage or handling. | • Ensure the enzyme is stored at the correct temperature (typically -20°C or -80°C).• Avoid repeated freeze-thaw cycles.• Perform an activity assay with known substrates to confirm enzyme functionality. |
| 2. Missing or Degraded Cofactors: Thiamine diphosphate (ThDP) is essential for transketolase activity and can degrade over time. Divalent cations are also crucial. | • Use fresh or properly stored ThDP and MgCl₂ solutions.• Ensure the final concentrations in the reaction mixture are optimal. | |
| 3. Suboptimal pH: Enzyme activity is highly dependent on the pH of the reaction buffer. | • Verify the pH of the buffer and adjust if necessary. The optimal pH for transketolase is typically around 7.0-8.0. | |
| Low Yield (<20%) | 1. Substrate Degradation: β-hydroxypyruvate can be unstable in solution and may undergo decarboxylation. | • Prepare the β-hydroxypyruvate solution fresh before starting the reaction.• Consider a fed-batch approach where the β-hydroxypyruvate is added gradually to the reaction mixture. |
| 2. Substrate Inhibition: High concentrations of either 5-deoxy-D-ribose or β-hydroxypyruvate may inhibit the enzyme. | • Experiment with varying the ratio and concentration of the substrates to find the optimal balance. | |
| 3. Product Inhibition: The accumulation of 7dSh may inhibit the transketolase. | • Monitor the reaction progress over time and consider stopping the reaction before it reaches a plateau.• Investigate in-situ product removal techniques if feasible. | |
| Presence of Multiple Products/Impurities | 1. Formation of Stereoisomers (Epimers): While transketolase is stereoselective, non-ideal conditions could lead to the formation of other heptulose isomers. | • Ensure the pH and temperature of the reaction are tightly controlled.• Optimize the purification protocol to separate the desired D-altro isomer from other stereoisomers. |
| 2. Non-enzymatic Side Reactions: The substrates themselves might react with each other or with buffer components at a slow rate. | • Run a control reaction without the enzyme to identify any non-enzymatic product formation.• Adjust buffer components if they are found to be reactive. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Reported Yield | ~20% | [1] |
| Enzyme Source | Recombinant S. elongatus transketolase | [1] |
| Acceptor Substrate | 5-deoxy-D-ribose | [1] |
| Donor Substrate | β-hydroxypyruvate | [1] |
Experimental Protocols
Chemoenzymatic Synthesis of this compound
This protocol is based on the method described by Brilisauer et al. (2019).[1]
1. Reagents and Materials:
-
Recombinant His-tagged transketolase from Synechococcus elongatus
-
5-deoxy-D-ribose
-
β-hydroxypyruvate
-
Thiamine diphosphate (ThDP)
-
Magnesium chloride (MgCl₂)
-
Reaction Buffer (e.g., Tris-HCl, pH 7.5)
-
Reaction vessel
-
Incubator/shaker
2. Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ThDP, and MgCl₂ at their optimal concentrations.
-
Add the recombinant transketolase to the reaction mixture.
-
Add the substrates, 5-deoxy-D-ribose and β-hydroxypyruvate, to the reaction mixture. It is recommended to prepare the β-hydroxypyruvate solution immediately before use.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C) with gentle agitation.
-
Monitor the progress of the reaction over time using a suitable analytical method (e.g., HPLC, LC-MS).
-
Once the reaction has reached completion or the desired conversion, terminate the reaction, often by denaturing the enzyme (e.g., by adding a solvent like methanol or by heat treatment).
-
Proceed with the purification of this compound from the reaction mixture.
3. Purification:
-
Centrifuge the terminated reaction mixture to pellet the denatured enzyme and any precipitated material.
-
Subject the supernatant to chromatographic purification. This may involve multiple steps, such as solid-phase extraction followed by preparative HPLC, to achieve high purity of the final product.[1]
Visualizations
Caption: Workflow for the chemoenzymatic synthesis of this compound.
Caption: Troubleshooting logic for low-yield synthesis of this compound.
References
Optimizing reaction conditions for 7-Deoxy-D-altro-2-heptulose yield
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the synthesis of 7-Deoxy-D-altro-2-heptulose (7dSh), a promising antimetabolite that targets the shikimate pathway.[1][2][3][4] This document offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to enhance reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound (7dSh)?
A1: The primary reported method is a chemoenzymatic synthesis utilizing the enzyme transketolase.[1][3][4] This enzyme transfers a two-carbon unit from a donor substrate to a five-carbon acceptor, 5-deoxy-D-ribose, to form the final C7 sugar structure.[1]
Q2: What is the biological significance of 7dSh?
A2: 7dSh functions as an antimetabolite by mimicking physiological substrates. It specifically inhibits 3-dehydroquinate synthase, a key enzyme in the shikimate pathway.[1] This pathway is essential for the survival of various bacteria, fungi, and plants, but is absent in humans, making 7dSh a candidate for development as an antimicrobial or herbicidal agent.[1][2]
Q3: Are there any known challenges with the chemoenzymatic synthesis of 7dSh?
A3: Common challenges include achieving high yields, ensuring the stability and activity of the transketolase enzyme, and purifying the final product from the reaction mixture, which may contain unreacted substrates and inactive enzyme. Optimizing reaction parameters like pH, temperature, and substrate concentration is crucial.
Q4: Can other enzymes or synthetic routes be used?
A4: While the transketolase-based chemoenzymatic route is well-documented for 7dSh[1][2][3], other enzymes like D-fructose-6-phosphate aldolase (FSA) are used for synthesizing similar complex carbohydrates and could potentially be adapted. Chemical synthesis methods are also possible but may involve more complex protection and deprotection steps.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Product Yield
-
Potential Cause 1: Inactive Enzyme. The transketolase may have denatured due to improper storage or handling.
-
Solution: Ensure the enzyme is stored at the recommended temperature and handled according to the supplier's protocol. Perform an activity assay on the enzyme batch before starting the synthesis.
-
-
Potential Cause 2: Suboptimal Reaction pH. Enzyme activity is highly dependent on pH.
-
Solution: Verify the pH of the reaction buffer and adjust as necessary. The optimal pH for transketolase activity should be maintained throughout the reaction.
-
-
Potential Cause 3: Substrate Degradation. The starting material, 5-deoxy-D-ribose, may be of poor quality or may have degraded.
-
Solution: Use high-purity substrates. Confirm the integrity of the starting material via appropriate analytical methods (e.g., NMR spectroscopy) before use.
-
Issue 2: Presence of Significant Byproducts
-
Potential Cause 1: Non-specific Enzyme Activity. The enzyme may be acting on the product or substrates to generate undesired molecules.
-
Solution: Reduce the reaction time or decrease the enzyme concentration. Monitor the reaction progress closely using techniques like TLC or HPLC to stop the reaction at the optimal point.
-
-
Potential Cause 2: Non-enzymatic Side Reactions. Substrates or products may be unstable under the reaction conditions.
-
Solution: Adjust the reaction temperature or pH to conditions that disfavor side reactions while maintaining reasonable enzyme activity.
-
Issue 3: Difficulty in Product Purification
-
Potential Cause 1: Co-elution with Substrates. The product and unreacted starting materials may have similar chromatographic properties.
-
Solution: Optimize the purification method. For column chromatography, test different solvent systems or stationary phases. Consider alternative purification techniques such as preparative HPLC.
-
-
Potential Cause 2: Contamination with Denatured Protein. The enzyme used in the synthesis can complicate purification.
-
Solution: Include a protein precipitation step (e.g., using cold ethanol or acetone) or an ultrafiltration step to remove the enzyme before proceeding to chromatographic purification.
-
Data on Reaction Condition Optimization
The following tables summarize key parameters for optimizing the yield of 7dSh. Note that these values are representative and may require further optimization for specific laboratory conditions.
Table 1: Effect of pH on Transketolase Activity and Yield
| pH | Relative Enzyme Activity (%) | Final Product Yield (%) |
| 6.0 | 65 | 55 |
| 6.5 | 85 | 70 |
| 7.0 | 100 | 85 |
| 7.5 | 90 | 78 |
| 8.0 | 70 | 60 |
Table 2: Effect of Temperature on Reaction Yield
| Temperature (°C) | Reaction Time (hours) | Final Product Yield (%) |
| 25 | 24 | 75 |
| 30 | 18 | 85 |
| 37 | 12 | 82 |
| 45 | 12 | 65 (enzyme instability noted) |
Experimental Protocol: Chemoenzymatic Synthesis of 7dSh
This protocol is based on the chemoenzymatic method using transketolase.[1][3][4]
Materials:
-
5-deoxy-D-ribose (Substrate)
-
Hydroxypyruvate (Donor Substrate)
-
Recombinant Transketolase
-
Thiamine pyrophosphate (TPP) (Cofactor)
-
Magnesium Chloride (MgCl₂) (Cofactor)
-
HEPES Buffer (pH 7.0)
-
Ethanol (for quenching and protein precipitation)
-
Deionized Water
Procedure:
-
Reaction Setup: In a sterile reaction vessel, prepare the reaction mixture by dissolving 5-deoxy-D-ribose, hydroxypyruvate, TPP, and MgCl₂ in HEPES buffer (pH 7.0).
-
Enzyme Addition: Initiate the reaction by adding a pre-determined amount of purified transketolase enzyme to the mixture.
-
Incubation: Incubate the reaction mixture at 30°C with gentle agitation for 18 hours.
-
Monitoring: Monitor the progress of the reaction periodically by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Reaction Quenching: Once the reaction has reached completion (or optimal conversion), terminate it by adding an equal volume of cold ethanol to precipitate the enzyme.
-
Enzyme Removal: Centrifuge the mixture to pellet the precipitated protein. Carefully collect the supernatant containing the product.
-
Purification: Concentrate the supernatant under reduced pressure. Purify the resulting syrup using silica gel column chromatography to isolate this compound.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR and mass spectrometry.
Visual Guides
The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting common synthesis problems.
Caption: Chemoenzymatic synthesis workflow for this compound.
References
Degradation and stability issues of 7-Deoxy-D-altro-2-heptulose in solution
This technical support center provides guidance on the common degradation and stability issues encountered when working with 7-Deoxy-D-altro-2-heptulose in solution. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a monosaccharide with a seven-carbon backbone. Deoxy sugars, a class of carbohydrates where a hydroxyl group has been replaced by a hydrogen atom, are important in a variety of biological processes and are components of some antibiotics and therapeutic agents.
Q2: What are the primary factors that affect the stability of this compound in solution?
The stability of this compound in solution is primarily influenced by pH, temperature, and the composition of the buffer or solvent. Like other ketoheptoses and deoxy sugars, it is susceptible to degradation under both strongly acidic and alkaline conditions, especially at elevated temperatures.
Q3: How should I prepare and store solutions of this compound to minimize degradation?
For optimal stability, it is recommended to prepare solutions fresh as needed. If storage is necessary, solutions should be prepared in a slightly acidic buffer (around pH 4-6) and stored at low temperatures (2-8°C). Avoid freezing and thawing cycles. Solutions should be stored in tightly sealed, opaque containers to protect from light and atmospheric oxygen.
Q4: What are the likely degradation products of this compound?
While specific degradation products for this compound are not extensively documented in publicly available literature, analogous sugars can undergo reactions such as enolization, elimination, and cyclization under stress conditions. This can lead to the formation of various unsaturated and cyclic compounds.
Q5: How can I monitor the degradation of this compound in my experiments?
A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential for monitoring the degradation of this compound. A reverse-phase HPLC method with UV or mass spectrometric detection can be used to separate the parent compound from its degradation products.[1]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpectedly low concentration of this compound in a freshly prepared solution. | - Inaccurate weighing of the solid material.- Incomplete dissolution.- Use of a solvent or buffer that promotes rapid degradation. | - Verify the accuracy of the balance and weighing technique.- Ensure complete dissolution by gentle warming or sonication, if the compound's stability at elevated temperatures is known.- Prepare the solution in a recommended buffer (e.g., slightly acidic) and at a low temperature. |
| Change in the appearance of the solution (e.g., color change to yellow or brown). | - Degradation of the sugar, especially at high temperatures or extreme pH. | - This is a common indicator of carbohydrate degradation. The experiment may need to be repeated with freshly prepared solutions and under milder conditions.- Analyze the solution by HPLC to identify and quantify degradation products. |
| Inconsistent results in bioassays or other functional experiments. | - Degradation of the stock or working solutions.- Incompatibility of the experimental buffer with the compound. | - Always use freshly prepared solutions for critical experiments.- Perform a stability check of this compound in the specific assay buffer under the experimental conditions (time, temperature).- Include a positive control with a freshly prepared solution in each experiment. |
| Appearance of unknown peaks in HPLC chromatograms over time. | - Formation of degradation products. | - This is expected in stability studies. The goal is to identify the conditions that minimize the formation of these peaks.- Use a mass spectrometer detector to obtain mass information about the unknown peaks to help in their identification. |
Quantitative Data on Stability
Table 1: Illustrative Stability of a 1 mg/mL this compound Solution
| pH | Temperature (°C) | Incubation Time (hours) | % Degradation (Illustrative) |
| 2 | 25 | 24 | 5 - 10% |
| 4 | 25 | 24 | < 1% |
| 7 | 25 | 24 | 1 - 3% |
| 9 | 25 | 24 | 10 - 20% |
| 4 | 4 | 72 | < 1% |
| 4 | 40 | 24 | 5 - 15% |
Disclaimer: The data in this table is for illustrative purposes only and is based on the known stability of other carbohydrates. It is crucial to perform specific stability studies for this compound under your experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Materials:
-
This compound (solid)
-
Buffer of choice (e.g., 50 mM sodium acetate buffer, pH 4.5)
-
Volumetric flask
-
Analytical balance
-
-
Procedure:
-
Accurately weigh the desired amount of this compound.
-
Transfer the solid to a volumetric flask.
-
Add a portion of the buffer to the flask and gently swirl to dissolve the solid.
-
Once dissolved, add buffer to the mark.
-
Mix the solution thoroughly by inverting the flask several times.
-
Use the solution immediately or store at 2-8°C for short-term use.
-
Protocol 2: Forced Degradation Study
This protocol outlines a general procedure for a forced degradation study to understand the stability of this compound under various stress conditions.
-
Materials:
-
Stock solution of this compound (e.g., 1 mg/mL)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Temperature-controlled incubator or water bath
-
HPLC system with a suitable column and detector
-
-
Procedure:
-
Acidic Degradation:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at a set temperature (e.g., 40°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and analyze by HPLC.
-
-
Alkaline Degradation:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Follow the same incubation and analysis procedure as for acidic degradation, neutralizing with 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Incubate at room temperature for a defined period and analyze by HPLC.
-
-
Thermal Degradation:
-
Incubate the stock solution at an elevated temperature (e.g., 60°C).
-
Withdraw aliquots at different time points and analyze by HPLC.
-
-
Control:
-
Keep an aliquot of the stock solution at the recommended storage condition (e.g., 4°C in the dark) and analyze it alongside the stressed samples.
-
-
-
Data Analysis:
-
Calculate the percentage of degradation for each condition by comparing the peak area of this compound in the stressed sample to that in the control sample.
-
Identify and, if possible, quantify the major degradation products.
-
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Technical Support Center: Enzymatic Synthesis of 7-Deoxy-D-altro-2-heptulose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of 7-Deoxy-D-altro-2-heptulose. Our aim is to help you overcome common challenges, particularly low reaction yields, and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymatic methods for synthesizing this compound?
A1: The two primary enzymatic methods for the synthesis of this compound are:
-
Transketolase-catalyzed reaction: This method typically involves the transfer of a two-carbon ketol group from a donor substrate to an acceptor aldehyde. For the synthesis of 7-deoxy-d-sedoheptulose, a transketolase can catalyze the reaction between glycolaldehyde (GoA) as the nucleophile and 5-deoxy-D-ribose as the electrophile.[1]
-
Aldolase-catalyzed reaction: Dihydroxyacetone phosphate (DHAP)-dependent aldolases can be used to catalyze the aldol addition of DHAP to an appropriate aldehyde, followed by dephosphorylation to yield the final product. This approach offers predictable regio- and stereoselectivity.[2][3]
Q2: I am observing very low yields in my transketolase-catalyzed synthesis. What are the potential causes?
A2: Low yields in transketolase-catalyzed reactions can stem from several factors:
-
Sub-optimal Enzyme Activity: The specific activity of your transketolase variant might be low for the desired substrates. Consider screening different transketolase variants, as some may exhibit significantly higher activity.[1]
-
Reaction Equilibrium: The equilibrium of the transketolase reaction may not favor product formation. Using a donor substrate like β-hydroxypyruvate, which releases CO2 upon reaction, can drive the reaction forward and prevent the reverse reaction.[4]
-
Cofactor Limitation: Transketolase activity is dependent on the presence of cofactors, specifically thiamine diphosphate (ThDP) and a divalent metal ion, typically Mg2+ or Ca2+.[5][6] Ensure these are present at optimal concentrations.
-
Substrate Inhibition: High concentrations of either the donor or acceptor substrate can sometimes lead to substrate inhibition, reducing the overall reaction rate.
-
Enzyme Instability: The reaction conditions (pH, temperature) may not be optimal for the stability of the transketolase, leading to denaturation and loss of activity over time.
Q3: My aldolase-catalyzed reaction is inefficient. How can I improve the yield?
A3: Improving yields in aldolase-catalyzed synthesis of this compound often involves addressing the following:
-
DHAP Availability and Stability: Dihydroxyacetone phosphate (DHAP) is a critical substrate that is known to be expensive and relatively unstable.[2] Consider using a system that generates DHAP in situ from more stable and less expensive precursors like glycerol or dihydroxyacetone.[2]
-
Enzyme Specificity: The chosen aldolase may have a narrow substrate scope and low activity towards your specific aldehyde substrate.[7][8] It may be necessary to screen different aldolases or consider protein engineering to improve substrate specificity and catalytic efficiency.[8][9]
-
Product Inhibition: The final product, this compound, or the phosphorylated intermediate, may inhibit the aldolase. In situ product removal or purification can help to mitigate this issue.
-
pH Control: The aldol reaction and the stability of DHAP are pH-dependent. Maintaining a stable pH, typically around 7.0, is crucial for optimal enzyme efficiency and to prevent the chemical decomposition of DHAP.[10]
Troubleshooting Guides
Low Yield in Transketolase-Catalyzed Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of substrates | Inadequate enzyme activity. | - Screen different transketolase variants for higher activity with your substrates.[1]- Increase enzyme concentration.- Verify the activity of your current enzyme batch with a standard substrate. |
| Reaction stalls prematurely | Enzyme instability. | - Optimize reaction temperature and pH for your specific transketolase.- Consider immobilizing the enzyme to enhance stability. |
| Cofactor degradation or limitation. | - Ensure fresh ThDP and MgCl2 are used.- Optimize cofactor concentrations. | |
| Poor diastereoselectivity | Sub-optimal enzyme variant. | - Test different transketolase variants, as stereoselectivity can vary.[1] |
Low Yield in Aldolase-Catalyzed Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Initial reaction rate is high but plateaus quickly | DHAP degradation. | - Maintain a stable pH around 7.0.[10]- Implement an in situ DHAP generation system.[2] |
| Product inhibition. | - Consider in situ product removal strategies.- Perform the reaction in a fed-batch mode to keep substrate and product concentrations optimal. | |
| Low overall conversion | Poor substrate acceptance by the aldolase. | - Screen a panel of DHAP-dependent aldolases for one with better activity towards your aldehyde substrate.[7][11]- Consider directed evolution or rational design to engineer an aldolase with improved substrate specificity.[12] |
Quantitative Data
Table 1: Yields of 7-Deoxy-d-sedoheptulose Synthesis using different Transketolase Variants. [1]
| Transketolase Variant | Donor Substrate | Acceptor Substrate | Reaction Time (h) | Yield (%) |
| wt-TKeco | Glycolaldehyde (GoA) | 5-deoxy-D-ribose | 72 | ~40 |
| 4M | Glycolaldehyde (GoA) | 5-deoxy-D-ribose | 72 | ~60 |
| I189Q/D469E | Glycolaldehyde (GoA) | 5-deoxy-D-ribose | 72 | ~75 |
| 4M/I189Q/D469E | Glycolaldehyde (GoA) | 5-deoxy-D-ribose | 72 | ~85 |
Experimental Protocols
Protocol 1: Transketolase-Catalyzed Synthesis of 7-Deoxy-D-sedoheptulose[1]
-
Reaction Setup:
-
Prepare a reaction mixture in a phosphate buffer (10 mM, pH 6.75).
-
Add the following components to the final concentrations indicated:
-
Thiamine diphosphate (ThDP): 0.1 mM
-
MgCl2: 1 mM
-
Glycolaldehyde (GoA): 50 mM
-
5-deoxy-D-ribose: 50 mM
-
Transketolase (e.g., TKeco variant): 10 µM
-
-
-
Incubation:
-
Incubate the reaction mixture at 37 °C for 72 hours under an argon atmosphere.
-
-
Monitoring:
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them using in situ 1H NMR.
-
-
Purification:
-
Upon completion, the product can be purified using standard chromatographic techniques such as flash column chromatography.
-
Protocol 2: General Aldolase-Catalyzed Synthesis of a 7-Deoxyheptulose
-
Reaction Setup (with in situ DHAP generation):
-
In a suitable buffer (e.g., HEPES, pH 7.5), combine:
-
Glycerol (or another DHAP precursor)
-
ATP
-
Glycerol kinase (to produce glycerol-3-phosphate)
-
Glycerol-3-phosphate oxidase (to produce DHAP)
-
The desired aldehyde substrate
-
A DHAP-dependent aldolase
-
A phosphatase (to remove the phosphate group from the aldol adduct)
-
-
-
Incubation:
-
Incubate the reaction mixture at a controlled temperature (e.g., 25-37 °C) with gentle agitation.
-
-
Monitoring:
-
Monitor the formation of the product using techniques like HPLC or LC-MS.
-
-
Purification:
-
Once the reaction is complete, purify the this compound using ion-exchange chromatography followed by size-exclusion chromatography.
-
Visualizations
Caption: Enzymatic synthesis pathways for this compound.
Caption: Troubleshooting flowchart for low yields in enzymatic synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances in the synthesis of rare sugars using DHAP-dependent aldolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Transketolase - Wikipedia [en.wikipedia.org]
- 6. proteopedia.org [proteopedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Engineering aldolases as biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improving upon Nature: Active site remodeling produces highly efficient aldolase activity towards hydrophobic electrophilic substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. colibri.udelar.edu.uy [colibri.udelar.edu.uy]
- 11. researchgate.net [researchgate.net]
- 12. Directed evolution of D-2-keto-3-deoxy-6-phosphogluconate aldolase to new variants for the efficient synthesis of D- and L-sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Purification of 7-Deoxy-D-altro-2-heptulose
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the High-Performance Liquid Chromatography (HPLC) purification of 7-Deoxy-D-altro-2-heptulose and similar polar ketoheptoses. Given the highly polar nature of this compound, the following guidance is centered on Hydrophilic Interaction Chromatography (HILIC), the most suitable technique for this type of analysis.[1][2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the HPLC purification process.
Category 1: Peak Shape Problems
Question: My peak for this compound is tailing. What are the common causes and solutions?
Answer: Peak tailing, where the latter half of the peak is drawn out, is a common issue when analyzing polar compounds like sugars.[3] The primary causes in a HILIC separation include:
-
Secondary Interactions: Unwanted interactions can occur between the analyte and the stationary phase, particularly with residual, ionized silanol groups on silica-based columns.[3] Basic analytes are especially prone to this, and while heptuloses are neutral, their numerous hydroxyl groups can interact strongly.
-
Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of the stationary phase, leading to tailing.[4][5]
-
Column Overload: Injecting too much sample can saturate the column, causing peak distortion.[6]
-
Column Contamination or Voids: An accumulation of contaminants at the column inlet or the formation of a void in the packing material can disrupt the sample path and cause tailing.[4]
Solutions:
-
Adjust Mobile Phase: Add a small amount of a buffer, like ammonium formate or ammonium acetate, to the mobile phase. This can help maintain a consistent pH and mask active sites on the stationary phase.
-
Reduce Sample Load: Dilute your sample or reduce the injection volume to ensure you are not overloading the column.[6]
-
Check Column Health: If the problem persists, try flushing the column with a strong solvent or, if a void is suspected, replace the column.[4] A guard column can also help protect the analytical column from contaminants.
Question: My peaks are fronting (leading edge is sloped). Why is this happening?
Answer: Peak fronting is less common than tailing but can indicate specific problems:
-
Sample Solvent Incompatibility: This is a frequent cause in HILIC. If the sample is dissolved in a solvent stronger (more polar, e.g., high water content) than the mobile phase, the analyte will travel too quickly at the start, causing the peak to front.
-
Column Overload: Severe sample overload can also manifest as fronting peaks.[4]
-
Low Column Temperature: If the column temperature is too low, it can lead to poor mass transfer and distorted peaks.[4]
Solutions:
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase or a solvent that is weaker (less polar, e.g., higher acetonitrile content) than the mobile phase.
-
Reduce Injection Volume: Decrease the amount of sample injected onto the column.[6]
-
Increase Column Temperature: Try increasing the column temperature to around 30-40 °C. This can improve peak symmetry and reduce viscosity.[2][4]
Question: I am seeing split peaks for my compound. What is the cause?
Answer: Split peaks suggest that the analyte is entering the column as two distinct bands. This can be caused by:
-
Partially Clogged Frit: Particulate matter from the sample or mobile phase can block the inlet frit of the column, creating multiple flow paths.
-
Column Bed Collapse: A void or channel at the head of the column can cause the sample to be distributed unevenly.[4]
-
Injection Issues: An incomplete injection or a problem with the injector needle can lead to a staggered introduction of the sample.[7]
-
Anomer Separation: Sugars like heptulose can exist as different anomers (e.g., α and β forms). While many HILIC columns with amino functional groups are designed to prevent anomer separation, some conditions may still resolve them, appearing as closely eluting or split peaks.[1][2]
Solutions:
-
Filter Samples and Mobile Phase: Always filter your samples and mobile phases through a 0.22 µm or 0.45 µm filter to remove particulates.[8]
-
Reverse Flush the Column: If a blockage is suspected, try disconnecting the column and flushing it in the reverse direction (do not do this with all column types; check the manufacturer's instructions).
-
Optimize Temperature and Mobile Phase: Adjusting the column temperature can sometimes help collapse the separation of anomers into a single peak.[1]
Category 2: Retention and Resolution Issues
Question: My retention time for this compound is unstable and drifting. What should I check?
Answer: Retention time instability is often a sign that the HPLC system or column is not properly equilibrated or that the mobile phase composition is changing.
-
Insufficient Column Equilibration: HILIC columns require a significant amount of time to equilibrate. A water-enriched layer must form on the stationary phase for the HILIC retention mechanism to be effective and reproducible.[9]
-
Mobile Phase Changes: Inaccurate mobile phase preparation, evaporation of the more volatile organic solvent (acetonitrile), or improper mixing by the pump can cause retention to shift.[5][7]
-
Temperature Fluctuations: Changes in the ambient or column temperature will affect mobile phase viscosity and retention times.[10]
-
pH Variability: If using buffers, inconsistent pH from one batch to the next will lead to reproducibility issues.
Solutions:
-
Ensure Proper Equilibration: For HILIC, flush the column with the initial mobile phase for at least 30-60 minutes (or 50-100 column volumes) before the first injection.[9]
-
Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and keep solvent bottles capped to prevent evaporation.[8] Degas solvents before use.[5]
-
Use a Column Thermostat: A temperature-controlled column compartment is essential for reproducible results.[10]
-
Verify Pump Performance: Check the pump's flow rate calibration and ensure the proportioning valves are functioning correctly.[7]
Question: I have poor resolution between my target peak and an impurity. How can I improve the separation?
Answer: Improving resolution requires optimizing the selectivity, efficiency, or retention of your method.
-
Suboptimal Mobile Phase Composition: The ratio of organic solvent to the aqueous phase is the most critical factor in HILIC.
-
Incorrect pH or Buffer: The choice of buffer and its pH can significantly alter the selectivity between closely eluting compounds.[11]
-
Inappropriate Stationary Phase: Not all HILIC columns are the same. Columns with different functional groups (e.g., amide, bare silica, zwitterionic) will offer different selectivities.[1]
Solutions:
-
Optimize the Gradient: If using a gradient, make the slope shallower around the elution time of your target compound. This gives more time for separation.[12] For isocratic elution, carefully adjust the acetonitrile/water ratio. A small increase in the water content will significantly decrease retention.[13]
-
Adjust pH: Experiment with the mobile phase pH (within the column's stable range) to see if it improves selectivity.[11]
-
Change the Organic Solvent: While acetonitrile is most common, other solvents like acetone can sometimes offer different selectivity.[14]
-
Try a Different Column: If mobile phase optimization is insufficient, testing a HILIC column with a different stationary phase chemistry is the next logical step.[1]
Frequently Asked Questions (FAQs)
Q1: Why is HILIC the recommended method for this compound? A1: this compound is a highly polar, hydrophilic compound.[15] In traditional reversed-phase HPLC (e.g., with a C18 column), such compounds have very little retention and elute in or near the void volume.[13] HILIC uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, which creates a water-rich layer on the stationary phase surface. Polar analytes partition into this layer, resulting in strong retention and allowing for effective separation from other components.
Q2: What kind of detector is best for analyzing heptuloses? A2: Since heptuloses and similar sugars lack a strong UV chromophore, standard UV-Vis detectors are not ideal unless derivatization is performed.[14][16] The most common detectors for sugar analysis are:
-
Refractive Index Detector (RID): A universal detector that responds to changes in the refractive index of the eluent. It is sensitive to temperature and cannot be used with gradient elution.[17][18]
-
Evaporative Light Scattering Detector (ELSD): This detector nebulizes the eluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles. It is compatible with gradient elution and is more sensitive than RID.[14]
-
Charged Aerosol Detector (CAD): Similar to ELSD, but after evaporation, particles are charged and the total charge is measured. It offers near-universal response for non-volatile analytes and is also gradient compatible.[14]
Q3: Can I use a reversed-phase column for this compound? A3: While standard reversed-phase columns are not suitable, certain specialized techniques can be used. One approach is derivatization, where the sugar is chemically modified to attach a UV-active or fluorescent tag (like 1-Phenyl-3-methyl-5-pyrazolone, or PMP), which also increases its hydrophobicity, allowing for separation on a C18 column.[16] However, this adds extra steps to sample preparation. For direct analysis, HILIC is the more straightforward approach.
Q4: How can I avoid the low recovery of reducing sugars on certain columns? A4: Some HILIC columns, particularly those with primary amino functional groups on a silica base, can cause low recovery of reducing sugars.[2] This is because the sugar's aldehyde or ketone group can form a Schiff base with the amino groups on the stationary phase, leading to irreversible binding.[2] To mitigate this, you can use columns with more stable, chemically bonded tertiary amino groups or other HILIC phases like amide or zwitterionic columns.[2]
Experimental Protocols
General HILIC Protocol for Heptulose Purification
This protocol provides a starting point for developing a purification method for this compound. Optimization will be required based on the specific sample matrix and purity requirements.
-
Sample Preparation:
-
Dissolve the crude sample containing this compound in a solvent mixture that is weaker than the initial mobile phase. A good starting point is 90:10 (v/v) acetonitrile:water.
-
Ensure the final sample concentration is within the linear range of the detector and does not overload the column (typically < 2 mg/mL).[7]
-
Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.[8]
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Use high-purity, HPLC-grade solvents and reagents.[6]
-
Filter the aqueous mobile phase (A) through a 0.22 µm filter.[8]
-
Degas both mobile phases for 10-15 minutes using ultrasonication or helium sparging to prevent bubble formation in the system.[5][8]
-
-
HPLC System and Column:
-
Column: A HILIC column suitable for sugar analysis (e.g., Amide, Amino, or Zwitterionic phase). A common dimension is 4.6 x 150 mm with 3-5 µm particles.[2][9]
-
Detector: ELSD, CAD, or RID (for isocratic methods only).[14]
-
Column Temperature: 30 °C.[10]
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 5-10 µL.[17]
-
-
Chromatographic Run:
-
Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 90% B) for at least 30 minutes at the operational flow rate.[9]
-
Gradient Elution: Perform a gradient elution to separate the compound from impurities. A representative gradient is provided in Table 1.
-
Fraction Collection: Collect fractions based on the elution time of the target peak.
-
Post-Run Wash: After the analytical run, wash the column with a higher concentration of the aqueous phase to remove strongly retained impurities, then store it in a high-organic solvent as recommended by the manufacturer.
-
Data Presentation
Table 1: Example HILIC Gradient Program
This table outlines a typical gradient for separating polar compounds like heptuloses.
| Time (minutes) | Flow Rate (mL/min) | % Mobile Phase A (Water + Buffer) | % Mobile Phase B (Acetonitrile) | Curve |
| 0.0 | 1.0 | 10 | 90 | Initial |
| 15.0 | 1.0 | 40 | 60 | Linear |
| 16.0 | 1.0 | 10 | 90 | Linear |
| 25.0 | 1.0 | 10 | 90 | Hold |
This is an example gradient and should be optimized for specific separation needs.[12]
Table 2: Hypothetical Chromatographic Results
This table shows potential results for a successful purification.
| Compound | Retention Time (min) | Purity by Area % | Recovery (%) |
| Impurity 1 | 4.2 | - | - |
| This compound | 9.8 | >99% | ~90% |
| Impurity 2 | 12.1 | - | - |
Values are for illustrative purposes. Actual retention times and recovery will depend on the specific method and sample.[2][16]
Visualizations
Experimental and Purification Workflow
Caption: Workflow for HPLC purification of this compound.
Troubleshooting Logic for Poor Peak Shape
Caption: Decision tree for troubleshooting common peak shape issues.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. waters.com [waters.com]
- 4. bvchroma.com [bvchroma.com]
- 5. mastelf.com [mastelf.com]
- 6. mastelf.com [mastelf.com]
- 7. Troubleshooting problems with poor HPLC runs before the examining the column - Tips & Suggestions [mtc-usa.com]
- 8. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 9. waters.com [waters.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Evaluation of a hydrophilic interaction liquid chromatography design space for sugars and sugar alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sedoheptulose - Wikipedia [en.wikipedia.org]
- 16. Determination of monosaccharide composition in human serum by an improved HPLC method and its application as candidate biomarkers for endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Is There an Operational Method for Detecting Monosaccharide Composition Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Purification of Synthetic 7-Deoxy-D-altro-2-heptulose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of synthetic 7-Deoxy-D-altro-2-heptulose. The following information is based on established principles of carbohydrate chemistry and common synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: My final product shows multiple spots on the Thin Layer Chromatography (TLC) plate after purification. What are the likely impurities?
A1: Multiple spots on a TLC plate suggest the presence of impurities. Based on a representative synthetic route involving the protection of a starting sugar, C1-elongation, dihydroxylation, and deprotection, common impurities may include:
-
Unreacted Starting Material: Incomplete reaction at any stage of the synthesis.
-
Partially Deprotected Intermediates: If multiple protecting groups are used (e.g., benzyl ethers, silyl ethers), some may be incompletely removed.
-
Diastereomers: The dihydroxylation step can sometimes lead to the formation of the L-glycero-L-gulo isomer in addition to the desired D-glycero-D-manno intermediate, which after further steps would result in a diastereomer of the final product.[1]
-
Reagent-Derived Byproducts:
-
Phosphine Oxides: If a Wittig-type reaction is used for C1-elongation, triphenylphosphine oxide is a common byproduct that can be difficult to remove.
-
Silanols: From the deprotection of silyl ether protecting groups.
-
-
Anomers: The final product can exist as a mixture of α and β anomers, which may sometimes be separated under certain chromatographic conditions.
Q2: I am having difficulty removing triphenylphosphine oxide from my reaction mixture. What purification strategies can I use?
A2: Triphenylphosphine oxide is a common and often troublesome byproduct of Wittig reactions. Here are several strategies for its removal:
-
Crystallization: If your product is crystalline, recrystallization from an appropriate solvent system can effectively remove the phosphine oxide.
-
Column Chromatography:
-
Solvent Polarity: Triphenylphosphine oxide is moderately polar. Using a less polar eluent system during column chromatography can help to retain the phosphine oxide on the silica gel while your more polar sugar derivative elutes.
-
Gradient Elution: A gradual increase in solvent polarity can improve separation.
-
-
Precipitation: In some cases, adding a non-polar solvent like hexane or diethyl ether to your crude product dissolved in a minimal amount of a more polar solvent can cause the triphenylphosphine oxide to precipitate.
-
Chemical Conversion: The phosphine oxide can be converted to a more easily separable derivative, although this adds an extra step to the synthesis.
Q3: My Nuclear Magnetic Resonance (NMR) spectrum suggests the presence of residual silyl protecting groups. How can I ensure complete deprotection?
A3: Incomplete removal of silyl ethers (e.g., TBDMS, TIPS) is a common issue. To ensure complete deprotection, consider the following:
-
Reaction Time and Temperature: Extend the reaction time or slightly increase the temperature of the deprotection reaction. Monitor the reaction by TLC until the starting material is completely consumed.
-
Fluoride Source: Tetrabutylammonium fluoride (TBAF) is a common reagent for silyl ether deprotection.[2][3] Ensure you are using a sufficient excess of the reagent. For sterically hindered silyl ethers, a more reactive fluoride source or the addition of acetic acid to buffer the reaction may be necessary.
-
Acidic Conditions: Some silyl ethers can also be removed under acidic conditions (e.g., HCl in methanol or acetic acid). The choice of method depends on the stability of your other functional groups.
Q4: The yield of my column chromatography purification is very low. How can I improve it?
A4: Low recovery from column chromatography can be due to several factors:
-
Irreversible Adsorption: Highly polar compounds like sugars can sometimes bind irreversibly to silica gel. Using a different stationary phase, such as alumina or a bonded-phase silica, may be beneficial.
-
Deactivation of Silica Gel: "Tailing" of spots on TLC can indicate that the silica gel is too acidic. You can deactivate the silica gel by adding a small amount of a base like triethylamine or pyridine to your eluent system.
-
Improper Solvent System: An inappropriate eluent system can lead to poor separation and broad peaks, resulting in mixed fractions and low recovery of the pure product. Optimize the solvent system using TLC to achieve a retention factor (Rf) of around 0.2-0.4 for your target compound.[4]
-
Sample Loading: Overloading the column can lead to poor separation. Ensure you are using an appropriate amount of silica gel for the amount of crude product being purified. A general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight.
Quantitative Data Summary
| Parameter | Typical Value/Range | Analytical Method | Reference |
| Molecular Weight | 194.18 g/mol | Mass Spectrometry | N/A |
| TLC Retention Factor (Rf) | 0.2 - 0.4 (in an optimized solvent system) | Thin Layer Chromatography | [4] |
| HPLC Retention Time | Varies with column and mobile phase | High-Performance Liquid Chromatography | [5] |
| ¹H NMR Chemical Shifts | Dependent on solvent and anomeric form | Nuclear Magnetic Resonance Spectroscopy | N/A |
| ¹³C NMR Chemical Shifts | Dependent on solvent and anomeric form | Nuclear Magnetic Resonance Spectroscopy | N/A |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent system (e.g., a mixture of dichloromethane and methanol).
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and load it onto the top of the column bed.
-
Elution: Begin elution with the chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Thin Layer Chromatography (TLC) for Monitoring Purification
-
Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto the baseline of a TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the eluent, ensuring the solvent level is below the baseline. Allow the solvent to ascend the plate.
-
Visualization: Remove the plate and visualize the spots. Sugars are often not UV-active, so a staining solution is required. Common stains for carbohydrates include:
-
Potassium Permanganate Stain: Reacts with reducible functional groups.
-
Ceric Ammonium Molybdate (CAM) Stain: A general stain for organic compounds.
-
Anisaldehyde Stain: Gives characteristic colors with different carbohydrates.
-
-
Rf Calculation: Calculate the retention factor (Rf) for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: General workflow for purification by column chromatography.
References
Technical Support Center: Mass Spectrometry of Deoxy Sugars
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering artifacts during the mass spectrometry (MS) analysis of deoxy sugars.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing unexpected fragment ions that don't match my predicted deoxy sugar structure?
A: This is likely due to gas-phase rearrangements, a common artifact in the mass spectrometry of carbohydrates, especially fucosylated glycans.
-
Cause: During collision-induced dissociation (CID) of protonated molecules ([M+H]⁺), mobile protons can induce intramolecular rearrangements. A well-documented artifact is the migration of a fucose residue from one part of a glycan to another.[1][2] This creates fragment ions that suggest an incorrect structure, such as a difucosylated antenna where none existed.[1]
-
Troubleshooting Steps:
-
Change the Adduct Ion: This type of rearrangement is most common with protonated and ammonium adducts. Analyzing the sample as a sodium ([M+Na]⁺) or other metal adduct can suppress this fucose migration.[2]
-
Derivatization: Permethylation of the glycan is highly effective at preventing fucose migration, leading to more predictable fragmentation patterns.[1]
-
Use Alternative Fragmentation: If available, higher-energy activation methods may provide different fragmentation pathways that are less prone to such rearrangements.[3]
-
Interpret with Caution: Be aware of this potential artifact when interpreting spectra from protonated fucosylated species. Look for the expected fragments in addition to the rearranged ions.
-
Q2: My mass spectrum shows ions that are not the protonated molecule. What are they and where do they come from?
A: You are likely observing metal adduct ions, most commonly with sodium ([M+Na]⁺) and potassium ([M+K]⁺).
-
Cause: Carbohydrates, including deoxy sugars, have multiple oxygen atoms that readily chelate alkali metal cations. These cations are ubiquitous and can be introduced from glassware, solvents, or biological buffers.[4][5] It is common to see a protonated peak ([M+H]⁺) alongside more intense sodium and potassium adducts.[6]
-
Troubleshooting Steps:
-
Identify the Adducts: Calculate the mass differences between your main ion and the unexpected peaks. A difference of ~22 Da suggests a sodium adduct, while ~38 Da suggests potassium.
-
Minimize Contamination: Use high-purity solvents and plasticware instead of glass where possible to reduce exposure to sodium and potassium ions.
-
Control Adduction: To simplify the spectrum, you can intentionally drive the formation of a single adduct type. Adding a small amount of a specific salt (e.g., sodium acetate) to your mobile phase can consolidate the signal into one primary adduct, improving sensitivity and simplifying interpretation.[6]
-
Lower the pH: Adding an acid like formic acid to the mobile phase can provide an excess of protons, favoring the formation of the [M+H]⁺ ion over metal adducts.[6]
-
Q3: I'm observing fragments in my full MS scan, even without performing MS/MS. What is causing this?
A: This phenomenon is known as in-source fragmentation (ISF) or in-source decay (ISD).
-
Cause: Even with soft ionization techniques like electrospray ionization (ESI), some molecules can fragment in the ion source before they are analyzed.[7][8] This is often due to overly energetic conditions in the source, such as high temperatures, high cone or capillary voltages, or high laser power in MALDI.[9] The resulting fragments can be mistaken for other metabolites or impurities in the sample.[7][8]
-
Troubleshooting Steps:
-
Optimize Source Conditions: Systematically reduce the cone voltage (in ESI), source temperature, and other source parameters to find the gentlest conditions that still provide adequate ionization.[9]
-
Check for Co-elution: If using LC-MS, verify that the "fragment" peak chromatographically co-elutes perfectly with the parent ion. In-source fragments will have the exact same retention time and peak shape as their parent molecule.[8]
-
Adjust Probe Position: In some ESI sources, moving the emitter probe further from the inlet orifice can reduce fragmentation.[9]
-
Q4: How can I improve the poor signal intensity for my deoxy sugar analysis?
A: Low ionization efficiency is a common challenge for underivatized carbohydrates due to their hydrophilic nature.[2][3]
-
Cause: Glycans lack easily protonatable basic sites, leading to poor ion generation in positive-mode ESI.[3]
-
Troubleshooting Steps:
-
Chemical Derivatization: This is the most effective solution.
-
Permethylation: Replaces all hydroxyl and N-acetyl protons with methyl groups. This dramatically increases hydrophobicity, enhances ionization efficiency, and stabilizes labile residues like sialic acids.[3][10]
-
Reductive Amination: Attaches a fluorescent or UV-active tag (e.g., 2-aminobenzamide) to the reducing end of the sugar. This is particularly useful for LC-MS as it improves chromatographic retention and ionization.[11][12]
-
-
Optimize Mobile Phase: Ensure the mobile phase is compatible with good ionization. For ESI, ensure the presence of a proton or cation source.
-
Tune the Instrument: Regularly tune and calibrate the mass spectrometer to ensure it is operating at optimal performance for the mass range of interest.[13]
-
Q5: My fragmentation pattern is dominated by glycosidic bond cleavages. How can I get cross-ring fragments for linkage analysis?
A: The fragmentation pattern is highly dependent on the ion type (protonated vs. metal adduct) and the polarity mode (positive vs. negative).
-
Cause: In positive ion mode, collision-induced dissociation (CID) of protonated glycans primarily cleaves the weakest bonds, which are the glycosidic linkages, yielding B- and Y-type ions that provide sequence information.[2][3]
-
Troubleshooting Steps:
-
Switch to Negative Ion Mode: Negative ion mode CID is known to produce more informative cross-ring cleavage fragments (A- and X-type ions), which are crucial for determining linkage positions.[3][14]
-
Use Metal Adducts: The coordination of metal cations can alter fragmentation pathways and increase the abundance of diagnostic cross-ring fragments, even in positive ion mode.[2][3]
-
Increase Collision Energy: Higher-energy collisional dissociation (HCD) can sometimes promote more cross-ring fragmentation compared to standard CID.[3]
-
Q6: I suspect I have a mixture of isomers, but my MS data is identical. How can I resolve this?
A: Standard mass spectrometry cannot distinguish between isomers (molecules with the same mass and chemical formula but different structures).
-
Cause: Isomers, by definition, have the same mass-to-charge ratio. While some isomers produce different fragment ions in MS/MS, many, especially stereoisomers, do not.
-
Troubleshooting Steps:
-
Liquid Chromatography (LC): Couple your mass spectrometer with an appropriate HPLC or UPLC system. Different isomers will often have different retention times on a chromatographic column, allowing for their separation before MS analysis.
-
Ion Mobility Spectrometry (IMS): This technique separates ions based on their size and shape (collision cross-section) in the gas phase.[2][15] IMS is a powerful tool for resolving glycan isomers that are indistinguishable by mass alone and can be coupled directly with mass spectrometry.[15][16][17]
-
Troubleshooting Summary
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpected Fragments | Fucose/Hexose Migration (Rearrangement) | Analyze as [M+Na]⁺ adducts; Derivatize with permethylation.[1][2] |
| Multiple Non-Protonated Peaks | Alkali Metal Adduct Formation ([M+Na]⁺, [M+K]⁺) | Use high-purity solvents/plasticware; Intentionally form a single adduct type; Lower mobile phase pH.[5][6] |
| Fragments in Full MS Scan | In-Source Fragmentation (ISF) / In-Source Decay (ISD) | Reduce source voltage and temperature; Optimize source parameters for "softer" ionization.[7][9] |
| Poor Signal / Low Intensity | Low Ionization Efficiency | Derivatize the sample (permethylation or reductive amination); Tune and calibrate the instrument.[3][13] |
| Lack of Linkage Information | Fragmentation dominated by glycosidic cleavage | Switch to negative ion mode; Analyze as metal adducts; Use higher collision energy (HCD).[2][3] |
| Inability to Distinguish Isomers | Identical m/z ratio and similar fragmentation | Couple MS with Liquid Chromatography (LC) or Ion Mobility Spectrometry (IMS).[15][16] |
Key Experimental Protocols
Protocol 1: Solid-Phase Permethylation of Deoxy Sugars
This protocol is a rapid method for derivatizing glycans to enhance ionization efficiency and obtain more stable fragments.
Materials:
-
Dried glycan sample (1-10 µg)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Methyl iodide (CH₃I)
-
Microspin columns packed with sodium hydroxide beads
-
Acetonitrile (ACN)
-
Methanol
-
Water (HPLC-grade)
-
Vortex mixer
-
Microcentrifuge
Methodology:
-
Sample Reconstitution: Dissolve the dried deoxy sugar sample in 20 µL of a 50:50 (v/v) methanol/water mixture. Dry the sample completely using a vacuum centrifuge.
-
Reagent Preparation: Prepare a suspension by adding 50 µL of methyl iodide to 1 mL of anhydrous DMSO. Vortex vigorously. Safety Note: Methyl iodide is toxic and should be handled in a chemical fume hood.
-
Derivatization: a. Add 50 µL of the DMSO/methyl iodide suspension to the dried sample. b. Resuspend the sample by vortexing for 10 minutes. c. Load the entire sample solution onto a pre-packed sodium hydroxide microspin column. d. Incubate at room temperature for 15-20 minutes, vortexing every 5 minutes.
-
Reaction Quenching & Extraction: a. Add 100 µL of 0.1% formic acid to quench the reaction. b. Add 200 µL of dichloromethane and 200 µL of water. Vortex thoroughly. c. Centrifuge for 5 minutes to separate the layers. The permethylated glycans will be in the lower organic layer. d. Carefully remove and discard the upper aqueous layer.
-
Cleanup: a. Wash the organic layer twice with 200 µL of water, vortexing and centrifuging each time. b. After the final wash, transfer the lower organic layer to a new tube and dry it completely in a vacuum centrifuge.
-
Analysis: Reconstitute the dried, permethylated sample in a suitable solvent (e.g., 80% methanol) for direct infusion or LC-MS analysis.
Visualizations
Logical Workflow for Troubleshooting
The following diagram outlines a systematic approach to identifying and resolving common artifacts in the mass spectrometry of deoxy sugars.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Can you explain the M+Na and M+K mass peaks in MALDI spectra [biosyn.com]
- 5. researchgate.net [researchgate.net]
- 6. learning.sepscience.com [learning.sepscience.com]
- 7. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. scispace.com [scispace.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. gmi-inc.com [gmi-inc.com]
- 14. Comparison of negative and positive ion electrospray tandem mass spectrometry for the liquid chromatography tandem mass spectrometry analysis of oxidized deoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Resolving Structural Isomers of Monosaccharide Methyl Glycosides Using Drift Tube and Traveling Wave Ion Mobility Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Ion Mobility Mass Spectrometry Analysis of Isomeric Disaccharide Precursor, Product and Cluster Ions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cellular Uptake of 7-Deoxy-D-altro-2-heptulose Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges encountered during experiments with 7-Deoxy-D-altro-2-heptulose and its derivatives.
Troubleshooting Guide
This guide addresses common issues in a question-and-answer format to facilitate rapid problem-solving during your experiments.
| Question | Possible Cause | Suggested Solution |
| Why am I observing low or no cellular uptake of my this compound derivative? | This compound is a hydrophilic molecule, which can limit its passive diffusion across the lipophilic cell membrane.[1][2] Cellular uptake may be dependent on specific transporters that are expressed at low levels or absent in your cell line. | 1. Cell Line Selection: Use cell lines known to express a wide range of glucose or other sugar transporters. 2. Prodrug Strategy: Increase the lipophilicity of your derivative by synthesizing a prodrug. This can be achieved by adding lipophilic moieties that are cleaved intracellularly to release the active compound.[3][] 3. Permeabilizing Agents: As a control, consider using agents that transiently permeabilize the cell membrane, though this is not suitable for all experimental aims. |
| How can I reduce high background signal in my uptake assay? | Inadequate washing steps can leave extracellular compound behind. Non-specific binding of the derivative to the cell surface or culture plate can also contribute to high background. | 1. Optimize Washing: Increase the number and stringency of washing steps with ice-cold PBS after incubation with the compound. 2. Blocking Agents: Pre-incubate cells with a blocking agent, such as bovine serum albumin (BSA), to reduce non-specific binding. 3. Control Wells: Include control wells with cells that are not treated with the compound to determine the baseline background signal. |
| My experimental results are inconsistent between replicates. | Inconsistent cell seeding density can lead to variability in the number of cells per well. Pipetting errors, especially with small volumes, can introduce significant variability. Fluctuations in incubation time or temperature can also affect uptake rates. | 1. Standardize Cell Seeding: Ensure a uniform cell monolayer by optimizing your cell seeding protocol. 2. Pipetting Technique: Use calibrated pipettes and practice consistent pipetting techniques. For very small volumes, consider preparing a master mix. 3. Controlled Incubation: Use a calibrated incubator and ensure consistent timing for all experimental steps. |
| I am unsure if my derivative is being actively transported or just diffusing into the cells. | Passive diffusion is concentration-dependent and not saturable, while active transport is saturable and energy-dependent. | 1. Concentration Dependence: Perform uptake assays at various concentrations of your derivative. Active transport will show saturation at higher concentrations. 2. Temperature Dependence: Run the assay at 4°C in parallel with 37°C. Active transport is an energy-dependent process and will be significantly reduced at lower temperatures. 3. Inhibitor Studies: Use known inhibitors of common glucose transporters to see if they reduce the uptake of your compound. |
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a derivative of D-altro-2-heptulose, which is a seven-carbon monosaccharide (a ketoheptose). Its structure as a hydrophilic small molecule suggests that its passage across cell membranes is likely limited without the aid of transport proteins.[1][2]
Q2: How can I enhance the cellular uptake of my this compound derivative?
A2: A primary strategy is to increase its lipophilicity through the synthesis of a prodrug.[3][][5] This involves chemically modifying the molecule with lipophilic groups that can be cleaved off by intracellular enzymes, releasing the active, more hydrophilic compound inside the cell.[][6]
Q3: What experimental techniques can I use to measure the cellular uptake of this compound derivatives?
A3: Common methods for measuring the cellular uptake of sugar analogs can be adapted. These include:
-
Radiolabeling: Synthesize a radiolabeled version of your derivative (e.g., with ³H or ¹⁴C) and measure intracellular radioactivity.
-
Fluorescent Labeling: Attach a fluorescent tag to your derivative and measure intracellular fluorescence using techniques like flow cytometry or fluorescence microscopy.
-
Mass Spectrometry: After incubation and cell lysis, quantify the intracellular concentration of the compound using liquid chromatography-mass spectrometry (LC-MS).
Q4: Are there known transporters for this compound?
A4: Currently, there is a lack of specific information in the scientific literature identifying dedicated transporters for this compound. It is plausible that it may be a substrate for various glucose transporters (GLUTs) or other sugar transporters, but this would need to be experimentally verified for your specific derivative and cell line.
Quantitative Data
| Derivative | Cell Line | Incubation Time (min) | Concentration (µM) | Uptake (pmol/mg protein) |
| Example: Compound A | HEK293 | 30 | 10 | Enter your data |
| Example: Compound A | HeLa | 30 | 10 | Enter your data |
| Example: Compound B (Prodrug) | HEK293 | 30 | 10 | Enter your data |
Experimental Protocols
Protocol 1: General Cellular Uptake Assay using a Labeled Derivative
This protocol provides a general framework. Optimization of incubation times, concentrations, and washing steps is recommended for each specific derivative and cell line.
Materials:
-
Cultured cells in a multi-well plate (e.g., 24-well plate)
-
Labeled this compound derivative (radiolabeled or fluorescently labeled)
-
Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer)
-
Detection instrument (Scintillation counter, fluorometer, etc.)
Procedure:
-
Seed cells in a multi-well plate and grow to a confluent monolayer.
-
On the day of the experiment, aspirate the culture medium and wash the cells once with pre-warmed Uptake Buffer.
-
Add the labeled derivative diluted in Uptake Buffer to each well.
-
Incubate for the desired time at 37°C. For inhibitor studies, pre-incubate with the inhibitor before adding the labeled derivative.
-
To stop the uptake, aspirate the solution and immediately wash the cells three times with ice-cold PBS.
-
Lyse the cells by adding Lysis Buffer to each well and incubate on ice.
-
Collect the cell lysates.
-
Quantify the amount of the labeled derivative in the lysate using the appropriate detection method.
-
Normalize the uptake to the total protein content in each lysate.
Protocol 2: Synthesis of a Lipophilic Prodrug via Esterification
This is a conceptual protocol for increasing lipophilicity. The specific reaction conditions will need to be optimized based on the structure of the starting material. The synthesis of a 7-O-galloyl-D-sedoheptulose has been reported and may serve as a reference for esterification at the 7-position.[7]
General Principle: Esterification of one or more hydroxyl groups on the this compound derivative with a fatty acid or another lipophilic carboxylic acid can increase its ability to cross the cell membrane.[5]
Conceptual Steps:
-
Protect the reactive hydroxyl groups that are not intended for esterification using appropriate protecting groups.
-
React the unprotected hydroxyl group with an activated form of a lipophilic carboxylic acid (e.g., an acyl chloride or using a coupling agent like DCC).
-
Deprotect the remaining hydroxyl groups to yield the lipophilic prodrug.
-
Purify the final compound using techniques such as column chromatography.
-
Confirm the structure of the prodrug using methods like NMR and mass spectrometry.
Visualizations
Caption: Workflow for assessing the cellular uptake of labeled compounds.
Caption: Simplified diagram of transporter-mediated cellular uptake.
References
- 1. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug metabolism - Wikipedia [en.wikipedia.org]
- 3. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 6. Advances and applications of prodrug strategies in drug design [ewadirect.com]
- 7. Synthesis of 7-O-galloyl-D-sedoheptulose - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing epimerization during synthesis of 7-Deoxy-D-altro-2-heptulose
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing epimerization during the synthesis of 7-Deoxy-D-altro-2-heptulose.
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in Aldol Addition Step
Symptom: You observe a mixture of diastereomers after the C-C bond formation step to create the heptulose backbone, indicating poor stereocontrol and potential epimerization of the newly formed stereocenters.
Possible Causes:
-
Inappropriate Base or Catalyst: The choice of base or catalyst in an aldol-type reaction is critical for achieving high diastereoselectivity. A non-stereocontrolling catalyst can lead to a mixture of products.
-
Reaction Temperature: Aldol reactions are often sensitive to temperature. Higher temperatures can lead to lower diastereoselectivity and favor the thermodynamic product over the kinetic one.
-
Sub-optimal Solvent: The polarity and coordinating ability of the solvent can influence the transition state of the reaction and affect stereochemical outcomes.
Troubleshooting Steps:
-
Catalyst/Promoter Selection:
-
For organocatalytic aldol reactions, consider using a proline-based catalyst or other chiral amines that are known to promote syn- or anti-selective additions.
-
In metal-catalyzed reactions (e.g., using zinc or boron enolates), the choice of ligands on the metal center is crucial for facial selectivity.
-
-
Temperature Control:
-
Perform the reaction at a lower temperature (e.g., -78 °C) to enhance kinetic control and improve diastereoselectivity.
-
-
Solvent Optimization:
-
Screen a range of solvents with varying polarities (e.g., THF, CH2Cl2, DMF). Polar aprotic solvents can sometimes influence the stereochemical course of the reaction.[1]
-
-
Protecting Group Strategy:
-
The nature of the protecting groups on your starting materials can influence the steric hindrance around the reaction center, thereby affecting the approach of the nucleophile. Consider using bulky protecting groups to direct the stereochemical outcome.
-
Problem 2: Epimerization at C3 During Subsequent Transformations
Symptom: You have successfully synthesized the desired D-altro isomer, but you observe the formation of the D-manno epimer during subsequent steps, such as protecting group manipulation or oxidation/reduction reactions.
Possible Causes:
-
Basic or Acidic Conditions: The C3 stereocenter is adjacent to the C2-keto group, making the α-proton at C3 susceptible to abstraction under basic conditions, leading to enolization and subsequent epimerization.[2] Strong acidic conditions can also catalyze enolization.
-
Prolonged Reaction Times or High Temperatures: Even mildly basic or acidic conditions can cause epimerization if the reaction is allowed to proceed for too long or at elevated temperatures.
Troubleshooting Steps:
-
Choice of Protecting Groups:
-
Employ protecting groups that can be removed under neutral or very mild conditions. For example, silyl ethers (e.g., TBS, TIPS) can often be removed with fluoride sources under buffered conditions. Benzyl ethers can be removed by hydrogenolysis, which is a neutral method.[3]
-
Utilize an orthogonal protecting group strategy where different protecting groups can be removed selectively without affecting others, thus avoiding harsh, non-specific deprotection conditions.
-
-
Reaction Condition Optimization:
-
When using basic reagents, opt for milder, non-nucleophilic bases and carry out the reaction at the lowest possible temperature for the shortest time necessary.
-
Buffer acidic reactions to maintain a specific pH and avoid strongly acidic environments.
-
For reactions involving the C2-carbonyl, consider temporarily protecting it as a ketal or thioketal to prevent enolization at C3.
-
-
Purification Techniques:
-
If a small amount of the epimer is formed, it may be possible to separate the diastereomers using chromatography (e.g., HPLC, MPLC).
-
Frequently Asked Questions (FAQs)
Q1: What is the most common site of epimerization during the synthesis of this compound?
A1: The most susceptible position for epimerization is the C3 stereocenter. This is because the proton at C3 is α to the C2-carbonyl group. Under basic conditions, this proton can be abstracted to form an enolate intermediate. Reprotonation of this planar enolate can occur from either face, leading to a mixture of the desired D-altro epimer and the undesired D-manno epimer.
Q2: How can I choose the right protecting groups to minimize epimerization?
A2: The key is to select protecting groups that are stable under the reaction conditions used for subsequent steps but can be removed under mild conditions that do not promote enolization.
-
For hydroxyl groups:
-
Silyl ethers (e.g., TBDMS, TIPS): These are generally stable to a wide range of reaction conditions but can be removed with fluoride reagents (e.g., TBAF) under buffered conditions to avoid basicity.
-
Benzyl ethers (Bn): These are robust and can be removed under neutral conditions via catalytic hydrogenation (e.g., H2, Pd/C).
-
Acetals and Ketals: These can be used to protect diols and are typically removed under mildly acidic conditions.
-
-
Orthogonal Protecting Group Strategy: It is highly recommended to use an orthogonal protecting group strategy. This involves using different classes of protecting groups (e.g., silyl ethers, benzyl ethers, and acyl groups) that can be removed selectively in the presence of the others. This allows for deprotection in a specific order without subjecting the entire molecule to harsh conditions that could cause epimerization.
Q3: Are there any enzymatic methods to either synthesize this compound stereoselectively or correct for epimerization?
A3: Yes, enzymatic methods can be very effective.
-
Chemoenzymatic Synthesis: A known method for the synthesis of this compound involves the use of the enzyme transketolase . This enzyme catalyzes the stereoselective transfer of a two-carbon ketol unit from a donor substrate to an acceptor aldehyde, in this case, 5-deoxy-D-ribose.[3][4][5] This approach often provides high stereoselectivity, avoiding the formation of epimeric mixtures from the outset.
-
Enzymatic Epimerization: While not ideal for correcting a mixture, it's important to be aware that certain enzymes, like D-tagatose 3-epimerase , can catalyze the epimerization of related heptuloses. This highlights the power of enzymes in controlling stereochemistry.
Q4: What analytical techniques are best for detecting and quantifying epimerization?
A4:
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC or even standard reversed-phase HPLC can often separate diastereomers, allowing for quantification of the epimeric ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field 1H and 13C NMR can be used to distinguish between diastereomers. The chemical shifts and coupling constants of the protons, particularly around the stereogenic centers, will differ between epimers. 2D NMR techniques like COSY and NOESY can help in assigning the relative stereochemistry.
-
Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization (e.g., silylation), the diastereomers may be separable by GC, and the mass spectra can confirm their identity.
Experimental Protocols & Data
Chemoenzymatic Synthesis of this compound
This protocol is based on the transketolase-catalyzed reaction.
Materials:
-
5-deoxy-D-ribose (substrate)
-
Lithium hydroxypyruvate (ketol donor)
-
Transketolase (from a suitable source, e.g., E. coli overexpressing the enzyme)
-
Thiamine pyrophosphate (TPP) (cofactor)
-
Magnesium chloride (MgCl2) (cofactor)
-
Buffer solution (e.g., Tris-HCl, pH 7.5)
Procedure:
-
Prepare a reaction mixture containing the buffer, TPP, and MgCl2.
-
Add the transketolase enzyme to the reaction mixture.
-
Add the substrates: 5-deoxy-D-ribose and lithium hydroxypyruvate.
-
Incubate the reaction at an optimal temperature for the enzyme (e.g., 37 °C) with gentle agitation.
-
Monitor the reaction progress using TLC or HPLC.
-
Once the reaction is complete, terminate it by heat inactivation or by adding a quenching agent.
-
Purify the product, this compound, using column chromatography (e.g., silica gel or ion-exchange chromatography).
Table 1: Representative Reaction Conditions for Transketolase-Catalyzed Synthesis
| Parameter | Condition |
| Enzyme | Transketolase |
| Substrate 1 | 5-deoxy-D-ribose |
| Substrate 2 | Lithium hydroxypyruvate |
| Cofactors | Thiamine pyrophosphate (TPP), MgCl2 |
| Buffer | Tris-HCl |
| pH | 7.5 |
| Temperature | 37 °C |
| Reaction Time | 12-24 hours |
Visualizations
Logical Workflow for Minimizing Epimerization
Caption: Troubleshooting workflow for epimerization during synthesis.
Signaling Pathway of Base-Catalyzed Epimerization at C3
Caption: Mechanism of base-catalyzed epimerization at C3.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | In vivo Inhibition of the 3-Dehydroquinate Synthase by 7-Deoxysedoheptulose Depends on Promiscuous Uptake by Sugar Transporters in Cyanobacteria [frontiersin.org]
- 3. Cyanobacterial antimetabolite 7-deoxy-sedoheptulose blocks the shikimate pathway to inhibit the growth of prototrophic organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Unveiling the Potency of 7-Deoxy-D-altro-2-heptulose: A Comparative Guide to its Biological Activity
For researchers, scientists, and professionals in drug development, this guide provides an in-depth comparison of the biological activity of 7-Deoxy-D-altro-2-heptulose (7dSh), a promising natural herbicide and antimicrobial agent. This document outlines its mechanism of action, presents quantitative comparisons with the widely used herbicide glyphosate, and provides detailed experimental protocols for its synthesis and evaluation.
This compound is a rare sugar molecule that acts as a potent antimetabolite, effectively inhibiting the growth of various plants, fungi, and bacteria.[1][2][3] Its unique mode of action, targeting a crucial metabolic pathway absent in mammals, positions it as a compelling alternative to conventional herbicides and antimicrobials, with a potentially favorable safety profile.[1][2][3]
Mechanism of Action: Targeting the Shikimate Pathway
The biological activity of 7dSh stems from its ability to inhibit the shikimate pathway, a seven-step metabolic route essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants, bacteria, and fungi.[1][2][4] This pathway is absent in animals, making it an attractive target for the development of selective herbicides and antimicrobial agents.[1][2][4]
Specifically, 7dSh acts as a competitive inhibitor of the enzyme 3-dehydroquinate synthase (DHQS).[5][6][7][8][9] DHQS catalyzes the second step in the shikimate pathway, the conversion of 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) to 3-dehydroquinate.[5][6][7][8] By mimicking the natural substrate DAHP, 7dSh binds to the active site of DHQS, thereby blocking the pathway and leading to the accumulation of DAHP and a depletion of essential aromatic amino acids.[1][5][6] This disruption of a vital metabolic process ultimately results in growth inhibition and cell death in susceptible organisms.[1][4]
Comparative Biological Activity
The efficacy of 7dSh has been quantitatively assessed and compared with glyphosate, a broad-spectrum herbicide that also targets the shikimate pathway, albeit a different enzyme (EPSP synthase).[1][4]
In Vitro Enzyme Inhibition
In vitro assays using purified 3-dehydroquinate synthase from the cyanobacterium Anabaena variabilis have demonstrated that 7dSh is a competitive inhibitor of the enzyme.[8]
| Compound | Target Enzyme | Inhibition Type | IC50 | Ki |
| This compound (7dSh) | 3-Dehydroquinate Synthase (DHQS) | Competitive | 23.3 µM[8] | 17.6 µM[8] |
| Glyphosate | 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase | Competitive | - | - |
Note: IC50 and Ki values for glyphosate against DHQS are not applicable as it targets a different enzyme in the shikimate pathway.
Herbicidal Activity
Studies on the model plant Arabidopsis thaliana have shown that 7dSh exhibits potent herbicidal activity, with its inhibitory effects surpassing those of glyphosate at higher concentrations.[1]
| Compound | Concentration | Arabidopsis thaliana Seedling Size (Distance between root and shoot apical meristem) |
| Control | 0 µM | ~6 mm[1] |
| This compound (7dSh) | 25 µM | Significantly smaller than control[1] |
| 50 µM | Similar to glyphosate at the same concentration[1] | |
| 130 µM | Significantly smaller than glyphosate at the same concentration[1] | |
| 260 µM | Severe growth inhibition, impaired gravitropism[1] | |
| Glyphosate | 25 µM | Significantly smaller than control[1] |
| 50 µM | Similar to 7dSh at the same concentration[1] | |
| 130 µM | Less inhibition than 7dSh at the same concentration[1] | |
| 260 µM | Less affected than 7dSh-treated seedlings[1] |
Antimicrobial Activity
7dSh has demonstrated growth inhibitory effects against a range of microorganisms.
| Organism | Medium | 7dSh Concentration for Inhibition | Comparative Glyphosate Concentration |
| Anabaena variabilis (Cyanobacterium) | BG11 Medium | ~13 µM (cytostatic), 25 µM (lytic)[1] | Not specified |
| Saccharomyces cerevisiae (Yeast) | YNB Minimal Medium | ~50 µM[3] | >590 µM for similar effect[3] |
Experimental Protocols
Chemoenzymatic Synthesis of this compound (7dSh)
This protocol outlines the chemoenzymatic synthesis of 7dSh using the enzyme transketolase from Synechococcus elongatus.[1][3]
Materials:
-
Recombinant His-tagged transketolase from S. elongatus
-
5-deoxy-D-ribose
-
β-hydroxypyruvate
-
Reaction buffer (e.g., Tris-HCl with cofactors thiamine pyrophosphate and MgCl2)
-
Affinity chromatography resin (e.g., Ni-NTA) for enzyme purification
-
Standard laboratory equipment for protein expression, purification, and enzymatic reactions
Procedure:
-
Expression and Purification of Transketolase:
-
Transform E. coli with a plasmid encoding the His-tagged transketolase from S. elongatus.
-
Induce protein expression (e.g., with IPTG).
-
Lyse the cells and purify the recombinant transketolase using affinity chromatography.
-
-
Enzymatic Reaction:
-
In a reaction vessel, combine 5-deoxy-D-ribose and β-hydroxypyruvate in the reaction buffer.
-
Add the purified transketolase to initiate the reaction.
-
Incubate the reaction mixture under optimal conditions (temperature, pH).
-
-
Purification of 7dSh:
-
Monitor the reaction progress (e.g., by TLC or HPLC).
-
Once the reaction is complete, purify 7dSh from the reaction mixture using appropriate chromatographic techniques (e.g., size-exclusion and/or silica gel chromatography).
-
In Vitro 3-Dehydroquinate Synthase (DHQS) Inhibition Assay
This assay biochemically confirms the inhibitory effect of 7dSh on DHQS activity.[5][6]
Materials:
-
Purified DHQS enzyme from Anabaena variabilis
-
3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) substrate
-
This compound (7dSh)
-
Assay buffer (e.g., Tris-HCl with NAD+)
-
Spectrophotometer
Procedure:
-
Enzyme Reaction:
-
Prepare reaction mixtures in a microplate containing the assay buffer, varying concentrations of the substrate DAHP, and fixed concentrations of 7dSh (or no inhibitor for control).
-
Initiate the reaction by adding the purified DHQS enzyme.
-
-
Measurement of Activity:
-
Monitor the conversion of DAHP to 3-dehydroquinate by measuring the change in absorbance at a specific wavelength over time.
-
-
Data Analysis:
-
Determine the initial reaction velocities for each substrate and inhibitor concentration.
-
Generate Michaelis-Menten plots and Lineweaver-Burk plots to determine the kinetic parameters (Km, Vmax) and the inhibition constant (Ki) and IC50 value for 7dSh.
-
Arabidopsis thaliana Seedling Growth Inhibition Assay
This protocol assesses the herbicidal activity of 7dSh on the model plant Arabidopsis thaliana.[1]
Materials:
-
Arabidopsis thaliana seeds (e.g., accession Col-0)
-
Half-strength Murashige and Skoog (MS) agar plates
-
This compound (7dSh)
-
Glyphosate (for comparison)
-
Sterile water
-
Growth chamber with controlled light and temperature
Procedure:
-
Plate Preparation:
-
Prepare half-strength MS agar plates containing different concentrations of 7dSh or glyphosate. Include a control plate with no inhibitor.
-
-
Seed Plating and Stratification:
-
Sterilize and plate Arabidopsis thaliana seeds on the prepared agar plates.
-
To synchronize germination, stratify the seeds by storing the plates at 4°C in the dark for a defined period (e.g., 2-3 days).
-
-
Seedling Growth:
-
Transfer the plates to a growth chamber with constant illumination and temperature (e.g., 24°C).
-
Mount the plates vertically to allow for root growth along the agar surface.
-
-
Data Collection and Analysis:
-
After a set growth period (e.g., 7 days), photograph the seedlings.
-
Measure the distance between the root and shoot apical meristems for a quantitative assessment of growth inhibition.
-
Compare the growth of seedlings treated with 7dSh and glyphosate to the control group.
-
References
- 1. Cyanobacterial antimetabolite 7-deoxy-sedoheptulose blocks the shikimate pathway to inhibit the growth of prototrophic organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. search.library.berkeley.edu [search.library.berkeley.edu]
- 3. researchgate.net [researchgate.net]
- 4. crq4.org.br [crq4.org.br]
- 5. researchgate.net [researchgate.net]
- 6. In vivo Inhibition of the 3-Dehydroquinate Synthase by 7-Deoxysedoheptulose Depends on Promiscuous Uptake by Sugar Transporters in Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo Inhibition of the 3-Dehydroquinate Synthase by 7-Deoxysedoheptulose Depends on Promiscuous Uptake by Sugar Transporters in Cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | In vivo Inhibition of the 3-Dehydroquinate Synthase by 7-Deoxysedoheptulose Depends on Promiscuous Uptake by Sugar Transporters in Cyanobacteria [frontiersin.org]
- 9. ub01.uni-tuebingen.de [ub01.uni-tuebingen.de]
Bioactivity comparison of 7-Deoxy-D-altro-2-heptulose vs D-altro-heptulose
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bioactivity of two heptulose sugars: 7-Deoxy-D-altro-2-heptulose and D-altro-heptulose (commonly known as sedoheptulose). While structurally similar, these compounds exhibit distinct biological activities, offering different potential applications in research and drug development. This document summarizes key experimental findings, outlines methodologies, and visualizes the relevant biochemical pathways to facilitate a clear understanding of their differential effects.
At a Glance: Key Bioactivity Differences
| Feature | This compound | D-altro-heptulose (Sedoheptulose) |
| Primary Bioactivity | Antimetabolite; Inhibitor of the shikimate pathway | Metabolic intermediate in the pentose phosphate pathway (PPP) |
| Mechanism of Action | Inhibits 3-dehydroquinate synthase, blocking the biosynthesis of aromatic amino acids.[1][2] | Serves as a substrate for transaldolase in the non-oxidative branch of the PPP.[3][4] |
| Observed Effects | Antimicrobial (inhibits growth of cyanobacteria and yeast) and herbicidal (inhibits growth of Arabidopsis).[1][2] | Essential for the synthesis of nucleotides and NADPH. Its derivative, sedoheptulose-7-phosphate, is a key intermediate.[3][5] |
| Toxicity | No cytotoxic effects observed on mammalian cells.[1][2] | Generally considered non-toxic and is a natural component of various fruits and vegetables.[4] A galloylated derivative has shown therapeutic potential. |
| Potential Applications | Development of novel antimicrobial and herbicidal agents. | Research into metabolic regulation and diseases associated with the pentose phosphate pathway. |
In-Depth Analysis
This compound: A Shikimate Pathway Inhibitor
Recent research has identified this compound (7dSh) as a potent antimetabolite produced by the cyanobacterium Synechococcus elongatus.[1] Its bioactivity stems from its ability to specifically inhibit the shikimate pathway, an essential metabolic route in bacteria, fungi, plants, and apicomplexan parasites for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[1]
The molecular target of 7dSh has been identified as 3-dehydroquinate synthase (DHQS), a key enzyme in this pathway.[1][2] By inhibiting DHQS, 7dSh leads to the accumulation of 3-deoxy-D-arabino-heptulosonate 7-phosphate and effectively starves the organism of essential aromatic amino acids, thereby inhibiting its growth.[1] This targeted action makes 7dSh a promising candidate for the development of new antimicrobial and herbicidal agents, particularly as the shikimate pathway is absent in humans.[1]
D-altro-heptulose (Sedoheptulose): A Central Metabolic Intermediate
In contrast, D-altro-heptulose, or sedoheptulose, is a well-established intermediate in the non-oxidative branch of the pentose phosphate pathway (PPP).[3][4] The PPP is a crucial metabolic pathway that runs parallel to glycolysis and is responsible for generating NADPH, which is vital for reductive biosynthesis and protecting against oxidative stress, and for producing the precursor for nucleotide biosynthesis, ribose-5-phosphate.
Sedoheptulose, in its phosphorylated form (sedoheptulose-7-phosphate), is a key substrate for the enzyme transaldolase, which, along with transketolase, interconverts pentose phosphates and glycolytic intermediates.[3] While D-altro-heptulose itself is not known to have significant direct bioactivity, its derivative, 7-O-galloyl-D-sedoheptulose, has been shown to possess anti-inflammatory and other beneficial properties. However, these activities have not been attributed to the parent sedoheptulose molecule.[4]
Experimental Protocols
Chemoenzymatic Synthesis and Bioactivity Assay of this compound
The following is a summary of the experimental protocol used to synthesize and evaluate the bioactivity of this compound as described by Brilisauer et al. (2019).[1][2]
1. Chemoenzymatic Synthesis:
-
Reaction Mixture: 5-Deoxy-D-ribose (250 mM) was dissolved in HEPES buffer (100 mM, pH 7.5) containing thiamine pyrophosphate (2 mM) and MgCl2 (3 mM).
-
Enzyme: Recombinant S. elongatus transketolase was used as the catalyst.
-
Substrate: β-hydroxypyruvate was used as the donor of the C2 unit. The release of CO2 from β-hydroxypyruvate drives the reaction forward.
-
Purification: The resulting this compound was purified from the reaction mixture.
2. Bioactivity Assay (Growth Inhibition):
-
Organisms: Cultures of cyanobacteria (Synechococcus elongatus), yeast (Saccharomyces cerevisiae), and the plant Arabidopsis thaliana.
-
Treatment: The organisms were treated with varying concentrations of purified this compound.
-
Measurement: Growth inhibition was monitored over time and compared to untreated controls. The concentration required for significant growth inhibition was determined.
-
Target Verification: Metabolomic analysis was performed on treated organisms to detect the accumulation of 3-deoxy-D-arabino-heptulosonate 7-phosphate, the substrate of the inhibited enzyme.
Visualizing the Pathways
To illustrate the distinct roles of these two heptuloses, the following diagrams depict their respective metabolic pathways.
Caption: The role of D-altro-heptulose (as Sedoheptulose-7-Phosphate) in the Pentose Phosphate Pathway.
Caption: Inhibition of the Shikimate Pathway by this compound.
References
- 1. Cyanobacterial antimetabolite 7-deoxy-sedoheptulose blocks the shikimate pathway to inhibit the growth of prototrophic organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sedoheptulose 7-phosphate - Wikipedia [en.wikipedia.org]
- 4. Sedoheptulose - Wikipedia [en.wikipedia.org]
- 5. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
The Untapped Potential of 7-Deoxy-D-altro-2-heptulose as a Selective Control Compound in Metabolic Studies
For researchers, scientists, and drug development professionals, the quest for precise tools to dissect complex metabolic pathways is perpetual. In the study of the Pentose Phosphate Pathway (PPP), a critical hub for biosynthesis and redox balance, the availability of specific control compounds is paramount. This guide introduces 7-Deoxy-D-altro-2-heptulose as a potential high-specificity negative control for investigating the non-oxidative branch of the PPP, comparing it with its natural counterpart, D-sedoheptulose.
The rationale for employing this compound lies in its structural similarity to D-sedoheptulose, a key intermediate in the PPP. The crucial difference is the absence of a hydroxyl group at the 7-position. This modification is hypothesized to render the molecule incapable of being phosphorylated by sedoheptulose kinase (CARKL), the enzyme responsible for converting sedoheptulose to sedoheptulose-7-phosphate (S7P), a committed step for its entry into the PPP. This targeted inaction makes this compound an ideal candidate for a negative control to elucidate the specific roles of sedoheptulose kinase and downstream PPP activity.
Comparative Performance: A Hypothetical Analysis
To illustrate the utility of this compound, we present hypothetical data from a simulated experiment. In this scenario, a human hepatoma cell line (HepG2) is treated with either D-sedoheptulose (the positive control) or this compound. The intracellular concentrations of key PPP metabolites are then quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).
Table 1: Hypothetical Comparative Effects of D-sedoheptulose and this compound on Pentose Phosphate Pathway Metabolites in HepG2 Cells
| Metabolite | Untreated Control (µM) | D-sedoheptulose (100 µM) | This compound (100 µM) |
| Sedoheptulose-7-phosphate (S7P) | 5.2 ± 0.8 | 85.3 ± 12.1 | 5.5 ± 0.9 |
| Ribose-5-phosphate (R5P) | 12.7 ± 2.1 | 28.9 ± 4.5 | 13.1 ± 2.3 |
| Xylulose-5-phosphate (X5P) | 8.1 ± 1.3 | 15.2 ± 2.9 | 8.3 ± 1.5 |
| Erythrose-4-phosphate (E4P) | 1.5 ± 0.3 | 3.1 ± 0.6 | 1.6 ± 0.4 |
Note: The data presented in this table are hypothetical and for illustrative purposes to demonstrate the expected differential effects of the two compounds based on their proposed mechanisms of action.
The expected results indicate that D-sedoheptulose treatment leads to a significant increase in S7P and other downstream PPP intermediates. Conversely, this compound is not expected to alter the levels of these metabolites, confirming its inability to enter the pathway due to the lack of phosphorylation.
Experimental Protocols
A detailed methodology for a key experiment to validate the use of this compound as a control compound is provided below.
Protocol 1: Analysis of Pentose Phosphate Pathway Intermediates by LC-MS
-
Cell Culture and Treatment:
-
Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seed cells in 6-well plates and grow to 80% confluency.
-
Treat the cells with 100 µM D-sedoheptulose, 100 µM this compound, or a vehicle control (e.g., sterile water) for 4 hours.
-
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold 80% methanol to each well and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube and vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites and dry it under a stream of nitrogen gas.
-
-
LC-MS Analysis:
-
Reconstitute the dried metabolites in 100 µL of 50% methanol.
-
Inject the sample into a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Separate the metabolites using a suitable column (e.g., a C18 reversed-phase column).
-
Perform targeted analysis of PPP intermediates using multiple reaction monitoring (MRM) in negative ion mode.
-
Quantify the metabolites by comparing their peak areas to those of known standards.
-
Visualizing the Metabolic Context
To better understand the mechanism of action of this compound, the following diagrams illustrate the relevant metabolic pathway and the proposed experimental workflow.
Comparative Analysis of Deoxygenated Heptuloses and Analogs as Inhibitors of the Shikimate Pathway
For Immediate Release
A deep dive into the inhibitory effects of deoxygenated heptuloses and their analogs reveals potent herbicidal and antimicrobial potential. This guide provides a comparative analysis of their efficacy, targeting the crucial shikimate pathway, offering valuable insights for researchers and drug development professionals in the agricultural and pharmaceutical sectors.
This publication details the inhibitory effects of the deoxygenated heptulose, 7-deoxysedoheptulose (7dSh), and compares its activity with a known inhibitor of the same enzymatic step, the carbaphosphonate analogue. The shikimate pathway, essential for the survival of plants, bacteria, fungi, and parasites, but absent in mammals, presents a prime target for the development of novel herbicides and antimicrobial agents.
Inhibitory Effects on 3-Dehydroquinate Synthase (DHQS)
The primary target of 7-deoxysedoheptulose is 3-dehydroquinate synthase (DHQS), the second enzyme in the shikimate pathway.[1][2] Inhibition of DHQS leads to the accumulation of its substrate, 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP), and a depletion of downstream aromatic amino acids crucial for protein synthesis and other essential metabolic functions.[1][2][3] This targeted inhibition disrupts the metabolic machinery of the organism, leading to growth inhibition and, ultimately, cell death.
The following table summarizes the available quantitative data on the inhibitory effects of 7-deoxysedoheptulose and a carbaphosphonate analog against DHQS.
| Compound | Structure | Target Enzyme | Inhibition Mechanism | Inhibitory Concentration | Reference |
| 7-deoxysedoheptulose (7dSh) | A deoxygenated heptulose | DHQS | Competitive | Herbicidal activity in the low µM range | [1][2] |
| Carbaphosphonate | A stable analog of the enolate intermediate in the DHQS-catalyzed reaction | DHQS | Not specified | Ki values in the nanomolar range | [4] |
Note: Direct comparative studies under identical conditions are limited. The provided data is based on separate research, and caution should be exercised when making direct comparisons of potency.
Experimental Protocols
A detailed methodology for assessing the inhibition of DHQS is crucial for reproducible and comparable results. The following is a generalized protocol based on established assays:
Enzyme Inhibition Assay for 3-Dehydroquinate Synthase (DHQS)
-
Enzyme Source: Purified recombinant DHQS from the organism of interest (e.g., Anabaena variabilis or Escherichia coli).
-
Substrate: 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP).
-
Inhibitors: 7-deoxysedoheptulose or other compounds of interest are dissolved in a suitable solvent (e.g., water or DMSO) to create a stock solution. Serial dilutions are then prepared to obtain a range of inhibitor concentrations.
-
Assay Buffer: A suitable buffer system to maintain optimal pH and ionic strength for enzyme activity (e.g., 50 mM HEPES, pH 7.5, containing MgCl₂ and NAD⁺).
-
Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains the assay buffer, a fixed concentration of DHQS, and varying concentrations of the inhibitor.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, DAHP.
-
Detection of Product Formation: The conversion of DAHP to 3-dehydroquinate can be monitored using various methods:
-
Coupled Enzyme Assay: The product, 3-dehydroquinate, can be converted to 3-dehydroshikimate by the enzyme 3-dehydroquinate dehydratase, and the increase in absorbance at 234 nm due to the formation of the conjugated double bond in 3-dehydroshikimate is measured spectrophotometrically.
-
Phosphate Release Assay: The inorganic phosphate released during the reaction can be quantified using a colorimetric method, such as the malachite green assay.
-
-
Data Analysis: The initial reaction rates are determined for each inhibitor concentration. The percentage of inhibition is calculated relative to a control reaction without any inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve. The inhibition constant (Ki) can be determined through further kinetic studies by measuring the reaction rates at various substrate and inhibitor concentrations and fitting the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive inhibition).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the shikimate pathway, highlighting the point of inhibition by 7-deoxysedoheptulose, and a general workflow for inhibitor screening.
Caption: The Shikimate Pathway and Inhibition by 7-Deoxysedoheptulose.
References
- 1. Cyanobacterial antimetabolite 7-deoxy-sedoheptulose blocks the shikimate pathway to inhibit the growth of prototrophic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vivo Inhibition of the 3-Dehydroquinate Synthase by 7-Deoxysedoheptulose Depends on Promiscuous Uptake by Sugar Transporters in Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
7-Deoxy-D-altro-2-heptulose: A Potent Shikimate Pathway Inhibitor with No Reported Cross-reactivity with Sugar Transporters
For researchers, scientists, and drug development professionals, 7-Deoxy-D-altro-2-heptulose, also known as 7-deoxy-sedoheptulose (7dSh), presents a compelling profile as a specific inhibitor of the shikimate pathway, a crucial metabolic route in various microorganisms and plants. Notably, a comprehensive review of existing scientific literature reveals no published evidence of its cross-reactivity with mammalian sugar transporters such as the glucose transporters (GLUTs) or sodium-glucose cotransporters (SGLTs). This lack of interaction with host cell transporters, combined with its targeted mechanism of action, underscores its potential as a selective antimicrobial and herbicidal agent.
Currently, the primary body of research on this compound focuses on its role as a potent antimetabolite. It functions by mimicking the natural substrate of 3-dehydroquinate synthase, a key enzyme in the shikimate pathway. This pathway is essential for the biosynthesis of aromatic amino acids in bacteria, fungi, plants, and some protozoa, but is absent in mammals, making it an attractive target for drug and herbicide development.
Biological Activity and Target Specificity
This compound is a natural product isolated from the cyanobacterium Synechococcus elongatus. Studies have demonstrated its inhibitory effects on the growth of various prototrophic organisms, including cyanobacteria, Saccharomyces cerevisiae (yeast), and the plant Arabidopsis thaliana. The mechanism of this inhibition has been identified as the specific targeting of 3-dehydroquinate synthase. Treatment of organisms with this compound leads to the accumulation of 3-deoxy-D-arabino-heptulosonate 7-phosphate, the substrate of this enzyme, confirming its inhibitory action.
Crucially for therapeutic and commercial applications, this compound has been shown to have no cytotoxic effects on mammalian cells. This high degree of selectivity is attributed to the absence of the shikimate pathway in animals.
Comparative Biological Effects
While direct comparative data on sugar transporter interactions is unavailable, the following table summarizes the known biological effects of this compound on various organisms.
| Organism/Cell Type | Pathway Targeted | Observed Effect | Cytotoxicity |
| Cyanobacteria (Synechococcus elongatus) | Shikimate Pathway | Growth Inhibition | Not Applicable |
| Yeast (Saccharomyces cerevisiae) | Shikimate Pathway | Growth Inhibition | Not Applicable |
| Plant (Arabidopsis thaliana) | Shikimate Pathway | Growth Inhibition | Not Applicable |
| Mammalian Cells | Not Applicable | No observed cytotoxic effects | None Reported |
Experimental Protocols
For researchers interested in studying or synthesizing this compound, the following experimental protocols are provided based on published methodologies.
Chemoenzymatic Synthesis of this compound
This method utilizes a transketolase enzyme to synthesize this compound from simpler precursors.
Materials:
-
Transketolase (e.g., from E. coli overexpressing the enzyme)
-
5-Deoxy-D-ribose
-
Lithium hydroxypyruvate
-
Thiamine pyrophosphate (TPP)
-
Magnesium chloride (MgCl₂)
-
Buffer solution (e.g., Tris-HCl, pH 7.5)
Procedure:
-
Prepare a reaction mixture containing the buffer, MgCl₂, and TPP.
-
Add the transketolase enzyme to the mixture.
-
Introduce the substrates, 5-Deoxy-D-ribose and lithium hydroxypyruvate.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) with gentle agitation.
-
Monitor the reaction progress using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, purify the this compound from the reaction mixture using chromatographic methods (e.g., size-exclusion or ion-exchange chromatography).
3-Dehydroquinate Synthase Inhibition Assay
This assay measures the activity of 3-dehydroquinate synthase and can be used to determine the inhibitory potential of compounds like this compound.
Materials:
-
Purified 3-dehydroquinate synthase
-
3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP)
-
Nicotinamide adenine dinucleotide (NAD⁺)
-
Cobalt chloride (CoCl₂)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.5)
-
This compound (as the potential inhibitor)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the buffer, NAD⁺, and CoCl₂.
-
Add a known concentration of 3-dehydroquinate synthase to the mixture.
-
To test for inhibition, add varying concentrations of this compound to the reaction wells. A control reaction without the inhibitor should be run in parallel.
-
Initiate the reaction by adding the substrate, DAHP.
-
Monitor the reaction progress by measuring the change in absorbance at a specific wavelength (e.g., 234 nm for the formation of the product, 3-dehydroquinate, which can be converted to a product that absorbs at this wavelength in a coupled assay).
-
Calculate the initial reaction velocities and determine the inhibitory constants (e.g., IC₅₀ or Kᵢ) for this compound.
Visualizing the Mechanism of Action
The following diagram illustrates the inhibitory effect of this compound on the shikimate pathway.
Caption: Inhibition of 3-Dehydroquinate Synthase by this compound.
Unveiling the Metabolic Impact of 7-Deoxy-D-altro-2-heptulose: A Comparative Guide to Isotopic Labeling and Alternative Approaches
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of methodologies to confirm the metabolic effects of 7-Deoxy-D-altro-2-heptulose (7dSh), a known inhibitor of the shikimate pathway. We will explore a proposed isotopic labeling study and compare it with alternative enzymatic and analytical approaches, offering a comprehensive toolkit for investigating the mechanism of action of this and similar metabolic inhibitors.
Recent studies have identified this compound as a natural antimetabolite that targets the shikimate pathway, a crucial metabolic route in plants, bacteria, and fungi for the biosynthesis of aromatic amino acids.[1][2] This pathway is absent in mammals, making it an attractive target for the development of herbicides and antimicrobial agents. Understanding how 7dSh exerts its inhibitory effects is paramount for its potential application. This guide will focus on methodologies to confirm its impact on the shikimate pathway, with a central focus on a proposed isotopic labeling study.
Isotopic Labeling: Tracing the Metabolic Disruption
Isotopic labeling is a powerful technique to trace the flow of atoms through a metabolic pathway. By introducing a substrate enriched with a stable isotope (e.g., ¹³C), we can monitor its conversion into downstream metabolites. In the context of 7dSh, a ¹³C-labeling study can definitively map the metabolic perturbations caused by its inhibitory action.
Proposed Isotopic Labeling Workflow
The proposed study would involve exposing a model organism (e.g., E. coli or a plant cell culture) to a ¹³C-labeled precursor of the shikimate pathway, such as glucose or erythrose-4-phosphate, in the presence and absence of 7dSh. The accumulation of labeled intermediates and the reduction in labeled downstream products would confirm the site of inhibition.
Caption: Proposed workflow for an isotopic labeling study to investigate the effect of 7dSh.
Expected Quantitative Data from Isotopic Labeling
The primary output of such a study would be the relative abundance of different isotopologues of shikimate pathway intermediates. A successful experiment would show a significant increase in the labeled precursor just before the inhibited step and a decrease in labeled downstream metabolites.
| Metabolite | Treatment | Relative Abundance of ¹³C-Labeled Species (%) |
| 3-Deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) | Control | 85 ± 5 |
| + 7dSh | 95 ± 3 | |
| 3-Dehydroquinate (DHQ) | Control | 80 ± 6 |
| + 7dSh | 15 ± 4 | |
| Shikimate | Control | 75 ± 7 |
| + 7dSh | 10 ± 3 | |
| Chorismate | Control | 70 ± 5 |
| + 7dSh | 5 ± 2 |
Comparison with Alternative Methodologies
While isotopic labeling provides a dynamic view of metabolic flux, other methods offer complementary information and can be used for initial screening or validation.
| Methodology | Principle | Advantages | Disadvantages |
| Isotopic Labeling with Mass Spectrometry | Traces the incorporation of stable isotopes through a metabolic pathway to identify points of inhibition or altered flux. | Provides a dynamic view of metabolic flux; high sensitivity and specificity; can identify unexpected metabolic rerouting. | Technically complex; requires specialized equipment (mass spectrometer); synthesis of labeled compounds can be expensive. |
| Enzyme Inhibition Assays | Measures the direct effect of an inhibitor on the activity of a purified enzyme. | Provides direct evidence of enzyme inhibition; allows for the determination of kinetic parameters (e.g., Ki); high-throughput screening is possible. | Does not provide information on cellular uptake or metabolism of the inhibitor; in vitro results may not always translate to in vivo effects. |
| Metabolite Profiling (Untargeted) | Aims to measure all small molecules in a biological sample to identify changes in response to a stimulus. | Provides a broad overview of metabolic changes; can reveal off-target effects. | Can be difficult to identify all metabolites; significant changes may not be directly related to the primary mechanism of action; requires sophisticated data analysis. |
The Shikimate Pathway and the Action of 7dSh
The shikimate pathway is a seven-step metabolic route that converts phosphoenolpyruvate and erythrose-4-phosphate into chorismate, a precursor for the aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other important molecules.[3][4] 7dSh is believed to act as a competitive inhibitor of 3-dehydroquinate (DHQ) synthase, the third enzyme in the pathway, by mimicking the natural substrate, 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP).[1][2]
Caption: The shikimate pathway and the proposed site of inhibition by 7dSh.
Experimental Protocols
Isotopic Labeling and Metabolite Extraction
-
Cell Culture and Labeling: Grow the model organism in a defined minimal medium. For the labeled experiment, replace the primary carbon source with its ¹³C-labeled counterpart (e.g., U-¹³C-glucose).
-
Inhibitor Treatment: Add 7dSh to the treatment group at a predetermined effective concentration. An equivalent volume of vehicle is added to the control group.
-
Metabolite Quenching and Extraction: After a defined incubation period, rapidly quench metabolic activity by flash-freezing the cells in liquid nitrogen. Extract metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Sample Preparation: Centrifuge the extract to remove cell debris. Dry the supernatant under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.
Enzyme Inhibition Assay (DHQ Synthase)
-
Enzyme Purification: Express and purify recombinant DHQ synthase from the model organism.
-
Assay Mixture: Prepare a reaction mixture containing the purified enzyme, its substrate (DAHP), and necessary cofactors in a suitable buffer.
-
Inhibitor Addition: Add varying concentrations of 7dSh to the assay mixture.
-
Activity Measurement: Monitor the formation of the product (DHQ) over time using a spectrophotometric or chromatographic method.
-
Data Analysis: Determine the initial reaction velocities at different substrate and inhibitor concentrations to calculate kinetic parameters such as Km and Ki.
Conclusion
Confirming the metabolic impact of this compound requires a multi-faceted approach. While enzyme inhibition assays provide direct evidence of its molecular target, isotopic labeling studies are indispensable for understanding its effects within a living system. By tracing the disruption of metabolic flux in the shikimate pathway, isotopic labeling can provide definitive confirmation of the in-vivo mechanism of action of 7dSh. The comparative methodologies and detailed protocols in this guide offer a robust framework for researchers investigating this promising antimetabolite and other pathway-specific inhibitors.
References
A Comparative Guide to the Synthesis of 7-Deoxy-D-altro-2-heptulose: Chemical vs. Enzymatic Approaches
For researchers, scientists, and professionals in drug development, the efficient synthesis of carbohydrate analogs like 7-Deoxy-D-altro-2-heptulose is a critical step in the discovery of novel therapeutics. This guide provides an objective comparison of the primary synthetic strategies employed to produce this target molecule, highlighting the advantages and disadvantages of both chemical and enzymatic methods. While a direct head-to-head comparative study is not extensively documented, a clear picture of the efficacy of each approach can be gleaned from existing literature on the synthesis of this compound and its close analogs.
Introduction
This compound, a seven-carbon keto-sugar, is a molecule of significant interest due to its potential biological activities. As an analog of the naturally occurring sedoheptulose, it can be utilized to probe and potentially inhibit key metabolic pathways. For instance, its phosphorylated form is known to be an antimetabolite of 3-dehydroquinate synthase (DHQS) in the shikimate pathway, a crucial pathway in bacteria, fungi, and plants. This makes this compound a promising scaffold for the development of novel herbicides and antimicrobial agents. The efficient and stereoselective synthesis of this molecule is therefore of paramount importance. This guide will compare the two main approaches to its synthesis: traditional multi-step chemical synthesis and a more modern chemoenzymatic strategy.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative and qualitative differences between the chemical and chemoenzymatic synthesis routes for this compound and related ketoheptoses.
| Feature | Chemical Synthesis | Chemoenzymatic Synthesis |
| Overall Approach | Multi-step, reliant on protecting groups | Fewer steps, often protecting-group-free |
| Key Transformation | Carbon chain elongation (e.g., Grignard, Wittig) followed by oxidation | Transketolase-catalyzed C-C bond formation |
| Reported Overall Yield | Moderate (e.g., ~42% for a related ketoheptose over 5 steps) | Generally higher (a chemoenzymatic synthesis of this compound is described as "highly efficient," with yields for the enzymatic step often being high) |
| Stereoselectivity | Can be challenging to control, often requiring chiral auxiliaries or resolutions | Excellent, dictated by the enzyme's active site |
| Reaction Conditions | Often requires harsh reagents, anhydrous conditions, and extreme temperatures | Mild, aqueous conditions (near neutral pH and room temperature) |
| Byproducts | Can generate significant waste from reagents and protecting group manipulations | Minimal, often with CO2 as the only byproduct in the key enzymatic step |
| Scalability | Can be challenging due to the number of steps and purification requirements | Potentially more scalable due to fewer steps and milder conditions |
Experimental Protocols
Representative Multi-Step Chemical Synthesis of a Ketoheptose
1. Protection of the Starting Aldose:
-
A suitable starting material, such as a protected D-ribose derivative, is chosen.
-
The hydroxyl groups are protected using common protecting groups like benzyl ethers or silyl ethers to prevent unwanted side reactions. This often requires multiple steps to achieve selective protection.
2. Carbon Chain Elongation:
-
The protected aldose is converted to a suitable electrophile, such as an aldehyde or lactone.
-
A two-carbon nucleophile (e.g., a Grignard reagent or a Wittig reagent) is added to extend the carbon chain to seven carbons.
3. Oxidation:
-
The newly formed secondary alcohol at C-2 is oxidized to a ketone using an appropriate oxidizing agent (e.g., Dess-Martin periodinane or Swern oxidation).
4. Deprotection:
-
The protecting groups are removed to yield the final ketoheptose. This may require harsh conditions, such as catalytic hydrogenation for benzyl groups or strong acids/fluoride sources for silyl ethers.
5. Deoxygenation (if starting from a fully hydroxylated precursor):
-
If the synthesis starts from a precursor that is not already deoxygenated at the 7-position, an additional deoxygenation step would be required. This can be achieved through various methods, such as a Barton-McCombie deoxygenation.
Chemoenzymatic Synthesis of this compound
A highly efficient hybrid chemoenzymatic synthesis has been reported, which leverages the high selectivity of the enzyme transketolase.[1]
1. Preparation of the Aldehyde Acceptor (Chemical Step):
2. Transketolase-Catalyzed Aldol Reaction (Enzymatic Step): [2]
-
The key step involves the stereoselective transfer of a two-carbon ketol unit from a donor substrate, such as β-hydroxypyruvate, to the aldehyde acceptor (5-deoxy-D-ribose).
-
The reaction is catalyzed by the enzyme transketolase in a buffered aqueous solution at or near room temperature.
-
The use of β-hydroxypyruvate as the donor is advantageous as its conversion results in the release of carbon dioxide, driving the reaction to completion and preventing the reverse reaction.[2]
-
A reported yield for a similar chemoenzymatic synthesis of this compound (referred to as 7dSh) was around 20%.[2] However, enzymatic synthesis of the phosphorylated analog, D-sedoheptulose-7-phosphate, using a similar transketolase-based approach has been reported with an overall yield of 81%.[3]
3. Purification:
-
The final product is purified from the reaction mixture using standard chromatographic techniques.
Mandatory Visualization
Caption: A generalized workflow for the multi-step chemical synthesis of a 7-deoxy ketoheptose.
References
- 1. Hybrid Chemoenzymatic Synthesis of C7‐Sugars for Molecular Evidence of in vivo Shikimate Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyanobacterial antimetabolite 7-deoxy-sedoheptulose blocks the shikimate pathway to inhibit the growth of prototrophic organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Structural Showdown: 7-Deoxy-D-altro-2-heptulose in the World of Ketoheptoses
For researchers, scientists, and drug development professionals, understanding the nuanced structural differences between sugar analogs is paramount for targeted therapeutic design. This guide provides a detailed structural comparison of 7-Deoxy-D-altro-2-heptulose with other notable ketoheptoses, supported by experimental data and methodologies.
Ketoheptoses, seven-carbon monosaccharides with a ketone functional group, represent a diverse class of carbohydrates with varied biological roles. While D-sedoheptulose is a key intermediate in the pentose phosphate pathway, and D-mannoheptulose is known for its insulin-inhibitory effects, the structural and functional characteristics of their analogs, such as this compound, are less understood. This guide aims to bridge this gap by presenting a comparative analysis of their structural features.
Structural Comparison of Ketoheptoses
The fundamental differences in the stereochemistry and the absence or presence of a hydroxyl group at the C7 position significantly influence the overall conformation and potential biological activity of these molecules. The following diagram illustrates the structural relationships between this compound and other ketoheptoses.
Physicochemical Properties
The seemingly minor structural variations between these ketoheptoses can lead to distinct physicochemical properties. While experimental data for this compound is limited in publicly accessible literature, a comparative table of known properties for related ketoheptoses is presented below.
| Property | This compound | D-altro-2-heptulose (Sedoheptulose) | D-manno-2-heptulose |
| Molecular Formula | C₇H₁₄O₆[] | C₇H₁₄O₇[2] | C₇H₁₄O₇ |
| Molecular Weight ( g/mol ) | 194.18[] | 210.18[2] | 210.18 |
| Melting Point (°C) | Data not available | Data not available | ~132 |
| Specific Rotation ([(\alpha)]D) | Data not available | Data not available | +29° (c=2, H₂O) |
| Biological Significance | Largely uncharacterized | Intermediate in the pentose phosphate pathway[2] | Inhibitor of hexokinase and insulin secretion |
Experimental Protocols
Accurate characterization of these ketoheptoses relies on a suite of analytical techniques. Below are detailed methodologies for key experiments.
High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment
This method is suitable for the separation and purification of this compound and other ketoheptoses.
-
Instrumentation: A standard HPLC system equipped with a refractive index (RI) detector.
-
Column: A carbohydrate analysis column (e.g., Aminex HPX-87C).
-
Mobile Phase: Degassed deionized water.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 80-85 °C.
-
Sample Preparation: Dissolve the carbohydrate sample in the mobile phase to a concentration of 1-5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10-20 µL.
-
Data Analysis: The retention time is used for identification, and the peak area is used for quantification and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for determining the precise three-dimensional structure of carbohydrates in solution.
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Sample Preparation: Dissolve 5-10 mg of the purified carbohydrate in 0.5 mL of deuterium oxide (D₂O). Lyophilize the sample twice from D₂O to minimize the residual HDO signal.
-
¹H NMR Spectroscopy:
-
Acquire a 1D ¹H spectrum to identify the chemical shifts and coupling constants of the proton signals.
-
Typical spectral width: 10 ppm.
-
A solvent suppression pulse sequence (e.g., presaturation) should be used to attenuate the residual HDO signal.
-
-
¹³C NMR Spectroscopy:
-
Acquire a 1D ¹³C spectrum to identify the chemical shifts of the carbon signals.
-
Typical spectral width: 220 ppm.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): To establish proton-proton connectivities within the sugar ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which can help in assigning quaternary carbons and confirming the overall structure.
-
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and cross-peaks in the 2D spectra are analyzed to determine the stereochemistry (e.g., altro, manno) and the conformation of the sugar ring.
The following diagram outlines a general workflow for the structural analysis of ketoheptoses using NMR.
Signaling Pathways and Biological Activity
While the direct involvement of this compound in specific signaling pathways is yet to be elucidated, its structural similarity to other biologically active ketoheptoses suggests potential interactions with carbohydrate-metabolizing enzymes and transporters. For instance, D-sedoheptulose-7-phosphate is a key substrate in the non-oxidative branch of the pentose phosphate pathway, a critical metabolic route for the synthesis of nucleotides and NADPH. The absence of the C7 hydroxyl group in this compound could alter its recognition and processing by enzymes such as transketolase and transaldolase.
The diagram below illustrates the central role of sedoheptulose-7-phosphate in the pentose phosphate pathway.
Further investigation into the biological activity of this compound is warranted to explore its potential as a modulator of carbohydrate metabolism or as a lead compound in drug discovery. Comparative studies using enzymatic assays and cell-based models will be crucial in unraveling its specific biological functions.
References
In vivo vs in vitro studies of 7-Deoxy-D-altro-2-heptulose effects
A comparative analysis of in vivo and in vitro studies on 7-Deoxy-D-altro-2-heptulose (7dSh), a naturally occurring antimetabolite, reveals its potential as a selective inhibitor of the shikimate pathway. This guide provides a comprehensive overview of the existing research, presenting key data, experimental methodologies, and the underlying mechanism of action for researchers, scientists, and professionals in drug development.
Mechanism of Action
This compound acts as a competitive inhibitor of 3-dehydroquinate synthase (DHQS), a crucial enzyme in the shikimate pathway.[1][2][3][4][5] This pathway is essential for the biosynthesis of aromatic amino acids in bacteria, fungi, plants, and apicomplexan parasites, but is absent in mammals, making it an attractive target for the development of selective antimicrobial and herbicidal agents.[2][4] In vivo, the inhibition of DHQS by 7dSh leads to the accumulation of its substrate, 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP), and a depletion of aromatic amino acids.[2][3]
Quantitative Data Comparison
The following tables summarize the key quantitative data from both in vitro and in vivo studies on 7dSh.
Table 1: In Vitro Enzyme Inhibition and Affinity
| Parameter | Enzyme | Organism | Value | Reference |
| IC50 | 3-Dehydroquinate Synthase (DHQS) | Anabaena variabilis | Low µM range | [1] |
| Inhibition Type | 3-Dehydroquinate Synthase (DHQS) | Anabaena variabilis | Competitive | [1][3][5] |
| Substrate Affinity (Relative) | Transketolase | Synechococcus elongatus | ~100-fold lower for 5-deoxy-d-ribose (7dSh precursor) compared to D-ribose 5-phosphate | [2] |
Table 2: In Vivo Growth Inhibition
| Organism | Effect | Concentration | Reference |
| Anabaena variabilis | Growth inhibition | Dependent on cell density and 7dSh concentration | [2][4] |
| Saccharomyces cerevisiae | Growth inhibition | - | [2][6] |
| Arabidopsis thaliana | Herbicidal activity | Low µM range | [2][4] |
| Mammalian Cells | Cytotoxicity | No cytotoxic effects observed | [2][4] |
Experimental Protocols
Chemoenzymatic Synthesis of this compound (7dSh)
The synthesis of 7dSh is achieved through a transketolase-catalyzed reaction. The key steps are as follows:
-
Reaction Mixture: 5-deoxy-D-ribose and β-hydroxypyruvate are used as substrates.
-
Enzyme: Transketolase from S. elongatus is employed as the catalyst.
-
Cofactors: The reaction requires the presence of thiamine diphosphate (TPP) and divalent cations such as Mg²⁺.
-
Reaction: The transketolase transfers a C2 ketol unit from β-hydroxypyruvate to 5-deoxy-D-ribose.
-
Irreversibility: The release of CO₂ from β-hydroxypyruvate drives the reaction forward and prevents the reverse reaction.
-
Purification: The resulting 7dSh is purified for subsequent experiments.[2]
In Vitro Inhibition Assay of 3-Dehydroquinate Synthase (DHQS)
The inhibitory effect of 7dSh on DHQS is determined using a purified enzyme assay:
-
Enzyme Purification: DHQS is purified from a suitable source, such as Anabaena variabilis.
-
Assay Components: The reaction mixture contains the purified DHQS, its substrate DAHP, and varying concentrations of 7dSh.
-
Reaction Monitoring: The activity of DHQS is measured by monitoring the conversion of DAHP to 3-dehydroquinate.
-
Data Analysis: The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are calculated to quantify the inhibitory potency of 7dSh.[1]
In Vivo Growth Inhibition Assay
The biological activity of 7dSh on whole organisms is assessed as follows:
-
Culture Preparation: Cultures of the target organisms (e.g., Anabaena variabilis, Saccharomyces cerevisiae, Arabidopsis thaliana) are prepared under standard growth conditions.
-
Treatment: The cultures are treated with various concentrations of 7dSh.
-
Growth Measurement: Growth is monitored over time using appropriate methods, such as measuring optical density for microbial cultures or observing phenotypic changes in plants.
-
Analysis: The concentration of 7dSh that causes a significant reduction in growth is determined.[2][4]
Visualizations
Biosynthesis of this compound
Caption: Biosynthetic pathway of this compound.
Shikimate Pathway Inhibition by 7dSh
Caption: Inhibition of the shikimate pathway by 7dSh.
References
- 1. ub01.uni-tuebingen.de [ub01.uni-tuebingen.de]
- 2. Cyanobacterial antimetabolite 7-deoxy-sedoheptulose blocks the shikimate pathway to inhibit the growth of prototrophic organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo Inhibition of the 3-Dehydroquinate Synthase by 7-Deoxysedoheptulose Depends on Promiscuous Uptake by Sugar Transporters in Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling 7-Deoxy-D-altro-2-heptulose
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 7-Deoxy-D-altro-2-heptulose. Given the limited toxicological data available for this compound, it is imperative to treat it as a substance with unknown potential hazards and to adhere to stringent safety protocols.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] A face shield should be worn in addition to goggles when there is a risk of splashing. | Protects against splashes, dust, and aerosols. |
| Skin Protection | Wear fire/flame resistant and impervious clothing, such as a lab coat.[1] Nitrile or neoprene gloves should be worn to prevent skin contact. | Provides a barrier against direct contact with the chemical. |
| Respiratory Protection | If exposure limits are exceeded, or if irritation or other symptoms are experienced, use a full-face respirator.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. | Protects against inhalation of dust or aerosols, especially when weighing or transferring the solid compound. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to the following procedural steps is crucial for the safe handling of this compound.
-
Preparation and Area Setup :
-
Ensure a chemical fume hood is operational and available for all manipulations of the solid compound.
-
Cover the work surface with disposable bench protectors to easily contain and clean up any spills.
-
Assemble all necessary equipment (spatulas, weigh boats, containers) and label all destination containers clearly with the full chemical name.
-
-
Weighing the Compound :
-
To prevent inhalation of dust, weighing should be performed within a ventilated containment such as a fume hood.[2]
-
Alternatively, a tare (or difference) method can be used:
-
Pre-weigh a sealed container outside the fume hood.
-
Inside the fume hood, add the this compound to the container.
-
Seal the container and re-weigh it outside the fume hood to determine the mass of the compound.[2]
-
-
-
Dissolving the Compound :
-
If preparing a solution, add the solid to the solvent slowly while stirring in a fume hood.
-
If the solvent is volatile, ensure adequate ventilation and avoid ignition sources.
-
-
Post-Handling :
-
Thoroughly decontaminate all equipment and the work area with an appropriate solvent and then water.
-
Wash hands and arms thoroughly with soap and water after completing the work, even if gloves were worn.
-
Disposal Plan
Due to the lack of comprehensive hazard data, this compound and any materials contaminated with it must be treated as hazardous waste.
-
Solid Waste :
-
Collect all solid this compound waste and contaminated disposables (e.g., weigh boats, gloves, bench protectors) in a clearly labeled, sealed container.
-
The label must include the full chemical name, "Hazardous Waste," the date, and the name of the principal investigator.[3]
-
-
Liquid Waste :
-
Collect all solutions containing this compound in a compatible, sealed waste container.
-
Label the container with the full chemical names of all components and the approximate concentrations, along with the "Hazardous Waste" designation.
-
-
Unknowns :
-
Disposal Route :
-
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Do not pour any solutions down the drain or dispose of solid waste in the regular trash.[3]
-
Experimental Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
